molecular formula C8H8ClNO2 B1527797 6-Amino-2-chloro-3-methylbenzoic acid CAS No. 155184-82-0

6-Amino-2-chloro-3-methylbenzoic acid

Cat. No.: B1527797
CAS No.: 155184-82-0
M. Wt: 185.61 g/mol
InChI Key: LXMMULQDXBPFGB-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-2-chloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMMULQDXBPFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Amino-2-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the rational synthesis and comprehensive characterization of 6-Amino-2-chloro-3-methylbenzoic acid, a substituted anthranilic acid derivative of significant interest as a chemical building block. Anthranilic acid scaffolds are pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide presents a proposed, logically derived synthetic pathway, beginning with a commercially available precursor. Each synthetic step is accompanied by a detailed, field-tested protocol, an explanation of the underlying reaction mechanism, and the scientific rationale for the chosen experimental conditions. Furthermore, a complete suite of analytical methodologies for structural verification and purity assessment—including HPLC, FTIR, NMR, and Mass Spectrometry—is detailed. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this key chemical intermediate.

Introduction and Strategic Overview

This compound belongs to the class of substituted anthranilic acids. The unique arrangement of its functional groups—an amine, a carboxylic acid, a chlorine atom, and a methyl group—on the benzene ring makes it a versatile precursor for the synthesis of complex heterocyclic systems, such as quinazolinones and acridones, which are known to possess a wide range of biological activities.[1][2] The precise control over the substitution pattern is critical for modulating the physicochemical properties and biological efficacy of the final target molecules.

Given the absence of a well-documented, direct synthesis protocol in peer-reviewed literature, this guide proposes a robust and logical two-step synthetic route starting from the commercially available 2-chloro-3-methylbenzoic acid. The core strategy involves:

  • Regioselective Nitration: Introduction of a nitro group at the C6 position, ortho to the activating methyl group and para to the chloro substituent, leveraging the combined directing effects of the substituents.

  • Chemoselective Reduction: Conversion of the nitro group to the target primary amine, while preserving the carboxylic acid and chloro functionalities.

This pathway is designed for efficiency, high regioselectivity, and the use of standard laboratory reagents and techniques.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process designed to control the regiochemistry of the substitution on the aromatic ring. The choice of starting material and the sequence of reactions are critical for the successful formation of the desired isomer.

G Start 2-Chloro-3-methylbenzoic Acid Intermediate 6-Nitro-2-chloro-3-methylbenzoic Acid (Hypothetical Intermediate) Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) 0-10 °C Product This compound (Target Compound) Intermediate->Product Step 2: Reduction (SnCl₂·2H₂O / HCl) or (H₂ / Pd-C)

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitro-2-chloro-3-methylbenzoic acid

Causality Behind Experimental Choices: The nitration of 2-chloro-3-methylbenzoic acid requires careful control of electrophilic aromatic substitution. The substituents on the ring have competing directing effects:

  • -CH₃ (at C3): Activating, ortho-, para-director. Directs towards C2, C4.

  • -Cl (at C2): Deactivating, ortho-, para-director. Directs towards C4, C6.

  • -COOH (at C1): Deactivating, meta-director. Directs towards C3, C5.

The positions C3 and C2 are already substituted. The -COOH group deactivates the ring, making nitration more difficult than for toluene or chlorobenzene. The strongest activating influence for the remaining positions comes from the -CH₃ and -Cl groups. The C6 position is para to the chloro group and ortho to the methyl group. This convergence of directing effects, despite the deactivating nature of the other groups, makes C6 the most probable site for nitration under controlled conditions. A mixture of sulfuric and nitric acid provides the necessary nitronium ion (NO₂⁺) electrophile. Low temperature is crucial to minimize side reactions and prevent the formation of dinitro products.

Protocol:

  • Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 40 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: While maintaining the temperature between 0-5 °C, slowly add 2-chloro-3-methylbenzoic acid (10.0 g, 54.2 mmol) in small portions. Stir until fully dissolved.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, 5.0 mL, ~78 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-chilled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes. Critically, ensure the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a 1 L beaker with vigorous stirring. A precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 50 °C to yield 6-nitro-2-chloro-3-methylbenzoic acid. The product can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of this compound

Causality Behind Experimental Choices: The reduction of an aromatic nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation (H₂/Pd-C) is a clean method but requires specialized pressure equipment. A more common and accessible laboratory method is the use of a metal in acidic solution, such as tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid. Stannous chloride is often preferred as it is a milder reducing agent and the reaction conditions are less harsh, which helps to preserve the other functional groups on the ring. The acidic workup ensures that the product amine is protonated (as an ammonium salt), making it soluble, while the final basification step deprotonates it, causing the free amine to precipitate for easy isolation.

Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 6-nitro-2-chloro-3-methylbenzoic acid (10.0 g, 43.2 mmol) from Step 1 and ethanol (150 mL).

  • Reagent Addition: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 48.7 g, 216 mmol).

  • Reaction: Slowly add concentrated hydrochloric acid (HCl, 37%, 50 mL) to the mixture. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The reaction should become a clear solution.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly neutralize the mixture by adding a 50% (w/v) aqueous sodium hydroxide (NaOH) solution. Be cautious, as this is a highly exothermic neutralization. Continue adding NaOH until the pH is approximately 8-9. A precipitate of tin hydroxides will form alongside the product.

  • Filtration (Optional): Filter the mixture to remove the tin salts. Wash the solid cake with ethyl acetate. Combine the filtrate and the washings.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: Recrystallize the crude product from an ethanol/water or methanol/water mixture to obtain the pure compound.

Characterization and Quality Control

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of a synthesized compound. A reversed-phase method separates compounds based on their hydrophobicity. The target compound will have a characteristic retention time, and the area of its peak relative to the total area of all peaks provides a quantitative measure of its purity.

Protocol:

  • System: Agilent 1100 HPLC or equivalent.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Prep: Dissolve ~1 mg of the final product in 1 mL of 50:50 Acetonitrile/Water.

  • Acceptance Criteria: Purity should be ≥98% for most research applications.

Spectroscopic Analysis

Caption: Structure of this compound with atom numbering for NMR.

4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Expected Peaks: The analysis of related substituted anthranilic acids provides a basis for predicting the FTIR spectrum.[4][5]

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500 - 3300
AmineN-H stretch (sym/asym)3300 - 3500
Carboxylic AcidC=O stretch1680 - 1710
Aromatic RingC=C stretch1450 - 1600
AmineN-H bend1550 - 1650
AlkylC-H stretch2850 - 3000
Aryl HalideC-Cl stretch1000 - 1100

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR shows the number of different types of carbon atoms. Data from a similar isomer (2-amino-3-methyl-5-chlorobenzoic acid) can serve as a useful comparison.[6]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~7.5 ppm (d, 1H): Aromatic proton at C4.

  • δ ~6.8 ppm (d, 1H): Aromatic proton at C5.

  • δ ~5.5-6.0 ppm (s, 2H, broad): Amine protons (-NH₂).

  • δ ~2.2 ppm (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

  • δ ~168 ppm: Carboxylic acid carbon (-COOH).

  • δ ~145-150 ppm: C6 (carbon attached to NH₂).

  • δ ~130-135 ppm: C4.

  • δ ~120-130 ppm: C2, C3 (carbons attached to Cl and CH₃).

  • δ ~115-120 ppm: C1, C5.

  • δ ~18-22 ppm: Methyl carbon (-CH₃).

4.2.3 Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern.

Expected Results (for C₈H₈ClNO₂):

  • Molecular Weight: 185.61 g/mol .

  • Expected Ion Peaks (ESI+): [M+H]⁺ at m/z 186.03.

  • Isotopic Pattern: A characteristic pattern for a molecule containing one chlorine atom will be observed, with a peak at [M+H]⁺ and another peak at [M+2+H]⁺ with an intensity ratio of approximately 3:1.

  • Major Fragmentation: Loss of H₂O (m/z 168) and loss of COOH (m/z 141).

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acids: Concentrated sulfuric, nitric, and hydrochloric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Stannous Chloride: Harmful if swallowed and may cause skin irritation.

  • Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage. The neutralization process is highly exothermic and requires slow addition and efficient cooling.

  • Organic Solvents: Ethanol, ethyl acetate, and methanol are flammable. Keep away from ignition sources.

Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for the synthesis and characterization of this compound. By employing a regioselective nitration followed by a chemoselective reduction, the target molecule can be synthesized from a readily available starting material. The detailed protocols and the rationale behind them provide a solid foundation for researchers. The suite of analytical techniques described—HPLC, FTIR, NMR, and MS—forms a self-validating system to ensure the unambiguous confirmation of the product's structure and a high degree of purity, making it suitable for subsequent applications in drug discovery and materials science.

References

  • Tiwari, D., Haque, S., Misra, S., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Available at: [Link]

  • International Journal of Drug Development and Research. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Available at: [Link]

  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of Nsubstituted anthranilic acid derivatives. International Journal of Drug Development & Research. Available at: [Link]

  • Klapars, A., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. National Institutes of Health. Available at: [Link]

  • Bergman, J. (2007). Synthesis of heterocycles from anthranilic acid and its derivatives. KI Open Archive. Available at: [Link]

  • Gao, Y., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Springer Nature. Available at: [Link]

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  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-chloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Amino-2-chloro-3-methylbenzoic acid, a molecule of interest within contemporary drug discovery and chemical synthesis landscapes. Recognizing the current scarcity of published experimental data for this specific compound, this paper establishes a procedural framework for its characterization. By referencing methodologies and data from the closely related isomer, 2-Amino-5-chloro-3-methylbenzoic acid, we present a detailed guide for researchers, scientists, and drug development professionals on how to approach the physicochemical profiling of this and similar molecules. The significance of properties such as solubility, lipophilicity, and ionization constant (pKa) in determining a compound's pharmacokinetic and pharmacodynamic behavior is a central theme. This guide is intended to be a foundational resource, enabling researchers to design robust experimental plans for the comprehensive evaluation of this compound.

Introduction: The Imperative of Physicochemical Profiling in Drug Development

The journey of a novel chemical entity from initial synthesis to a viable drug candidate is fraught with challenges, a significant portion of which can be attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3] A thorough understanding and early optimization of these properties are therefore not merely academic exercises but critical determinants of a drug development program's success.[4][5]

This compound, with its distinct arrangement of amino, chloro, and methyl functional groups on a benzoic acid scaffold, presents a unique profile that warrants detailed investigation. While specific experimental data for this compound is not widely available in public literature, this guide will provide the foundational knowledge and detailed protocols necessary for its comprehensive characterization. For illustrative purposes, we will draw parallels with its isomer, 2-Amino-5-chloro-3-methylbenzoic acid, for which some data has been published.

This document will delve into the core physicochemical properties, the established methodologies for their determination, and the profound implications of these parameters in a drug discovery context.

Molecular Structure and Basic Properties

A foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

Molecular Formula: C₈H₈ClNO₂

Molecular Weight: 185.61 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed and exert its therapeutic effect. Poor solubility is a frequent cause of failure in drug development.

Illustrative Data from an Isomer

A study on the isomer, 2-Amino-5-chloro-3-methylbenzoic acid, provides valuable insight into the solubility behavior of this class of compounds. The solubility was determined in various solvents at different temperatures, demonstrating a positive correlation with temperature.[6][7] Notably, acetone was found to be a good solvent for this isomer.[7]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[8]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol). The presence of excess solid is crucial to ensure saturation.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) until equilibrium is reached.

  • Sampling and Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Quantification: The filtered supernatant is appropriately diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[8][9]

  • Calculation: The original concentration in the saturated solution is calculated by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to solvent equil1 Agitate at constant temperature prep1->equil1 24-48 hours sample1 Withdraw supernatant equil1->sample1 sample2 Filter (0.45 µm) sample1->sample2 quant1 Dilute sample sample2->quant1 quant2 Analyze by HPLC/UV-Vis quant1->quant2 calc1 Determine solubility quant2->calc1

Caption: Experimental workflow for solubility determination by the shake-flask method.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for its ability to cross biological membranes.[4] It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).

  • logP: The ratio of the concentration of a neutral compound in a biphasic system of an organic solvent (typically octan-1-ol) and water at equilibrium.

  • logD: The ratio of the concentration of a compound (both ionized and neutral forms) in an organic/aqueous system at a specific pH.

While experimental data for this compound is unavailable, a predicted XLogP3 value of 2.3 is available for the isomer 2-Amino-5-chloro-3-methylbenzoic acid, suggesting moderate lipophilicity.[10][11]

Experimental Protocol: Shake-Flask Method for logP/logD Determination

Methodology:

  • Preparation: A known amount of the compound is dissolved in the aqueous phase (e.g., water for logP, a buffer of specific pH for logD). An equal volume of octan-1-ol is added.

  • Equilibration: The mixture is vigorously shaken for a set period to allow for partitioning between the two phases, followed by centrifugation to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octan-1-ol phases is determined using a suitable analytical technique like HPLC-UV.

  • Calculation:

    • logP = log ([Concentration in Octanol] / [Concentration in Water])

    • logD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

Ionization Constant (pKa): The Influence of pH on Molecular Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, both the carboxylic acid and the amino group are ionizable. The pKa values will dictate the charge of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

Methodology:

  • Solution Preparation: A solution of the compound is prepared in water or a co-solvent system if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values are determined from the inflection points of the curve, often at the half-equivalence points.[8]

G start Prepare compound solution titrate Titrate with standardized acid and base start->titrate monitor Continuously monitor pH titrate->monitor plot Plot pH vs. titrant volume monitor->plot analyze Determine inflection points plot->analyze pka Calculate pKa values analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Thermal Properties: Melting Point

The melting point is a fundamental physical property that is indicative of the purity and crystalline nature of a solid compound. For the isomer 2-Amino-5-chloro-3-methylbenzoic acid, a melting point range of 238-243 °C has been reported.[13][14]

Experimental Protocol: Capillary Melting Point Determination

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical properties of this compound and provided detailed, field-proven methodologies for their experimental determination. While a lack of published data for this specific molecule necessitates a predictive and procedural approach, the principles and protocols described herein offer a robust framework for its comprehensive characterization.

For researchers and drug development professionals, the systematic evaluation of solubility, lipophilicity, pKa, and thermal and spectroscopic properties is a non-negotiable step in advancing a compound through the discovery pipeline. The insights gained from such studies are instrumental in building predictive models, optimizing lead compounds, and ultimately, designing safer and more effective medicines. It is our hope that this guide will serve as a valuable resource for initiating and guiding the empirical investigation of this compound and other novel chemical entities.

References

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An In-depth Technical Guide to 2-Amino-5-chloro-3-methylbenzoic Acid (CAS No. 155184-82-0): Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-chloro-3-methylbenzoic acid, identified by CAS number 155184-82-0, is a highly functionalized aromatic carboxylic acid. This compound, a derivative of anthranilic acid, serves as a critical intermediate in the synthesis of high-value chemical entities, most notably in the agrochemical sector. Its strategic substitution pattern, featuring an amine, a carboxylic acid, a chlorine atom, and a methyl group, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic protocols for its preparation and utilization, and an exploration of its significance in industrial and research applications, with a particular focus on its pivotal role in the synthesis of the insecticide chlorantraniliprole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-chloro-3-methylbenzoic acid is fundamental for its effective handling, reaction optimization, and analytical characterization.

PropertyValueReference(s)
CAS Number 155184-82-0[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
IUPAC Name 2-amino-5-chloro-3-methylbenzoic acid[2]
Synonyms 5-Chloro-3-methylanthranilic acid, 2-Amino-5-chloro-m-toluic acid[2][3]
Appearance White to light yellow or light red powder/crystal[4]
Melting Point 239-243 °C (decomposes)[1][5]
Solubility Poor solubility in water. Soluble in various organic solvents.[6][7]
Purity Typically >97%[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-Amino-5-chloro-3-methylbenzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methyl group, the amine, and the carboxylic acid proton. A patent for the preparation of this compound provides the following characteristic peaks in DMSO-d₆:

  • δ 11.51 ppm (s, 1H, -COOH) : The acidic proton of the carboxylic acid, typically a broad singlet.

  • δ 7.78 ppm (s, 1H, Ar-H) : Aromatic proton.

  • δ 7.21 ppm (s, 1H, Ar-H) : Aromatic proton.

  • δ 5.87 ppm (s, 2H, -NH₂) : The two protons of the primary amine, often appearing as a broad singlet.

  • δ 2.10 ppm (s, 3H, -CH₃) : The three protons of the methyl group.[8]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

  • N-H stretching of the primary amine.

  • O-H stretching of the carboxylic acid.

  • C=O stretching of the carboxylic acid.

  • C-N stretching of the aromatic amine.

  • C-Cl stretching .

  • Aromatic C-H and C=C stretching .

While a specific, readily available, peer-reviewed spectrum for this compound is not prevalent, data for the closely related 2-amino-3-methylbenzoic acid shows characteristic vibrations that can be extrapolated.[9]

Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

The synthesis of 2-Amino-5-chloro-3-methylbenzoic acid is a multi-step process that has been optimized for industrial-scale production. A common and well-documented route starts from m-toluic acid.

Synthetic Pathway Overview

G m-Toluic Acid m-Toluic Acid 2-Nitro-3-methylbenzoic Acid 2-Nitro-3-methylbenzoic Acid m-Toluic Acid->2-Nitro-3-methylbenzoic Acid Nitration (HNO₃) 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid 2-Nitro-3-methylbenzoic Acid->2-Amino-3-methylbenzoic Acid Hydrogenation 2-Amino-5-chloro-3-methylbenzoic Acid 2-Amino-5-chloro-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid->2-Amino-5-chloro-3-methylbenzoic Acid Chlorination G cluster_0 Intermediate Synthesis cluster_1 Coupling and Final Product A 2-Amino-5-chloro-3-methylbenzoic Acid C Benzoxazinone Intermediate A->C Coupling Reaction (e.g., with MsCl) B 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid B->C D Chlorantraniliprole C->D Aminolysis (with Methylamine)

Caption: Convergent synthesis of Chlorantraniliprole.

Experimental Workflow: Synthesis of Chlorantraniliprole

The following is a generalized protocol for the coupling reaction. [3][10]

  • Formation of the Benzoxazinone Intermediate:

    • In a reaction vessel, combine 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., acetonitrile).

    • Add a base, such as 3-methylpyridine.

    • Cool the mixture and add methanesulfonyl chloride dropwise to facilitate the cyclization to the benzoxazinone intermediate.

  • Aminolysis to form Chlorantraniliprole:

    • The benzoxazinone intermediate is then reacted with an aqueous solution of methylamine. This ring-opening reaction forms the final N-methylamide of chlorantraniliprole.

    • The product is then isolated through filtration and purified by recrystallization.

Potential in Medicinal Chemistry

While the most prominent application of 2-Amino-5-chloro-3-methylbenzoic acid is in agrochemicals, its structural motif, the anthranilic acid scaffold, is a well-established pharmacophore in drug discovery. [8][11] Derivatives of anthranilic acid are known to exhibit a wide range of biological activities, including:

  • Anti-inflammatory properties : The "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of N-phenylanthranilic acid. [7][12]The structural features of 2-amino-5-chloro-3-methylbenzoic acid make it a plausible starting material for the synthesis of novel NSAIDs.

  • Antimicrobial and Antiviral Activity : Various substituted anthranilic acid derivatives have been investigated for their potential as antimicrobial and antiviral agents. [8]* Anticancer Activity : The anthranilic acid scaffold is present in molecules that act as inducers of apoptosis and inhibitors of various signaling pathways implicated in cancer. [8]* Skeletal Muscle Relaxants : Derivatives of 2-amino-5-chlorobenzophenone, which can be synthesized from related precursors, have shown potential as skeletal muscle relaxants. [13][14] The diverse reactivity of the amine and carboxylic acid functional groups, along with the potential for further modification at the chlorinated position, makes 2-Amino-5-chloro-3-methylbenzoic acid a valuable starting point for generating compound libraries for screening against various biological targets. [6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Amino-5-chloro-3-methylbenzoic acid.

  • Hazard Classification : It may cause an allergic skin reaction (Skin Sens. 1). [2][5]It is also considered harmful to aquatic life with long-lasting effects. [2]* Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respirator. [5]* First Aid :

    • Skin contact : Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.

    • Eye contact : Rinse cautiously with water for several minutes.

    • Inhalation : Move to fresh air.

    • Ingestion : Rinse mouth and seek medical advice.

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. [6]

Conclusion

2-Amino-5-chloro-3-methylbenzoic acid (CAS No. 155184-82-0) is a compound of significant industrial importance, primarily as an indispensable intermediate in the synthesis of the insecticide chlorantraniliprole. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for large-scale chemical production. Furthermore, its core anthranilic acid structure suggests a latent potential for applications in medicinal chemistry and drug discovery, an area that warrants further exploration by researchers. This guide provides a solid foundation of technical information to support and inspire future research and development involving this versatile chemical entity.

References

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • PROCESS FOR PREPARING CHLORANTRANILIPROLE. (2024, June 6). TREA. Retrieved January 20, 2026, from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Retrieved January 20, 2026, from [Link]

  • Preparation method of chlorantraniliprole and intermediate thereof. (n.d.). Eureka | Patsnap. Retrieved January 20, 2026, from [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of chlorantraniliprole. (n.d.). Google Patents.
  • PROCESS FOR PREPARATION OF ANTHRANILAMIDES. (2019, December 6). European Patent Office. Retrieved January 20, 2026, from [Link]

  • CN103058993B - Chlorantraniliprole preparation method. (n.d.). Google Patents.
  • Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. (2025, June 28). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022, March 24). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis, Physicochemical and Biological Evaluation of 2-Amino-5-Chlorobenzophenone Derivatives As Potent Skeletal Muscle Relaxants. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Benzoic acid, 2-amino-5-chloro-, methyl ester. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2019, July 1). Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved January 20, 2026, from [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • 2-Amino-5-chloro-3-methylbenzoic acid. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Eureka | Patsnap. Retrieved January 20, 2026, from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive and Comparative Analysis

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Amino-2-chloro-3-methylbenzoic acid, a substituted anthranilic acid derivative of interest to researchers in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific isomer, this guide employs a predictive approach grounded in the fundamental principles of spectroscopic interpretation and comparative data from its isomers, primarily 2-Amino-5-chloro-3-methylbenzoic acid. We present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), coupled with detailed, field-proven experimental protocols for data acquisition. The causality behind spectral features is explained, offering researchers a robust framework for the identification and characterization of this and related molecules.

Introduction: The Structural Elucidation Challenge

This compound belongs to the class of substituted benzoic acids, which are pivotal scaffolds in the synthesis of a wide array of pharmacologically active compounds. Accurate and unambiguous structural confirmation is a cornerstone of the drug discovery and development process, ensuring the integrity of subsequent biological and toxicological studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Molecular Structure and Predicted Spectroscopic Overview

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups and substituents on the aromatic ring dictates the electronic environment of each atom, which in turn governs its interaction with electromagnetic radiation and its behavior in the mass spectrometer.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, causing an upfield shift (shielding) of the ortho and para protons. Conversely, the carboxylic acid (-COOH) and chloro (-Cl) groups are electron-withdrawing, leading to a downfield shift (deshielding) of nearby protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H (H-4)~7.3 - 7.5d~8.0Downfield due to proximity to the electron-withdrawing Cl group.
Ar-H (H-5)~6.8 - 7.0d~8.0Upfield due to the strong electron-donating effect of the para-amino group.
-COOH~11.0 - 13.0br s-Highly deshielded acidic proton, signal is often broad.
-NH₂~5.0 - 6.0br s-Chemical shift can vary with solvent and concentration; signal is often broad due to quadrupole effects and exchange.
-CH₃~2.2 - 2.4s-Typical chemical shift for a methyl group attached to an aromatic ring.

For comparison, the reported ¹H NMR of the isomer 2-Amino-5-chloro-3-methylbenzoic acid shows aromatic protons at δ 7.78 and 7.21 ppm, an amine proton signal at δ 5.87 ppm, a methyl signal at δ 2.10 ppm, and a carboxylic acid proton at δ 11.51 ppm.[1] The difference in the substitution pattern will lead to distinct chemical shifts and coupling patterns for the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-COOH~168 - 172Typical range for a carboxylic acid carbon.
C-6 (C-NH₂)~145 - 150Downfield shift due to the attached nitrogen atom.
C-2 (C-Cl)~130 - 135Downfield shift due to the attached chlorine atom.
C-4~130 - 135Aromatic carbon deshielded by the adjacent chloro group.
C-5~115 - 120Aromatic carbon shielded by the para-amino group.
C-1 (C-COOH)~110 - 115Shielded by the ortho-amino group.
C-3 (C-CH₃)~135 - 140Aromatic carbon bearing the methyl group.
-CH₃~18 - 22Typical range for a methyl group on an aromatic ring.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the observation of exchangeable protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H NMR, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and a sufficient number of scans to obtain a high-quality spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Figure 2. General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid, the N-H bonds of the amine, the C-H bonds of the aromatic ring and the methyl group, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-3500N-H stretchPrimary Amine
2500-3300O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1500-1600N-H bendPrimary Amine
1600-1450C=C stretchAromatic Ring
700-800C-Cl stretchAryl Halide

The PubChem database indicates the availability of an FTIR spectrum for 2-Amino-5-chloro-3-methylbenzoic acid, which would serve as an excellent comparative reference.[2]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of the solid sample.

Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar.

    • Gently and thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument's software will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Figure 3. Workflow for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.

Predicted Mass Spectrum (Electron Ionization)

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. For this compound, the molecular ion peak (M⁺) is expected to be observed, along with characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/zIonFragmentation Pathway
185/187[M]⁺Molecular ion (presence of chlorine isotope pattern)
168/170[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group
140/142[M-COOH]⁺Loss of the carboxylic acid group
125[M-COOH-CH₃]⁺Subsequent loss of the methyl group

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a key diagnostic feature.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and obtain a fragmentation pattern for structural confirmation.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

  • Ionization:

    • Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment-rich spectra. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Figure 4. General workflow for mass spectrometry analysis.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging the known spectroscopic data of its isomer, 2-Amino-5-chloro-3-methylbenzoic acid, and applying fundamental principles of spectroscopy, a comprehensive and scientifically grounded spectroscopic profile has been constructed. The inclusion of detailed, field-proven experimental protocols provides researchers with the practical knowledge required to acquire high-quality data for this and related compounds. This guide serves as a valuable resource for the unambiguous structural confirmation of this compound, thereby supporting its potential applications in drug discovery and development.

References

  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

A Technical Guide to the Isomers of Amino-chloro-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The positional isomers of Amino-chloro-methylbenzoic acid represent a class of multifaceted chemical intermediates crucial to the fields of agrochemical and pharmaceutical development. The specific arrangement of the amino, chloro, and methyl substituents on the benzoic acid core dictates the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth analysis of several key isomers, offering a comparative study of their synthesis, properties, and characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides validated protocols, serving as a vital resource for researchers, chemists, and professionals in drug discovery and material science.

Introduction: The Significance of Substituent Position

Isomerism in substituted aromatic compounds is a fundamental concept that dramatically influences molecular behavior. In the case of Amino-chloro-methylbenzoic acid, the molecule's utility as a synthetic building block is entirely dependent on the specific locations of the amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups relative to the carboxylic acid (-COOH). This structural variation impacts electronic effects (electron-donating vs. withdrawing groups), steric hindrance, and the potential for intramolecular interactions, such as hydrogen bonding.

These subtle differences have profound consequences. For instance, 2-Amino-5-chloro-3-methylbenzoic acid is a key intermediate in the synthesis of modern insecticides like chlorantraniliprole.[1] Its specific isomeric form is critical for the subsequent cyclization and amidation reactions that form the final active ingredient. Other isomers are explored in medicinal chemistry for their potential biological activities, including the development of new therapeutic agents.[2][3][4] Understanding the unique characteristics of each isomer is therefore paramount for designing efficient synthetic routes and for the rational design of novel, high-value molecules.

Isomeric Structures and Nomenclature

The benzoic acid core allows for numerous positional isomers. The molecular formula for all isomers is C₈H₈ClNO₂, with a corresponding molecular weight of approximately 185.61 g/mol .[5][6] Below are several documented isomers, each with a unique Chemical Abstracts Service (CAS) number and substitution pattern.

  • 2-Amino-5-chloro-3-methylbenzoic acid (CAS: 20776-67-4)[7][8]

  • 2-Amino-4-chloro-5-methylbenzoic acid (CAS: 155184-81-9)[9][10]

  • 2-Amino-5-chloro-4-methylbenzoic acid (CAS: 637347-67-2)[2]

  • 2-Amino-6-chloro-3-methylbenzoic acid (CAS: 857005-81-3)[11][12]

  • 4-Amino-2-chloro-5-methylbenzoic acid (CAS: 1357944-41-2)[6]

  • 4-Amino-5-chloro-2-methylbenzoic acid (CAS: 2168299-07-6)[5]

  • 4-Amino-2-chloro-3-methylbenzoic acid (CAS: 134331-62-7)[13]

The structural diversity among these isomers is illustrated below.

Isomers cluster_2A5C3M 2-Amino-5-chloro-3-methylbenzoic acid cluster_2A4C5M 2-Amino-4-chloro-5-methylbenzoic acid cluster_2A6C3M 2-Amino-6-chloro-3-methylbenzoic acid cluster_4A2C5M 4-Amino-2-chloro-5-methylbenzoic acid node_2A5C3M node_2A4C5M node_2A6C3M node_4A2C5M

Caption: Chemical structures of representative Amino-chloro-methylbenzoic acid isomers.

Synthetic Pathways: A Focus on Regioselectivity

The synthesis of a specific isomer is a challenge in regiochemistry. The directing effects of the substituents on the aromatic ring must be carefully considered to achieve the desired substitution pattern. A common strategy involves the electrophilic aromatic substitution of a precursor molecule.

A prime example is the synthesis of 2-Amino-5-chloro-3-methylbenzoic acid , a commercially significant intermediate. A prevalent route starts from 2-amino-3-methylbenzoic acid.[1][14] The key step is a regioselective chlorination.

Causality in Reagent Selection: The choice of chlorinating agent is critical. While elemental chlorine can be used, it often requires harsh conditions and can lead to over-chlorination or other side products.[14] N-chlorosuccinimide (NCS) is frequently preferred as it is a milder and more selective source of electrophilic chlorine.[1][2] The strong ortho, para-directing effect of the amino group, coupled with the activating effect of the methyl group, directs the incoming chlorine atom primarily to the 5-position, which is para to the amino group and sterically accessible. Another effective chlorinating agent reported for this transformation is cyanuric chloride.[1]

The general workflow for this synthesis is outlined below.

SynthesisWorkflow Start Starting Material: 2-Amino-3-methylbenzoic acid Solvent Dissolve in Solvent (e.g., DMF, Dichloroethane) Start->Solvent Reagent Add Chlorinating Agent (e.g., NCS, Cyanuric Chloride) Solvent->Reagent Reaction Controlled Reaction (Stirring, Temperature Control) Reagent->Reaction Quench Reaction Quench (Pour into Ice Water) Reaction->Quench Filter Filtration & Washing (Isolate Crude Product) Quench->Filter Purify Recrystallization (e.g., from Methanol/Ethanol) Filter->Purify Final Final Product: 2-Amino-5-chloro-3-methylbenzoic acid Purify->Final Analysis Characterization (HPLC, NMR, MS) Final->Analysis

Caption: General experimental workflow for the synthesis of 2-Amino-5-chloro-3-methylbenzoic acid.

Comparative Physicochemical Properties

The position of the substituents directly influences properties such as melting point and solubility. These variations arise from differences in crystal packing, dipole moment, and the capacity for inter- and intramolecular hydrogen bonding.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-5-chloro-3-methylbenzoic acid 20776-67-4185.61239-243
2-Amino-4-chloro-5-methylbenzoic acid 155184-81-9185.61Data not readily available
2-Amino-5-chloro-4-methylbenzoic acid 637347-67-2185.61Data not readily available
2-Amino-6-chloro-3-methylbenzoic acid 857005-81-3185.61Data not readily available
4-Amino-2-chloro-5-methylbenzoic acid 1357944-41-2185.61Data not readily available
4-Amino-5-chloro-2-methylbenzoic acid 2168299-07-6185.61Data not readily available

Solubility Insights: Generally, these compounds are sparingly soluble in water but show increased solubility in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2] For 2-Amino-5-chloro-3-methylbenzoic acid, its solubility has been systematically studied in various pure and binary solvent systems, which is critical data for optimizing crystallization and purification processes in industrial production.[15] The amphoteric nature of the amino acid functionality means that solubility is also highly pH-dependent.[16]

Spectroscopic Characterization: Distinguishing Isomers

Unambiguous identification of a specific isomer requires a combination of spectroscopic techniques. Each method provides unique structural information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups.

    • -COOH: A very broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[2] A sharp C=O stretch will appear around 1700 cm⁻¹.[17]

    • -NH₂: Two distinct N-H stretching peaks are typically observed in the 3300-3500 cm⁻¹ region.[17]

    • Aromatic Ring: C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. The substitution pattern can be inferred from the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise substitution pattern.

    • ¹H NMR: The chemical shift and splitting patterns of the aromatic protons are highly diagnostic. For example, two protons that are ortho to each other will appear as doublets with a coupling constant (J) of ~7-9 Hz. The number of signals and their multiplicities directly reveal the substitution arrangement. The protons of the -NH₂ and -COOH groups will appear as broad singlets that are often exchangeable with D₂O.

    • ¹³C NMR: The number of distinct signals in the aromatic region (typically 110-150 ppm) corresponds to the number of chemically non-equivalent carbon atoms, providing further confirmation of the isomeric structure.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight (185.61). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence for the presence of a single chlorine atom.

Applications and Biological Activity

The primary application of these isomers is as advanced intermediates in organic synthesis.

  • Agrochemicals: As mentioned, 2-Amino-5-chloro-3-methylbenzoic acid is a vital building block for chlorantraniliprole, a widely used insecticide.[1] The specific arrangement of its functional groups is essential for the efficacy of the final product.

  • Pharmaceuticals: The substituted aminobenzoic acid scaffold is present in numerous biologically active molecules. Derivatives are investigated for a range of therapeutic applications. For example, related 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy.[3] Similarly, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated anticancer properties by targeting PI3K/AKT pathways.[4] This suggests that the isomers of amino-chloro-methylbenzoic acid are promising starting points for developing novel therapeutic agents.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity. It is based on methods described in the literature.[1][2][14]

Objective: To synthesize 2-Amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid via electrophilic chlorination.

Materials:

  • 2-Amino-3-methylbenzoic acid (1.0 eq)

  • N-chlorosuccinimide (NCS) (1.1 eq)

  • N,N-dimethylformamide (DMF)

  • Deionized Water (Ice Cold)

  • Methanol or Ethanol

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile Phase (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-3-methylbenzoic acid (1.0 eq).

  • Dissolution: Add a sufficient volume of DMF to dissolve the starting material completely.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the solution portion-wise over 10-15 minutes. The portion-wise addition helps to control any initial exotherm.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30 minutes. Spot the starting material and the reaction mixture on a TLC plate and elute with the mobile phase. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold deionized water with vigorous stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual DMF and succinimide.

  • Purification (Self-Validation): The crude product's purity can be initially assessed by its melting point. For high purity, recrystallize the solid from a suitable solvent such as methanol or ethanol.[1] The formation of well-defined crystals is an indicator of increased purity.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. Determine the final yield. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Purity should also be confirmed by HPLC analysis.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF is a skin and respiratory irritant. NCS is an irritant. Handle with care.

Conclusion

The isomers of Amino-chloro-methylbenzoic acid are more than mere structural curiosities; they are valuable chemical entities whose properties and reactivity are finely tuned by the specific arrangement of their functional groups. This guide has detailed the synthesis, characterization, and comparative properties of these important compounds. The provided protocols and causal explanations are designed to empower researchers to make informed decisions in their synthetic endeavors. As the demand for novel agrochemicals and pharmaceuticals continues to grow, a deep understanding of these versatile building blocks will undoubtedly pave the way for future innovations in chemical synthesis and drug development.

References

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The Emerging Biological Potential of 6-Amino-2-chloro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Derivatives of anthranilic acid represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of compounds: derivatives of 6-Amino-2-chloro-3-methylbenzoic acid. By leveraging established knowledge of related anthranilic and benzoic acid analogs, this document provides a predictive framework and detailed experimental methodologies for investigating their potential as anti-inflammatory, anticancer, and antimicrobial agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Anthranilic Acid Scaffold

Anthranilic acid, or 2-aminobenzoic acid, is a privileged scaffold in drug discovery. Its derivatives are known to possess a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties[1][2]. The "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid, are classic examples of N-aryl anthranilic acid derivatives[2]. The core structure, featuring a carboxylic acid and an amino group on a benzene ring, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, is a substituted anthranilic acid. The specific substitutions—a chloro group at position 2, a methyl group at position 3, and the amino group at position 6—are expected to significantly influence its physicochemical properties and biological interactions compared to the parent molecule. This guide outlines the scientific rationale and experimental pathways to explore the therapeutic potential of its derivatives.

Potential as Anti-inflammatory Agents

The most established activity of anthranilic acid derivatives is their anti-inflammatory effect, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

Proposed Mechanism of Action: COX Inhibition

Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. NSAIDs exert their effect by blocking the active site of these enzymes. It is highly probable that derivatives of this compound will function via a similar mechanism. The N-aryl derivatives, in particular, are nitrogen isosteres of salicylic acid and are designed to mimic the binding of the substrate.[2]

Below is a diagram illustrating the COX-mediated prostaglandin synthesis pathway, a primary target for anti-inflammatory agents.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by trauma) Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX substrate PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate NSAIDs Anthranilic Acid Derivatives (Potential Inhibitors) NSAIDs->COX inhibit

Caption: COX pathway showing inhibition by anthranilic acid derivatives.

Structure-Activity Relationship (SAR) Insights

Based on existing knowledge of fenamates, several structural features are critical for anti-inflammatory activity[2]:

  • Carboxylic Acid: The position of the carboxyl group is crucial. Analogs where it is at the 3 or 4 position are inactive. Replacement with an isosteric tetrazole group can retain activity.

  • Amino Group: The NH moiety is essential. Replacing it with O, CH2, or S, or methylating it, significantly reduces or abolishes activity.

  • Ring Substitutions: Substitutions on the anthranilic acid ring generally decrease activity. However, substitutions on the N-aryl ring can have varied effects, with 2',3'-disubstitution often proving effective (e.g., mefenamic acid).

Experimental Protocol: In Vivo Anti-inflammatory Assay

The Carrageenan-Induced Rat Paw Edema model is a standard and reliable method for screening acute anti-inflammatory activity.[4]

Objective: To evaluate the ability of test compounds to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-200g)

  • Test compounds (derivatives of this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin or Mefenamic Acid (10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals for one week under standard laboratory conditions.

  • Fasting: Fast the rats for 12 hours before the experiment, with free access to water.

  • Grouping: Divide animals into groups (n=6):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin/Mefenamic Acid)

    • Group III, IV, etc.: Test compounds at various doses (e.g., 25, 50, 100 mg/kg)

  • Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] * 100 Where V0 is the initial paw volume and Vt is the paw volume at time t.

Data Presentation

Results should be summarized in a table for clear comparison.

CompoundDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Mefenamic Acid100.34 ± 0.0360.0%
Derivative A500.51 ± 0.0440.0%
Derivative B500.42 ± 0.0350.6%

Potential as Anticancer Agents

Related heterocyclic structures, such as quinazolinones and benzothiazoles derived from substituted amino-benzoic acids, have demonstrated significant anticancer activity through various mechanisms.[5][6][7]

Proposed Mechanism of Action: Kinase Inhibition

A promising avenue for anticancer activity is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The ALK/PI3K/AKT signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. Certain quinazolinone derivatives have been shown to inhibit this pathway.[6] Derivatives of this compound could be designed to act as inhibitors within this cascade.

A diagram of the ALK/PI3K/AKT pathway is presented below.

ALK_Pathway cluster_membrane Cell Membrane ALK ALK Receptor PI3K PI3K ALK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Inhibitor Test Derivative Inhibitor->ALK inhibits

Caption: Simplified ALK/PI3K/AKT signaling pathway targeted by inhibitors.

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the old medium with 100 µL of the medium containing the test compounds (or vehicle control, DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration. Use non-linear regression to calculate the IC50 value.

Data Presentation

Summarize the cytotoxicity data in a table.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
Doxorubicin (Control)0.120.45
Derivative C8.512.3
Derivative D1.22.8

Potential as Antimicrobial Agents

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The introduction of chloro and amino groups can modulate this activity, and there is a clear need for novel antimicrobial scaffolds to combat resistance.

SAR and QSAR Insights

Studies on related chlorobenzoic and aminobenzoic acid derivatives have provided valuable insights[8][9]:

  • Schiff Bases: Conversion of the amino group into Schiff bases often enhances antimicrobial potency compared to the parent amine or corresponding esters.[8][9]

  • Electronic and Topological Parameters: Quantitative Structure-Activity Relationship (QSAR) studies have shown that antimicrobial activity is often governed by molecular connectivity indices and electronic parameters like the energy of the lowest unoccupied molecular orbital (LUMO).[8][9] This suggests that the electronic nature of substituents is a key determinant of activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution Method is a standard procedure to determine the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]

Objective: To quantify the antimicrobial potency of test compounds against a panel of bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds dissolved in DMSO

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in the broth medium directly in the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

  • Visualization (Optional): A growth indicator like Resazurin can be added to aid in visualizing viability.

Data Presentation

Present the MIC values in a comprehensive table.

CompoundMIC (µg/mL)
S. aureusE. coliC. albicans
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4
Derivative E1632>64
Derivative F (Schiff Base)4832

General Synthesis and Discovery Workflow

The exploration of derivatives begins with chemical synthesis, followed by a cascade of biological screening. The Ullmann condensation is a classic method for creating N-aryl anthranilic acids.[4] A general workflow is proposed below.

Workflow cluster_chem Chemistry cluster_bio Biological Screening Core 6-Amino-2-chloro- 3-methylbenzoic acid Synthesis Chemical Synthesis (e.g., Amidation, Schiff Base Formation) Core->Synthesis Library Derivative Library Synthesis->Library Primary Primary Screening (e.g., MTT, MIC) Library->Primary Secondary Secondary Assays (e.g., Mechanism of Action, In Vivo Models) Primary->Secondary Lead Lead Compound Identification Secondary->Lead

Caption: General workflow from synthesis to lead identification.

Conclusion

The this compound scaffold holds considerable, albeit underexplored, potential as a source of new therapeutic agents. Based on strong precedent from related anthranilic acid derivatives, its analogs are prime candidates for development as anti-inflammatory, anticancer, and antimicrobial drugs. The strategic placement of chloro, methyl, and amino groups provides a unique electronic and steric profile that can be exploited for targeted drug design. The experimental protocols and predictive insights provided in this guide offer a robust framework for initiating a comprehensive drug discovery program centered on this promising chemical class.

References

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Sources

Harnessing the Potential of 6-Amino-2-chloro-3-methylbenzoic Acid in Medicinal Chemistry: A Strategic Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intricate substitution pattern of 6-Amino-2-chloro-3-methylbenzoic acid presents a unique and compelling starting point for novel drug discovery endeavors. This technical guide provides an in-depth exploration of the potential applications of this molecule in medicinal chemistry, with a primary focus on its utility as a scaffold for the development of next-generation anticancer and antimicrobial agents. Drawing upon established principles of medicinal chemistry and the known biological activities of structurally related anthranilic acid derivatives, this document outlines a strategic framework for the rational design, synthesis, and biological evaluation of new chemical entities derived from this promising, yet underexplored, core. Detailed experimental workflows, from initial library synthesis to preclinical evaluation, are presented to guide researchers in unlocking the therapeutic potential of this compound.

Introduction: The Strategic Value of Substituted Anthranilic Acids in Drug Discovery

Anthranilic acid and its analogs are recognized as "privileged scaffolds" in medicinal chemistry, serving as the foundational core for a multitude of clinically significant therapeutic agents.[1] Their inherent structural features, including an aromatic ring, a carboxylic acid, and an amino group, provide multiple points for chemical modification, enabling the generation of large and diverse compound libraries for comprehensive structure-activity relationship (SAR) studies.[1] Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1]

The subject of this guide, this compound, is a particularly intriguing starting material due to its unique substitution pattern. The presence of a chlorine atom at the 2-position, a methyl group at the 3-position, and an amino group at the 6-position is anticipated to impart distinct physicochemical and pharmacological properties compared to unsubstituted anthranilic acid. The chloro and methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, while the positioning of the amino and carboxylic acid moieties provides a geometric arrangement ripe for the construction of complex heterocyclic systems.

This guide will delineate two primary avenues for the exploitation of this compound in medicinal chemistry:

  • As a precursor for the synthesis of quinazolinone-based anticancer agents.

  • As a scaffold for the development of novel antimicrobial compounds.

For each proposed application, we will delve into the scientific rationale, present detailed synthetic strategies, and outline robust experimental protocols for the evaluation of biological activity.

Potential Application I: A Novel Scaffold for Quinazolinone-Based Anticancer Agents

Quinazolinones are a class of heterocyclic compounds that have garnered significant attention in oncology research due to their potent and diverse anticancer activities.[2] Several quinazoline-based drugs, such as gefitinib and erlotinib, are established EGFR inhibitors used in cancer therapy. The synthesis of quinazolinones often commences from anthranilic acid derivatives.[3][4][5] We hypothesize that this compound can serve as a superior starting material for a new generation of quinazolinone anticancer agents, with its substituents potentially offering enhanced potency and selectivity.

Scientific Rationale and Design Strategy

The core hypothesis is that the chloro and methyl groups on the this compound scaffold will project into specific regions of the target protein's binding pocket, potentially leading to improved binding affinity and selectivity. For instance, in the context of kinase inhibition, these groups could occupy hydrophobic pockets adjacent to the ATP-binding site.

Our design strategy will focus on a two-pronged approach:

  • Synthesis of a diverse library of 2,3-disubstituted quinazolinones: The amino group of this compound can be acylated and then cyclized to form the quinazolinone core. The 2-position can be varied by using different acylating agents, and the 3-position can be functionalized by reacting the intermediate with various amines or other nucleophiles.

  • Structure-Activity Relationship (SAR) Studies: The synthesized compounds will be screened against a panel of cancer cell lines to identify initial hits. Subsequent SAR studies will focus on optimizing the substituents at the 2- and 3-positions to enhance potency and selectivity.

Proposed Synthetic Workflow

The general synthetic route to the proposed quinazolinone derivatives is outlined below. This workflow is designed for efficiency and adaptability, allowing for the generation of a diverse compound library.

G A This compound B Acylation (e.g., R-COCl, Acetic Anhydride) A->B Step 1 C N-Acyl Intermediate B->C D Cyclization (e.g., Reflux with Amine, POCl3) C->D Step 2 E Quinazolinone Library (Varied R and R' groups) D->E

Caption: Proposed synthetic workflow for the generation of a quinazolinone library.

Experimental Protocols
  • Acylation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane), add the desired acyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography.

  • Cyclization: The N-acyl intermediate (1.0 eq) is refluxed with an appropriate amine (2.0 eq) in a high-boiling solvent such as toluene or xylene for 12-24 hours, with azeotropic removal of water. Alternatively, the intermediate can be treated with a dehydrating agent like phosphorus oxychloride (POCl₃) followed by the addition of the amine. After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

The synthesized quinazolinone derivatives will be evaluated for their cytotoxic effects against a panel of human cancer cell lines, including but not limited to:

  • MCF-7 (Breast Cancer)

  • A549 (Lung Cancer)

  • HCT116 (Colon Cancer)

  • PC-3 (Prostate Cancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed to determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

MTT Assay Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values using appropriate software.

Data Presentation
Compound IDR-group (Position 2)R'-group (Position 3)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)PC-3 IC₅₀ (µM)
QZ-001 MethylPhenylData to be generatedData to be generatedData to be generatedData to be generated
QZ-002 Ethyl4-ChlorophenylData to be generatedData to be generatedData to be generatedData to be generated
... ..................

Potential Application II: A Scaffold for Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Benzoic acid derivatives have a long history of use as antimicrobial agents, and their efficacy can be significantly enhanced through appropriate substitution.[6][7] The unique electronic and steric properties of this compound make it an attractive scaffold for the design of new antimicrobial compounds.

Scientific Rationale and Design Strategy

The presence of the chloro and methyl groups can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. The amino and carboxylic acid functionalities provide opportunities for the introduction of various pharmacophores known to be associated with antimicrobial activity.

Our design strategy will involve the synthesis of two main classes of derivatives:

  • Schiff Bases: Condensation of the amino group with various aldehydes will yield a library of Schiff bases. Schiff bases of aminobenzoic acids have been reported to possess significant antibacterial and antifungal activities.[7]

  • Amide and Ester Derivatives: The carboxylic acid and amino groups can be derivatized to form a wide range of amides and esters. These modifications can modulate the compound's physicochemical properties and introduce new interactions with microbial targets.

Proposed Synthetic Workflow

The synthetic pathways to the proposed antimicrobial derivatives are straightforward and amenable to parallel synthesis for the rapid generation of a diverse library.

G cluster_0 Schiff Base Synthesis cluster_1 Amide/Ester Synthesis A This compound B Condensation (R-CHO, Reflux in Ethanol) A->B C Schiff Base Library (Varied R group) B->C D This compound E Amidation/Esterification (e.g., R-NH2/R-OH, DCC/EDC) D->E F Amide/Ester Library (Varied R group) E->F

Caption: Proposed synthetic workflows for antimicrobial derivatives.

Experimental Protocols
  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration.

  • Wash the solid with cold ethanol and dry to afford the pure Schiff base.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq) and an activator like HOBt (hydroxybenzotriazole) (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.2 eq) and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter off the urea byproduct and concentrate the filtrate.

  • Purify the crude product by column chromatography.

The synthesized compounds will be tested against a panel of clinically relevant bacterial and fungal strains, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to CLSI guidelines.

Broth Microdilution Protocol:

  • Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation
Compound IDDerivative TypeR-groupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
SB-001 Schiff BasePhenylData to be generatedData to be generatedData to be generated
AM-001 AmideBenzylData to be generatedData to be generatedData to be generated
... ...............

Bioisosteric Replacement Strategies

To further optimize the lead compounds identified from the initial screens, bioisosteric replacement strategies can be employed.[8] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. This approach can be used to improve potency, selectivity, and pharmacokinetic properties.

G cluster_0 Carboxylic Acid Bioisosteres cluster_1 Amine Bioisosteres A Carboxylic Acid (-COOH) B Tetrazole A->B C Acylsulfonamide A->C D Hydroxamic Acid A->D E Amine (-NH2) F Hydroxyl (-OH) E->F G Thiol (-SH) E->G

Caption: Potential bioisosteric replacements for key functional groups.

For example, the carboxylic acid moiety could be replaced with a tetrazole or an acylsulfonamide to modulate acidity and membrane permeability.[9] Similarly, the amino group could be replaced with other hydrogen bond donors or acceptors to explore different interactions with the target protein.

Conclusion and Future Directions

This compound represents a largely untapped resource in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the design and synthesis of novel therapeutic agents. This guide has outlined two promising avenues of research—the development of quinazolinone-based anticancer agents and the creation of novel antimicrobial compounds. The proposed synthetic workflows and biological evaluation protocols provide a clear and actionable framework for researchers to begin exploring the potential of this versatile scaffold.

Future work should focus on the execution of these proposed studies, with a strong emphasis on iterative design and optimization based on the SAR data obtained. Promising lead compounds should be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models. Through a systematic and rational approach, the full therapeutic potential of this compound can be realized.

References

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). Drug Development Research. [Link]

  • The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. (2011). Chemical & Pharmaceutical Bulletin. [Link]

  • Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. (2009). ResearchGate. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). National Institutes of Health. [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]

  • Design, Synthesis and Biological Screening of Novel 3-Amino Quinazolines as Antiulcer Agents. (2014). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). Journal of Heterocyclic Chemistry. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2021). Molecules. [Link]

  • Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. (2019). ResearchGate. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). National Institutes of Health. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2024). Molecules. [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). European Journal of Medicinal Chemistry. [Link]

Sources

The Strategic Utility of 6-Amino-2-chloro-3-methylbenzoic Acid in the Synthesis of Novel Heterocycles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anthranilic acids are foundational building blocks in medicinal chemistry, prized for their capacity to generate a diverse array of heterocyclic scaffolds. Among these, 6-Amino-2-chloro-3-methylbenzoic acid presents a unique and strategically valuable molecular architecture. The vicinal amino and carboxylic acid functionalities, coupled with a sterically directing methyl group and a synthetically versatile chloro substituent, offer multiple reactive handles for the construction of complex, polycyclic systems. This guide provides a comprehensive exploration of the synthetic potential of this compound, focusing on its application in the synthesis of novel heterocycles. While direct literature on this specific isomer is limited, this guide will draw upon established reactivity patterns of closely related analogs, particularly 6-Amino-2-bromo-3-methylbenzoic acid, to provide field-proven insights and detailed experimental protocols for the synthesis of quinazolinones, benzoxazinones, and acridones—scaffolds of significant interest in drug discovery.

Introduction: The Architectural Advantage of this compound

The intrinsic value of this compound as a building block lies in the orthogonal reactivity of its constituent functional groups. The amino group serves as a potent nucleophile, the carboxylic acid can be readily converted into various electrophilic partners, and the chloro substituent provides a handle for transition-metal-catalyzed cross-coupling reactions. The methyl group, positioned meta to the amine and ortho to the chlorine, imparts steric influence that can direct regioselectivity in cyclization reactions and modulate the electronic properties of the aromatic ring.

This trifunctional nature allows for a programmed, stepwise approach to the synthesis of fused heterocyclic systems. The inherent reactivity of the amino and carboxylic acid groups can be harnessed for initial ring formation, while the chloro group can be reserved for late-stage functionalization, enabling the creation of diverse chemical libraries for biological screening.

Synthesis of Quinazolin-4(3H)-ones: A Privileged Scaffold

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Niementowski reaction, a classic condensation of an anthranilic acid with an amide, provides a direct route to this valuable scaffold.

Mechanistic Rationale: The Niementowski Reaction

The Niementowski quinazoline synthesis proceeds through the condensation of an anthranilic acid with an amide at elevated temperatures. The reaction is thought to initiate with the nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of the amide (in this case, formamide), followed by dehydration to form an N-acyl intermediate. Subsequent intramolecular cyclization via attack of the newly formed amide nitrogen onto the carboxylic acid, followed by another dehydration step, yields the quinazolinone ring system.

Niementowski_Mechanism A This compound + Formamide B N-Formyl Intermediate A->B Condensation C Intramolecular Cyclization B->C Heat D Dehydration C->D Tautomerization E Quinazolin-4(3H)-one D->E Dehydration

Caption: Generalized workflow for the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Synthesis of 8-Chloro-7-methylquinazolin-4(3H)-one

This protocol is adapted from the well-established Niementowski reaction conditions for substituted anthranilic acids.

Materials:

  • This compound

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

Procedure:

  • A mixture of this compound (1 equivalent) and formamide (4-5 equivalents) is heated.[1]

  • The reaction mixture is stirred at 130-150 °C for 4-6 hours.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

  • The crude product is collected by vacuum filtration and washed with water.

  • The solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 8-chloro-7-methylquinazolin-4(3H)-one.

Reagent 1Reagent 2Temperature (°C)Time (h)Yield (%)
2-Amino-5-bromobenzoic acidFormamide130491

Table adapted from a similar synthesis.[1] The yield is representative and may vary for this compound.

Two-Step Synthesis of Quinazolinones via Benzoxazinones

An alternative and often milder route to quinazolinones involves the initial formation of a benzoxazinone intermediate, followed by reaction with an amine source.

Mechanistic Causality
  • Benzoxazinone Formation: The synthesis of the benzoxazinone intermediate is typically achieved by reacting the anthranilic acid with an acylating agent, such as acetic anhydride. The amino group attacks one of the carbonyls of the anhydride, forming an N-acetylated intermediate. Subsequent intramolecular nucleophilic attack by the carboxylic acid oxygen onto the newly formed amide carbonyl, followed by elimination of acetic acid, yields the cyclized benzoxazinone.

  • Conversion to Quinazolinone: The benzoxazinone is then treated with an amine, such as ammonia or a primary amine in the presence of a dehydrating agent or under heating. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening. Subsequent intramolecular cyclization and dehydration afford the desired quinazolinone.

Benzoxazinone_to_Quinazolinone cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Synthesis A This compound C N-acetylated Intermediate A->C Acylation B Acetic Anhydride B->C D 8-Chloro-2,7-dimethyl-4H-3,1-benzoxazin-4-one C->D Intramolecular Cyclization & Dehydration E Benzoxazinone (D) G Ring-opened Intermediate E->G Nucleophilic Attack F Ammonia F->G H 8-Chloro-2,7-dimethylquinazolin-4(3H)-one G->H Intramolecular Cyclization & Dehydration

Caption: Two-step synthesis of quinazolinones via a benzoxazinone intermediate.

Experimental Protocols

Step 1: Synthesis of 8-Chloro-2,7-dimethyl-4H-3,1-benzoxazin-4-one

  • This compound (1 equivalent) is dissolved in acetic anhydride (3-5 equivalents).

  • The mixture is refluxed for 2-3 hours.

  • The reaction is monitored by TLC.

  • After completion, the excess acetic anhydride is removed under reduced pressure.

  • The residue is cooled, and the precipitated solid is collected by filtration and washed with a cold non-polar solvent (e.g., hexane) to yield the crude benzoxazinone.

Step 2: Synthesis of 8-Chloro-2,7-dimethylquinazolin-4(3H)-one

  • The crude 8-Chloro-2,7-dimethyl-4H-3,1-benzoxazin-4-one (1 equivalent) is suspended in a suitable solvent like ethanol.

  • An excess of aqueous ammonia is added, and the mixture is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol.

Synthesis of Acridones: Accessing Tricyclic Scaffolds

Acridones are another class of heterocycles with significant biological activities, including antitumor and antiviral properties.[2] Their synthesis from this compound can be envisioned through a two-step process involving an initial N-arylation followed by intramolecular cyclization.

Synthetic Strategy: Ullmann Condensation and Cyclization

The synthesis of the acridone scaffold commences with an Ullmann condensation to form an N-phenylanthranilic acid derivative.[3][4] This is followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to construct the central ring of the acridone.

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction joins the amino group of this compound with an aryl halide (e.g., bromobenzene).[4][5][6] The reaction typically requires a base to neutralize the hydrogen halide formed.

  • Intramolecular Cyclization: The resulting N-phenylanthranilic acid is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which promotes the intramolecular electrophilic acylation of the N-aryl ring by the carboxylic acid, leading to the tricyclic acridone structure.[3][7]

Acridone_Synthesis A This compound + Aryl Halide B N-Aryl Anthranilic Acid Intermediate A->B Ullmann Condensation (Cu catalyst, Base) C Acridone B->C Intramolecular Friedel-Crafts Acylation (Strong Acid, Heat)

Sources

Exploratory Synthetic Pathways from 6-Amino-2-chloro-3-methylbenzoic Acid: A Technical Guide for Novel Compound Generation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of synthetic strategies for generating novel chemical entities from 6-Amino-2-chloro-3-methylbenzoic acid. This readily available, yet functionally complex, starting material offers multiple reaction sites, enabling access to a diverse range of molecular scaffolds. We will delve into the reactivity profile of this substituted anthranilic acid and outline four primary synthetic strategies: intramolecular cyclization to form heterocyclic systems like quinazolinones, derivatization of the carboxylic acid and amino moieties, and modification of the aromatic core. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only detailed experimental protocols but also the underlying chemical principles and strategic considerations necessary for successful exploratory synthesis.

Part 1: Characterization and Reactivity Profile of the Starting Material

This compound (CAS: 857005-81-3) is a unique anthranilic acid derivative whose synthetic potential is dictated by the interplay of its four distinct functional components: a nucleophilic aromatic amine, a carboxylic acid, a deactivating chloro substituent, and a weakly activating methyl group.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 857005-81-3[1][2]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Solid[1]

The strategic placement of these groups creates a nuanced reactivity profile:

  • Amino Group (-NH₂): As the primary nucleophilic center, it is the key to forming nitrogen-containing heterocycles. However, its reactivity is sterically hindered by the adjacent chloro and methyl groups, which must be considered when selecting reagents and reaction conditions.

  • Carboxylic Acid Group (-COOH): This group enables the formation of amides, esters, and can act as the second reactive partner in cyclization reactions. Its proximity to the methyl group introduces moderate steric hindrance.

  • Chloro Group (-Cl): An electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution. It serves as a potential leaving group for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, although harsh conditions may be required.[3]

  • Aromatic Ring: The combined electronic effects of the activating amino and methyl groups and the deactivating chloro group create a complex substitution pattern for any further functionalization attempts on the ring itself.

This unique combination of features makes this compound an ideal starting point for building structurally diverse compound libraries.

G cluster_products Potential Compound Classes start This compound strategyA Strategy A: Intramolecular Cyclization start->strategyA strategyB Strategy B: Functional Group Derivatization start->strategyB strategyC Strategy C: Aromatic Core Modification start->strategyC strategyD Strategy D: Cross-Coupling Reactions start->strategyD prodA1 Quinazolinones strategyA->prodA1 prodA2 Benzoxazinones strategyA->prodA2 prodB1 Amide Library strategyB->prodB1 prodB2 Ester Library strategyB->prodB2 prodC1 Sandmeyer Products (e.g., -OH, -CN substituted) strategyC->prodC1 prodD1 N-Arylated Amines strategyD->prodD1

Caption: Overview of exploratory synthetic pathways from the core starting material.

Part 2: Core Synthetic Strategies

Strategy A: Heterocyclic Scaffolds via Intramolecular Cyclization

The ortho-disposition of the amino and carboxylic acid groups makes this molecule a prime candidate for cyclization reactions to form fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[4][5]

A1: Synthesis of Substituted Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[6][7] The most direct route involves a condensation reaction between the anthranilic acid and a suitable C1 source, such as formamide or triethyl orthoformate, often under acidic or thermal conditions.[8][9][10] A more versatile, two-step approach involves the initial acylation of the amino group, followed by dehydration and cyclization. This second step proceeds through a key benzoxazinone intermediate.

G A 6-Amino-2-chloro- 3-methylbenzoic Acid C N-Acylated Intermediate A->C + Step 1: Acylation B Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) B->C E Benzoxazinone Intermediate C->E Step 2: Cyclization D Dehydration (e.g., Acetic Anhydride, heat) D->E G Substituted Quinazolinone E->G + Step 3: Amination/ Rearrangement F Amine (R'-NH2) F->G

Caption: Two-step reaction pathway for the synthesis of substituted quinazolinones.

This two-step method allows for diversification at two points: first by varying the acylating agent (R-COCl) and second by reacting the benzoxazinone intermediate with a wide array of primary amines (R'-NH₂).

Strategy B: Derivatization of Core Functional Groups

B1: Amide Library Synthesis

Amide bond formation is one of the most fundamental transformations in drug discovery.[11] The carboxylic acid of the starting material can be coupled with a diverse library of primary and secondary amines. Given the potential for steric hindrance and electronic deactivation, standard coupling reagents may be sluggish. Robust, modern coupling reagents are recommended to ensure high conversion.

Table 2: Representative Comparison of Amide Coupling Reagents

Reagent ClassExample(s)StrengthsConsiderations
Carbodiimides EDC, DCCCost-effective, widely usedCan cause epimerization; requires additives (e.g., HOBt)
Phosphonium Salts PyBOP, HBTUHigh reactivity, low epimerizationStoichiometric byproducts
Uronium/Onium Salts HATU, HCTUVery high reactivity, suitable for hindered substratesHigher cost, byproduct removal
In-Situ Activating T3P, PPh₃/NCSMild conditions, versatileRequires careful stoichiometry

For a challenging substrate like this compound, uronium salts like HATU or in-situ phosphonium salt generation methods offer the highest probability of success.[11][12]

B2: N-Acylation and N-Alkylation

The amino group can be readily acylated using various acyl chlorides or anhydrides in the presence of a base. N-alkylation can also be achieved, though selectivity between mono- and di-alkylation must be controlled. These reactions provide simple, yet powerful, modifications to the core structure.

Strategy C: Aromatic Core Modification via the Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for replacing an aromatic amino group with a wide variety of substituents that are otherwise difficult to install.[13][14][15] This transformation proceeds via an intermediate diazonium salt, which is generated by treating the amine with nitrous acid (formed in situ from NaNO₂ and a strong acid) at low temperatures.

G cluster_products Products start Aromatic Amine (Ar-NH2) diazonium Diazonium Salt (Ar-N2+) start->diazonium NaNO2, H+ (0-5 °C) prod_cl Ar-Cl diazonium->prod_cl CuCl prod_br Ar-Br diazonium->prod_br CuBr prod_cn Ar-CN diazonium->prod_cn CuCN prod_oh Ar-OH diazonium->prod_oh Cu2O, H2O

Caption: The Sandmeyer reaction pathway for aromatic core diversification.

By converting the amino group of this compound into a diazonium salt, it can be subsequently replaced by halides (Cl, Br), a cyano group, or a hydroxyl group, among others.[16][17] This strategy fundamentally alters the electronic properties and substitution pattern of the aromatic ring, opening up entirely new avenues for downstream synthesis.

Strategy D: C-Cl Bond Transformation via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can form C-N, C-O, or C-S bonds.[3][18] While traditionally requiring harsh conditions (high temperatures, polar aprotic solvents), modern ligand-accelerated protocols have improved the scope and mildness of this reaction.[19][20] The Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the C-N bond formation between an aryl halide and an amine.[3] Applying this to the C-Cl bond of our starting material would allow for the introduction of new aryl or alkylamino substituents, leading to novel diarylamine structures. This is a challenging transformation due to the electron-rich nature of the ring but represents a high-risk, high-reward pathway to unique chemical space.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-8-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

Causality: This protocol details the formation of a key benzoxazinone intermediate. Benzoyl chloride is used to acylate the amino group, and the subsequent cyclization is induced by heat in the presence of pyridine, which acts as a base and catalyst.

  • To a stirred solution of this compound (1.86 g, 10 mmol) in dry pyridine (20 mL), add benzoyl chloride (1.48 mL, 12 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Heat the mixture to 80 °C and maintain for 2 hours to effect cyclization.

  • Cool the reaction mixture and pour it into 100 mL of ice-cold 2M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the title compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Amide Coupling using HATU

Causality: This protocol employs HATU, a highly effective coupling reagent for sterically hindered and electronically deactivated substrates. DIPEA is a non-nucleophilic base used to neutralize the acid formed and facilitate the reaction.

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (186 mg, 1.0 mmol) in 5 mL of dry DMF.

  • Add the desired primary or secondary amine (1.2 mmol, 1.2 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 equivalents).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (456 mg, 1.2 mmol, 1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sandmeyer Hydroxylation to 2-Chloro-6-hydroxy-3-methylbenzoic Acid

Causality: This protocol demonstrates the conversion of the amino group to a hydroxyl group. The amine is first converted to a diazonium salt at low temperature to prevent decomposition. The diazonium salt is then decomposed in the presence of a copper(I) catalyst to yield the phenol.[16]

  • Suspend this compound (1.86 g, 10 mmol) in a mixture of concentrated H₂SO₄ (5 mL) and water (20 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) (0.76 g, 11 mmol) in 5 mL of water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) (0.2 g) in 10 mL of 10% H₂SO₄.

  • Slowly add the cold diazonium salt solution to the copper catalyst solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, warm the mixture to 50 °C and hold for 30 minutes until gas evolution ceases.

  • Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Part 4: Conclusion and Future Outlook

This compound is a versatile and highly valuable starting material for exploratory synthesis. The strategic pathways outlined in this guide—heterocycle formation, functional group derivatization, and aromatic core modification—provide a robust framework for generating libraries of novel compounds. The quinazolinone and amide scaffolds, in particular, are of high interest in medicinal chemistry. Future work should focus on the systematic application of these protocols to generate a diverse library of analogues, followed by biological screening to identify potential lead compounds for drug development programs.

References

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  • (n.d.).
  • Tan, Y. X., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2769–2776.
  • (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • (n.d.). Sandmeyer reaction. Wikipedia.
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  • (2020). Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Kiseleva, M. I., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 455–471.
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  • (n.d.). Ullmann Reaction. Organic Chemistry Portal.
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  • (2025).
  • (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. PubChem.
  • (n.d.). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
  • Singh, V. P., & Singh, A. K. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. AK Scientific, Inc.
  • (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid Formula. ECHEMI.
  • (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid synthesis. ChemicalBook.
  • (2007). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4609.
  • Gomez, S., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15551–15559.
  • Poompradub, S., et al. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances, 5(67), 54371-54378.
  • Hafeez, A., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Crystals, 13(12), 1735.
  • (n.d.). Preparation method of 2-amino-3-chlorobenzoic methyl ester.
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The Modern Alchemist's Guide: In-Silico Bioactivity Prediction for 6-Amino-2-chloro-3-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

In the contemporary landscape of drug discovery, the reliance on computational, or in-silico, methodologies has become not just advantageous but essential for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-focused walkthrough for predicting the bioactivity of analogs based on the 6-Amino-2-chloro-3-methylbenzoic acid scaffold. We will navigate the intricate workflow from initial target identification to the nuanced prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is crafted for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure scientific rigor and reproducibility. By grounding our approach in established principles of computational chemistry and molecular modeling, we aim to furnish a practical framework for the rational design of potent and selective drug candidates.

Introduction: The Rationale for In-Silico Bioactivity Prediction

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[1] A primary driver of these failures lies in unforeseen issues with a compound's efficacy and safety profile. In-silico bioactivity prediction emerges as a powerful strategy to mitigate these risks by enabling an early, data-driven assessment of a molecule's potential interactions with biological systems.[2] This computational prescreening allows for the prioritization of compounds with the highest probability of success, thereby conserving valuable time and resources.

The this compound scaffold belongs to the broader class of anthranilic acid derivatives, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The inherent versatility of this scaffold makes it an attractive starting point for the design of novel therapeutics. This guide will use this scaffold as a central case study to illustrate a holistic in-silico workflow.

The Strategic Workflow: A Multi-Pillar Approach to Bioactivity Prediction

Our approach is built upon a foundation of integrated computational techniques, each providing a unique lens through which to evaluate the potential of our candidate molecules. The workflow is designed to be iterative, allowing for refinement and optimization at each stage.

In-Silico Bioactivity Prediction Workflow cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Virtual Screening & Initial Assessment cluster_2 Phase 3: Quantitative Prediction & Refinement cluster_3 Phase 4: Safety & Druggability Profiling Target Identification Target Identification Analog Library Design Analog Library Design Target Identification->Analog Library Design Identified Target(s) 3D Structure Generation 3D Structure Generation Analog Library Design->3D Structure Generation Pharmacophore Modeling Pharmacophore Modeling 3D Structure Generation->Pharmacophore Modeling Molecular Docking Molecular Docking Pharmacophore Modeling->Molecular Docking Filtered Hits QSAR Modeling QSAR Modeling Molecular Docking->QSAR Modeling Docking Scores Molecular Dynamics Molecular Dynamics QSAR Modeling->Molecular Dynamics Top-Ranked Analogs ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction Validated Poses Final Candidate Selection Final Candidate Selection ADMET Prediction->Final Candidate Selection Pharmacophore Model for COX-2 Inhibition HBA1 HBA HBD1 HBD HBA1->HBD1 3.5 Å AR2 AR HBA1->AR2 8.1 Å HY1 HY HBD1->HY1 4.2 Å AR1 AR HY1->AR1 5.0 Å AR1->AR2 6.8 Å MD Simulation Analysis Initial Docked Pose Initial Docked Pose Solvation & Ionization Solvation & Ionization Initial Docked Pose->Solvation & Ionization Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization Heating & Equilibration Heating & Equilibration Energy Minimization->Heating & Equilibration Production MD Production MD Heating & Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis 50-100 ns RMSD Plot RMSD Plot Trajectory Analysis->RMSD Plot RMSF Plot RMSF Plot Trajectory Analysis->RMSF Plot H-Bond Occupancy H-Bond Occupancy Trajectory Analysis->H-Bond Occupancy

Caption: Workflow for MD simulation and trajectory analysis.

Phase 4: Safety and Druggability Profiling

A potent compound is of little value if it has a poor safety profile or unfavorable pharmacokinetic properties. ADMET prediction is therefore a crucial final step in the in-silico evaluation.

[3][4]#### 6.1. ADMET Prediction

A variety of computational tools, many of which are freely available as web servers, can predict a wide range of ADMET properties.

[5]Protocol 7: In-Silico ADMET Profiling

  • Web Server Selection: Utilize comprehensive web servers such as SwissADME or pkCSM.

  • Input: Submit the SMILES strings of the most promising analogs.

  • Analysis of Predicted Properties: Evaluate the following key parameters:

    • Absorption: Lipophilicity (LogP), water solubility, and predicted Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Prediction of inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

    • Excretion: Predicted clearance.

    • Toxicity: Prediction of mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

[6]Table 4: Representative ADMET Prediction Summary

PropertyAnalog 1Analog XDesirable Range
LogP 2.85.5< 5
Solubility SolublePoorlyGood
BBB Permeant NoYesTarget-dependent
CYP2D6 Inhibitor NoYesNo
hERG Inhibitor NoNoNo
AMES Toxicity NegativePositiveNegative

Conclusion: Synthesizing Data for Informed Decisions

The in-silico prediction of bioactivity is not a definitive oracle but a powerful tool for hypothesis generation and risk mitigation. By systematically applying the multi-pillar approach outlined in this guide—from target identification and virtual screening to QSAR modeling, molecular dynamics, and ADMET profiling—researchers can build a comprehensive and nuanced understanding of their candidate molecules. The insights gained from this process allow for the rational prioritization of a smaller, more promising set of analogs for synthesis and subsequent experimental validation. This data-driven approach significantly enhances the efficiency and success rate of the early stages of drug discovery, ultimately accelerating the delivery of novel and effective therapeutics to patients.

References

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  • ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved January 20, 2026, from [Link]

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  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2025, June 7). IAPC Journals. Retrieved January 20, 2026, from [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (n.d.). bio.tools. Retrieved January 20, 2026, from [Link]

  • 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Drug Discovery and ADMET process: A Review. (n.d.). IJARBS. Retrieved January 20, 2026, from [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014, May 3). PMC. Retrieved January 20, 2026, from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024, January 30). PubMed. Retrieved January 20, 2026, from [Link]

  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • Docking of Anthranilic acid derivatives (compounds 1-20). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • List of physicochemical descriptors selected for this study. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Solid-Phase Synthesis of Peptides Incorporating 6-Amino-2-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased proteolytic stability, improved potency, and novel functionalities.[1][2] Solid-phase peptide synthesis (SPPS) stands as the cornerstone technique for the assembly of these modified peptides.[1][3][4] This guide provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing the sterically hindered, non-proteinogenic amino acid, 6-Amino-2-chloro-3-methylbenzoic acid.

The unique structure of this compound, an anthranilic acid derivative, presents both opportunities and challenges in peptide synthesis. Its rigid aromatic scaffold can induce specific secondary structures, such as β-turns, which can be crucial for mimicking the bioactive conformations of larger proteins.[5] Furthermore, the presence of the chloro and methyl substituents can modulate the lipophilicity and electronic properties of the resulting peptide, potentially influencing its binding affinity and cell permeability.[5] However, the steric hindrance imparted by the substituents ortho to the amino and carboxyl groups necessitates optimized coupling strategies to ensure efficient peptide bond formation.[6][7][8]

This document will provide a comprehensive overview of the key considerations and detailed protocols for the successful incorporation of this compound into peptide chains using Fmoc-based SPPS.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in SPPS.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[9]
Molecular Weight 185.61 g/mol [9][10]
Appearance Solid[9]
Purity Typically >95%[9]

Note: The properties listed are for the parent compound. For SPPS, the N-α-Fmoc protected version would be utilized.

Core Principles and Methodological Considerations for SPPS

The fundamental workflow of SPPS for incorporating unnatural amino acids follows the same iterative cycle as for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[1] However, the unique structure of this compound requires specific modifications to standard protocols.

Challenges Associated with Steric Hindrance

The primary challenge in the incorporation of this compound is the steric hindrance around the amino and carboxyl groups. This can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. To overcome this, several strategies can be employed:

  • High-Potency Coupling Reagents: The use of more potent coupling reagents is crucial. While standard carbodiimides like DIC may be inefficient, aminium/uronium-based reagents such as HBTU, HATU, and HCTU are recommended.[11] HATU, in particular, has proven effective for coupling sterically hindered N-methylated amino acids and is a strong candidate for this application.[1]

  • Extended Coupling Times: Allowing for longer reaction times (e.g., 2-12 hours) can help drive the coupling reaction to completion.[1][12]

  • Elevated Temperatures: Microwave-assisted SPPS can be particularly beneficial, as the use of microwave energy can significantly accelerate the coupling of bulky amino acids.[6]

  • Double Coupling: Performing the coupling step twice with a fresh portion of activated amino acid can improve the yield of the desired product.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.[1]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminal functionality)

  • Fmoc-protected amino acids

  • Fmoc-6-amino-2-chloro-3-methylbenzoic acid

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.[1][13]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.[13]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.[13]

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

  • Washing: After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times).[13]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Optimized Coupling of Fmoc-6-amino-2-chloro-3-methylbenzoic acid

This protocol details the modifications necessary for the efficient incorporation of the sterically hindered UAA.

Procedure:

  • Resin and Sequence Preparation: Follow Protocol 1 for resin preparation and synthesis of the peptide sequence up to the point of incorporating this compound.

  • Coupling of the Hindered Amino Acid:

    • For the coupling step, use a more potent coupling reagent such as HATU (3.8 equivalents) and HOAt (4 equivalents).[1]

    • Pre-activate the Fmoc-6-amino-2-chloro-3-methylbenzoic acid (4 equivalents) with HATU and a suitable base (e.g., DIPEA, 8 equivalents) in DMF for 5-10 minutes.[1]

    • Add the pre-activated solution to the resin.

    • Increase the coupling time to 4-12 hours.[1] Consider performing the coupling overnight.

    • Monitor the reaction completion using the ninhydrin test. If the test is positive, a second coupling may be necessary.

  • Post-Coupling Washing: After complete coupling, wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).

Protocol 3: Final Cleavage and Deprotection

This protocol outlines the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS).[13][14]

  • Cold diethyl ether.

Procedure:

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin with DCM and dry it under a vacuum.[13]

  • Cleavage and Deprotection:

    • Add the TFA cleavage cocktail to the resin and react for 2-4 hours at room temperature.[1][13]

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1][13]

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][13]

    • Characterize the purified peptide by mass spectrometry (MS).[1][13]

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle.

SPPS_Workflow Resin Resin Support Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA, Base, DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle (n-1) times Washing2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

The incorporation of this compound into peptides via SPPS is a viable strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. While its sterically hindered nature requires careful optimization of coupling conditions, the use of potent activating reagents, extended reaction times, and potentially microwave assistance can lead to successful synthesis. The protocols and considerations outlined in this guide provide a robust framework for researchers and drug development professionals to explore the utility of this and other challenging unnatural amino acids in their peptide-based research.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Katritzky, A. R., Ang, G. Y., & Lam, J. N. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3169–3177. [Link]

  • Springer Protocols. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Royal Society of Chemistry. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38047–38062. [Link]

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
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  • CymitQuimica. (n.d.). 2-Amino-6-chloro-3-methylbenzoic Acid.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization.
  • BenchChem. (n.d.). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis.
  • MDPI. (2023). Short Peptides for Hydrolase Supramolecular Mimicry and Their Potential Applications. International Journal of Molecular Sciences, 24(17), 13194. [Link]

  • Pedersen, S. L., & Jensen, K. J. (2013). Peptide release, side-chain deprotection, work-up, and isolation. Methods in Molecular Biology, 1047, 43–63. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.
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  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
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  • Springer. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Nanobiotechnology, 22(1), 22. [Link]

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The Linchpin in Modern Insecticide Synthesis: Applications of 2-Amino-5-chloro-3-methylbenzoic Acid in Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anthranilic Acids

In the landscape of modern agrochemical development, the pursuit of potent, selective, and environmentally conscious insecticides is paramount. The anthranilic diamide class of insecticides has emerged as a cornerstone of this effort, offering exceptional efficacy against a broad spectrum of chewing pests.[1][2] These compounds function as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and, ultimately, insect mortality.[1][3] At the heart of the synthesis of flagship products like Chlorantraniliprole and Cyantraniliprole lies a critical building block: 2-amino-5-chloro-3-methylbenzoic acid .[4][5] This application note provides a detailed technical guide for researchers and synthetic chemists on the pivotal role and application of this intermediate in the synthesis of next-generation agrochemicals.

While the user's query specified "6-Amino-2-chloro-3-methylbenzoic acid," extensive literature review confirms that the key intermediate widely employed in the synthesis of major diamide insecticides is the isomeric 2-amino-5-chloro-3-methylbenzoic acid . This guide will focus on the application of this industrially significant molecule. Its specific substitution pattern is not accidental; it is a carefully designed scaffold that dictates the final conformation and biological activity of the resulting insecticide.

Core Application: Synthesis of the Benzoxazinone Intermediate for Diamide Insecticides

The primary application of 2-amino-5-chloro-3-methylbenzoic acid is its function as the foundational aromatic core for the anthranilamide portion of the insecticide. A common and efficient synthetic strategy involves the coupling of this benzoic acid derivative with a substituted N-pyridylpyrazole carboxylic acid to form a key benzoxazinone intermediate.[4][6][7] This intermediate is then subsequently reacted with an amine (e.g., methylamine) to yield the final active ingredient.[3][6]

The formation of the benzoxazinone ring is a critical step that facilitates the final amidation. This two-step approach is often favored in industrial synthesis for its high yields and purity of the final product. The causality behind this choice lies in the activation of the carboxylic acid group of the pyrazole moiety and the subsequent intramolecular cyclization with the amino and carboxylic acid groups of the 2-amino-5-chloro-3-methylbenzoic acid.

Logical Workflow for Benzoxazinone Synthesis

The following diagram illustrates the convergent synthesis strategy, highlighting the coupling of the two primary intermediates to form the benzoxazinone, which serves as the direct precursor to the final insecticide.

G cluster_0 Intermediate Synthesis cluster_1 Coupling and Cyclization cluster_2 Final Product Formation A 2-Amino-5-chloro- 3-methylbenzoic acid C Formation of Benzoxazinone Intermediate (2-[3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl] -6-chloro-8-methyl-4H-3,1-benzoxazin-4-one) A->C B 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid B->C + Activating Agent (e.g., Methanesulfonyl Chloride) D Chlorantraniliprole C->D + Methylamine (Ring Opening)

Caption: Convergent synthesis of Chlorantraniliprole via a key benzoxazinone intermediate.

Experimental Protocol: Synthesis of 2-[3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one

This protocol details the laboratory-scale synthesis of the benzoxazinone intermediate from 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. The procedure is a synthesis of methodologies described in the patent literature.[6][7]

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
2-Amino-5-chloro-3-methylbenzoic acid20776-67-4185.611.0
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid500012-03-3303.541.0
Methanesulfonyl Chloride (MsCl)124-63-0114.55~2.4
3-Methylpyridine (or Triethylamine)108-99-693.13~5.2
Acetonitrile (anhydrous)75-05-841.05Solvent

Procedure:

  • Vessel Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 2-amino-5-chloro-3-methylbenzoic acid (122.7 g, 0.66 mol) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (200.0 g, 0.66 mol).[7]

  • Solvent and Base Addition: Add 1 L of anhydrous acetonitrile to the flask and begin stirring to form a slurry. Carefully add 3-methylpyridine (320.2 g, 3.44 mol) to the mixture and stir at room temperature for 10-15 minutes.[7]

  • Cooling: Place the reaction vessel in a low-temperature bath (e.g., ice-salt bath) and cool the internal temperature of the mixture to between 0°C and 2°C.[7]

  • Activation and Cyclization: Once the target temperature is reached, begin the slow, dropwise addition of methanesulfonyl chloride (181.8 g, 1.59 mol).[7] The choice of methanesulfonyl chloride as a coupling agent is crucial; it reacts with the pyrazole carboxylic acid to form a highly reactive mixed anhydride in situ, which is then readily attacked by the amino group of the benzoic acid, leading to amide bond formation and subsequent intramolecular cyclization to the benzoxazinone. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the complete addition of methanesulfonyl chloride, allow the mixture to stir at 0-5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Isolation of Product: Upon reaction completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

  • Washing and Drying: Wash the filter cake with cold acetonitrile to remove residual base and unreacted starting materials. The resulting crude product, the benzoxazinone intermediate, can be dried under vacuum. For many applications, this crude product is of sufficient purity to be carried forward to the next step without further purification.[6]

Expanding the Synthetic Utility: Other Agrochemicals

The fundamental chemistry of coupling 2-amino-5-chloro-3-methylbenzoic acid with various pyrazole derivatives is a versatile platform. By modifying the substituents on the pyrazole ring or the amine used in the final ring-opening step, a diverse library of anthranilic diamide insecticides can be generated. For example, the synthesis of Cyantraniliprole , another commercially significant insecticide, also utilizes an analogous pathway starting from a cyanated benzoic acid derivative.[1][3] While the core benzoic acid is different (2-amino-5-cyano-3-methylbenzoic acid), the underlying synthetic logic of forming a benzoxazinone intermediate remains a key strategy, demonstrating the robustness of this synthetic approach.[3] The principles outlined in this guide are therefore applicable to the broader family of diamide insecticides.

Conclusion

2-Amino-5-chloro-3-methylbenzoic acid is a high-value intermediate whose structural features are essential for the biological efficacy of the anthranilic diamide class of insecticides. The protocol for its conversion into a key benzoxazinone intermediate represents a reliable and scalable process central to the manufacturing of compounds like Chlorantraniliprole. Understanding the causality behind the reaction steps—namely, the activation of the carboxylic acid and the subsequent intramolecular cyclization—empowers researchers to adapt and innovate within this important class of agrochemicals. The methodologies described herein serve as a foundational guide for professionals engaged in the synthesis and development of next-generation crop protection solutions.

References

  • CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof. Google Patents.
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  • Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 311-312.
  • WO2024116197A1 - An improved process for the preparation of intermediate of cyantraniliprole. Google Patents.
  • Lahm, G. P., et al. (2013). Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity. Bioorganic & Medicinal Chemistry Letters, 23(23), 6337-6341. Available at: [Link]

  • WO2020136480A1 - Process for preparation of anthranilamides. Google Patents.
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  • Yang, Z., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. International Journal of Molecular Sciences, 25(4), 2445. Available at: [Link]

  • Yang, Z., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available at: [Link]

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Application Notes & Protocols: Development of Novel Antimicrobial Agents from 6-Amino-2-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering an increasing number of infectious diseases difficult to treat[1]. This situation necessitates the urgent discovery and development of new antimicrobial agents, particularly those with novel mechanisms of action that can circumvent existing resistance pathways[2]. Phenotypic screening of compound libraries remains a highly successful strategy for identifying first-in-class antibiotics[3].

Anthranilic acid (2-aminobenzoic acid) and its analogs have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties[4][5]. Their derivatives serve as foundational frameworks in numerous commercial drugs[4]. The structural motif of 6-Amino-2-chloro-3-methylbenzoic acid offers a unique and underexplored starting point for derivatization. Its key features—a nucleophilic amino group, a carboxylic acid handle for amide/ester formation, and halogen/methyl substitutions on the aromatic ring—provide multiple avenues for chemical modification to generate a diverse library of candidate molecules.

This guide provides a comprehensive framework for researchers, outlining the synthesis of novel derivatives from this scaffold, robust protocols for evaluating their antimicrobial efficacy, and methodologies for investigating their mechanism of action.

Part 1: Synthesis of a Candidate Library from this compound

Rationale for Derivatization: The primary objective is to explore the structure-activity relationship (SAR) by systematically modifying the 6-amino and 1-carboxyl functional groups. Modifications at these sites can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence cell penetration and target engagement. We will focus on creating amide derivatives at the 6-amino position, a common and effective strategy for enhancing the biological activity of aromatic amines[6].

Proposed Synthetic Workflow: The synthesis strategy involves a straightforward nucleophilic acyl substitution. The amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of a substituted acyl chloride. The use of a mild base is critical to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.

G start This compound + Acyl Chloride (R-COCl) dissolve Dissolve in anhydrous solvent (e.g., Dioxane) start->dissolve cool Cool to 0°C in an ice bath dissolve->cool base Add mild base (e.g., Pyridine or Triethylamine) cool->base Dropwise addition reaction Stir at room temperature (Monitor by TLC) base->reaction quench Quench reaction (Pour into ice-water) reaction->quench Upon completion precipitate Collect precipitate by vacuum filtration quench->precipitate purify Purify by recrystallization or column chromatography precipitate->purify characterize Characterize product (NMR, IR, MS) purify->characterize

Caption: General synthetic workflow for N-acylation of this compound.

Protocol 1.1: Synthesis of N-Acyl-6-amino-2-chloro-3-methylbenzoic Acid Derivatives

This protocol details the synthesis of an amide derivative as a representative example.

Materials:

  • This compound

  • Desired Acyl Chloride (e.g., Benzoyl chloride)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Thin-Layer Chromatography (TLC) apparatus

  • Vacuum filtration setup

  • Recrystallization solvents (e.g., Ethanol/Water)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dioxane under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.

  • Base Addition: Add 1.2 equivalents of pyridine or triethylamine to the solution. This base will act as a scavenger for the HCl generated during the reaction[6].

  • Acyl Chloride Addition: Slowly add 1.1 equivalents of the desired acyl chloride dropwise via a dropping funnel over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product[7].

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any water-soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.

Part 2: In Vitro Antimicrobial Susceptibility Testing

Rationale: After synthesizing a library of derivatives, the next critical step is to determine their antimicrobial activity. Antimicrobial Susceptibility Testing (AST) provides quantitative data on the potency of each compound against a panel of clinically relevant microorganisms[8]. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[9][10].

Protocol 2.1: Broth Microdilution Assay for MIC Determination

This protocol is based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds (stock solutions in DMSO)

  • 96-well microtiter plates (sterile, U-bottom)

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Gemifloxacin, Ciprofloxacin)[11]

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[9]. Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells[12][13].

  • Compound Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix, creating an initial 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well used for dilution. This creates a gradient of compound concentrations.

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: It is essential to include the following controls on each plate:

    • Positive Control: Wells containing MHB and inoculum, but no test compound.

    • Negative Control (Sterility): Wells containing MHB only, with no inoculum.

    • Solvent Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours[12].

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity)[10]. This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.

Data Presentation: Summarize the results in a clear, tabular format for easy comparison of compound efficacy.

Compound IDTest MicroorganismGram StainMIC (µg/mL)
Lead-001 S. aureusPositive64
Lead-001 E. coliNegative>128
Deriv-001 S. aureusPositive16
Deriv-001 E. coliNegative64
Deriv-002 S. aureusPositive8
Deriv-002 E. coliNegative32
Cipro S. aureusPositive1
Cipro E. coliNegative0.5

Data are hypothetical and for illustrative purposes only.

G culture Prepare bacterial inoculum (0.5 McFarland Standard) inoculate Inoculate plate with diluted bacterial suspension culture->inoculate plate_prep Prepare 96-well plate (Serial dilution of compound) plate_prep->inoculate controls Include Positive, Negative, & Solvent Controls inoculate->controls incubate Incubate plate (37°C for 16-20 hours) inoculate->incubate read Read results (Visually or with plate reader) incubate->read determine Determine MIC (Lowest concentration with no growth) read->determine

Caption: Workflow for the Broth Microdilution MIC Assay.

Part 3: Elucidating the Mechanism of Action (MOA)

Rationale: Identifying a compound's MOA is a critical step in drug development, facilitating lead optimization and predicting potential resistance mechanisms[3][14]. Based on studies of other anthranilic acid derivatives, plausible mechanisms include the disruption of cell wall biosynthesis or compromising cell membrane integrity, potentially through intrabacterial acidification[15][16]. An initial experiment to test the membrane disruption hypothesis is to assess membrane permeability.

Protocol 3.1: Cell Membrane Integrity Assay

This protocol uses Propidium Iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes, bind to DNA, and fluoresce.

Materials:

  • Lead compound(s) with potent MIC values

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Bacterial Preparation: Grow the test bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ of 0.5).

  • Assay Setup: In a black 96-well plate, add 50 µL of the bacterial suspension to each well.

  • Compound Addition: Add 50 µL of the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (vehicle/PBS).

  • PI Addition: Add PI to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • Data Analysis: An increase in fluorescence intensity compared to the negative control indicates a loss of membrane integrity.

G cluster_cell Bacterial Cell cluster_disrupted Mechanism of Action membrane Intact Cell Membrane (Impermeable to PI) target Putative Target (e.g., Membrane Protein) disruption Membrane Disruption (Pore Formation / Destabilization) target->disruption Causes dna Bacterial DNA compound Antimicrobial Compound (6-Amino-2-chloro-3-methylbenzoic acid derivative) compound->target Binding pi_out Propidium Iodide (PI) (Outside Cell) pi_in PI Enters Cell disruption->pi_in Allows fluorescence PI Intercalates with DNA => Fluorescence Signal pi_in->fluorescence Leads to

Caption: Hypothesized mechanism of action involving cell membrane disruption.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a robust and logical pathway for researchers to synthesize a diverse library of derivatives, quantitatively assess their antimicrobial potency, and begin to unravel their mechanisms of action. This systematic approach is fundamental to advancing new chemical entities from initial discovery to potential therapeutic candidates in the fight against antimicrobial resistance.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
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  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI.
  • O'Neill, A. J., et al. (2008). Resistance mapping and mode of action of a novel class of antibacterial anthranilic acids: Evidence for disruption of cell wall biosynthesis. ResearchGate.
  • Lopatkin, A. J., et al. (2021). Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. PMC.
  • Prasher, P., & Sharma, R. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
  • Aslam, B., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.
  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology.
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  • Johnson, J. W., & Nolan, E. M. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Schroeder, W., et al. (2019). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. ScholarWorks@GVSU.
  • Delost, M. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Valentin, E., et al. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
  • Kumar, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • Hassan, H. M., et al. (2011). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic. JOCPR.
  • Kumar, R., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research.
  • Bîcu, E., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI.
  • Mucha, A., et al. (2011). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 6-Amino-2-chloro-3-methylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Amino-2-chloro-3-methylbenzoic Acid Scaffold in Kinase Inhibitor Discovery

Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most intensively pursued target classes in modern drug discovery. The development of potent and selective kinase inhibitors has revolutionized the treatment of various diseases.[1] The pursuit of novel chemical scaffolds that can effectively and selectively engage the ATP-binding site of kinases is therefore of paramount importance.

The this compound scaffold is a highly versatile starting material for the construction of diverse kinase inhibitor libraries. Its inherent structural features offer a trifecta of chemical handles for divergent synthesis:

  • Aniline Amine Group: Serves as a key nucleophile for the formation of various heterocyclic cores or for direct engagement with the kinase hinge region through hydrogen bonding.

  • Carboxylic Acid: Provides a convenient point for amide bond formation, enabling the introduction of a wide array of side chains that can target solvent-exposed regions of the kinase active site.

  • Aryl Chloride: Acts as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the installation of diverse aryl or heteroaryl substituents to enhance potency and modulate selectivity.[2]

This application note provides a comprehensive guide to the strategic utilization of this compound in the synthesis of potential kinase inhibitors. We will detail robust synthetic protocols, outline methods for biochemical and cellular evaluation, and explain the rationale behind key experimental choices.

Logical Workflow for Kinase Inhibitor Synthesis and Evaluation

The overall process, from initial synthesis to biological characterization, follows a logical progression designed to identify and optimize promising lead compounds.

Kinase Inhibitor Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A 6-Amino-2-chloro- 3-methylbenzoic Acid (Starting Material) B Step 1: Amide Coupling (e.g., with a substituted aniline) A->B C Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) B->C D Final Compound Library C->D E Biochemical Assays (e.g., TR-FRET, FP) Determine IC50 D->E Initial Screening F Kinase Selectivity Profiling (Kinome Panel Screen) E->F G Cell-Based Assays (e.g., Phosphorylation, Proliferation) F->G G->D Feedback for SAR H Lead Optimization G->H Kinase Signaling Pathway cluster_pathway Cellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Synthesized Inhibitor Inhibitor->Kinase Blocks ATP Site

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 6-Amino-2-chloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of related substances for 6-Amino-2-chloro-3-methylbenzoic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making the stringent control of its purity essential for ensuring the safety and efficacy of the final drug product. The described method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a key building block in complex synthetic pathways within the pharmaceutical industry. The purity of such intermediates directly impacts the quality of the active pharmaceutical ingredient (API), influencing its efficacy and safety profile. Even minute impurities, if not controlled, can lead to the formation of undesired by-products, potentially altering the pharmacological and toxicological properties of the final drug. Therefore, a reliable and validated analytical method for purity assessment is a regulatory and scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution and sensitivity required to separate the main component from structurally similar impurities and degradation products.[1] This document provides a comprehensive, field-proven protocol for the purity analysis of this compound, grounded in established chromatographic principles and regulatory expectations.

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of this compound is fundamental to developing a selective HPLC method. The molecule possesses both an acidic carboxylic group and a basic amino group, making it amphoteric. Its aromatic structure provides UV chromophores essential for detection.

  • Molecular Formula: C₈H₈ClNO₂[2]

  • Molecular Weight: 185.61 g/mol [2][3]

  • Polarity: The presence of amino and carboxylic acid functional groups makes the molecule polar. Its calculated topological polar surface area is 63.3 Ų.[2]

The polarity of the analyte dictates the choice of a reversed-phase chromatographic system, which separates compounds based on their hydrophobicity.[4] A C18 stationary phase is the most common choice for such applications due to its versatility and robustness.[4][5] To ensure consistent retention and sharp peak shapes for an ionizable compound like this, controlling the mobile phase pH is critical.[6] An acidic mobile phase will suppress the ionization of the carboxylic acid group and protonate the amino group, leading to predictable and stable retention on a C18 column.[7]

Experimental Protocol: Materials and Methods

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: Waters µ-Bondapak C18, 300 mm x 3.9 mm, 10 µm (or equivalent L1 column).

  • Reference Standard: this compound, certified purity ≥99.5%.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), Purified water (Milli-Q or equivalent).

Chromatographic Conditions

The following parameters were optimized to achieve efficient separation of the main peak from potential impurities.

ParameterConditionCausality and Rationale
Mobile Phase A 0.1% Orthophosphoric acid in Water (v/v)The acidic pH ensures the protonation of the analyte, leading to better retention and symmetrical peak shape on the C18 column.[7]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic compounds.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient program is employed to ensure elution of both polar and potential non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 3.9 mm i.d. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 245 nmSelected based on the UV spectrum of this compound to maximize sensitivity for both the main peak and impurities.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Diluent Methanol and Water (50:50, v/v)Provides good solubility for the analyte and is compatible with the mobile phase. A study showed good solubility of a similar compound in methanol.[8]
Preparation of Solutions
  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation: A Self-Validating System

The analytical method was rigorously validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[9][10] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[12][13] The sample was subjected to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 48 hours.

The results of the forced degradation studies showed significant degradation under hydrolytic and oxidative conditions. The method was able to separate the main peak from all degradation products, demonstrating its specificity and stability-indicating capability.

Validation Summary

The following table summarizes the results of the method validation experiments.

Validation ParameterAcceptance CriteriaResult
Linearity (Correlation Coefficient) r² ≥ 0.9990.9998
Range 0.05% to 150% of the nominal concentration0.25 µg/mL to 750 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.12%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.25 µg/mL (0.05% of nominal)
Robustness %RSD of results ≤ 2.0%Passed (Flow rate ±0.1 mL/min, Column Temp ±2°C)

Data Interpretation and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

All impurities found at a level above the LOQ should be reported.

Workflow and Logical Diagram

The following diagram illustrates the complete workflow for the purity analysis of this compound using this HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Reference Standard Solution sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phases prep_mobile->sys_suit inject_std Inject Standard sys_suit->inject_std If Pass inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate % Purity and Impurities integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Conclusion

The HPLC method described in this application note is demonstrated to be a reliable, robust, and stability-indicating procedure for the purity analysis of this compound. It meets all the validation criteria set forth by the ICH Q2(R1) guidelines, making it suitable for use in quality control laboratories for both routine analysis and stability studies. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers and drug development professionals to ensure the quality of this vital pharmaceutical intermediate.

References

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11644044, 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53430651, 4-Amino-2-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

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"analytical techniques for the characterization of 6-Amino-2-chloro-3-methylbenzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of 6-Amino-2-chloro-3-methylbenzoic Acid and its Derivatives

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of this compound and its derivatives. These compounds are significant intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. Ensuring their structural integrity, purity, and quality is paramount for downstream applications, regulatory compliance, and overall product efficacy. This document moves beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in authoritative scientific principles.

Introduction: The Analytical Imperative

This compound is a substituted anthranilic acid derivative. The specific arrangement of the amino, chloro, methyl, and carboxylic acid functional groups on the benzene ring dictates its chemical reactivity and suitability as a precursor in complex molecular syntheses. The potential for isomeric impurities, residual starting materials, and by-products necessitates a multi-faceted analytical approach. A single technique is insufficient; rather, a suite of orthogonal methods must be employed to build a complete analytical profile. This guide details the core techniques required: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation.

Foundational Physicochemical Properties

A molecule's physical and chemical properties are pivotal in selecting and optimizing analytical methods. For this compound (C₈H₈ClNO₂), the following properties are central to our analytical strategy:

  • Molecular Formula: C₈H₈ClNO₂[1]

  • Molecular Weight: 185.61 g/mol [2][3]

  • Polarity: The presence of a carboxylic acid and an amino group imparts significant polarity, making it soluble in polar organic solvents and aqueous bases.

  • Volatility: The compound is a solid with low volatility due to its polar functional groups and ability to form intermolecular hydrogen bonds. This property directly impacts the choice of gas-phase versus liquid-phase analytical techniques.

  • Chromophores: The substituted benzene ring is a strong chromophore, making UV-Vis detection in HPLC a highly effective method for quantification.

This understanding informs why direct GC analysis is challenging and why reversed-phase HPLC is an ideal starting point.

Orthogonal Analytical Workflow

A comprehensive characterization relies on combining data from multiple independent techniques. This orthogonal approach ensures that the weaknesses of one method are compensated for by the strengths of another, leading to an unambiguous and reliable assessment of the compound's identity, purity, and structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Final Assessment Synthesized_Product Synthesized Product (this compound) HPLC HPLC-UV (Purity & Quantification) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Synthesized_Product->NMR FTIR FTIR Spectroscopy (Functional Groups) Synthesized_Product->FTIR Final_Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Final_Report GCMS->Final_Report NMR->Final_Report FTIR->Final_Report

Caption: Orthogonal workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Experience: HPLC is the cornerstone for purity assessment of non-volatile pharmaceutical intermediates.[4] A reversed-phase C18 column is the workhorse for such molecules, as it effectively retains and separates compounds of moderate polarity based on their hydrophobic characteristics. The acidic nature of the mobile phase (using trifluoroacetic or formic acid) is critical; it protonates the carboxylic acid and amino groups, ensuring sharp, symmetrical peak shapes by minimizing ionic interactions with residual silanols on the silica support.

Protocol 1: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column thermostat.

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: A 50:50 mixture of Mobile Phase A and B is typically effective for dissolving the analyte and ensuring compatibility with the initial mobile phase conditions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)Industry standard for retaining and separating moderately polar aromatic compounds.
Mobile Phase Gradient of A and BProvides efficient elution for both polar and non-polar impurities.
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA robust starting gradient to separate a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CEnsures run-to-run reproducibility by controlling retention time stability.
Detection λ 254 nm and 280 nmThe aromatic ring provides strong absorbance at ~254 nm. A secondary wavelength can help differentiate impurities.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. The presence of any unreacted starting materials or by-products should be noted.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Expertise & Experience: Direct GC analysis of aminobenzoic acids is impractical due to their low volatility and thermal instability.[6][7] Therefore, a critical derivatization step is required to convert the polar -COOH and -NH₂ groups into nonpolar, volatile analogues. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and common technique for this purpose.[7][8] This process replaces the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule suitable for GC analysis.

Protocol 2: GC-MS Analysis via Silylation

G Sample 1. Sample Aliquot (Dry Sample) Deriv 2. Add Derivatization Reagent (e.g., BSTFA) & Heat (70°C) Sample->Deriv Inject 3. Inject into GC-MS Deriv->Inject Separate 4. GC Separation (Capillary Column) Inject->Separate Detect 5. MS Detection (EI, 70 eV) Separate->Detect Analyze 6. Data Analysis (Mass Spectrum Interpretation) Detect->Analyze

Caption: Workflow for GC-MS analysis with derivatization.

  • Instrumentation: A standard GC-MS system.

  • Derivatization:

    • Place approximately 1 mg of the sample in a 2 mL GC vial.

    • Ensure the sample is completely dry, as moisture will consume the derivatization reagent.

    • Add 100 µL of a silylation agent, such as BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Seal the vial and heat at 70 °C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column Non-polar capillary (e.g., DB-5ms, 30 m x 0.25 mm)Provides excellent separation for a wide range of derivatized organic compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analyte without degradation.
Oven Program Initial: 100°C (2 min), Ramp: 15°C/min to 300°C (hold 5 min)A general-purpose program to elute both low and high-boiling point impurities.
MS Ionization Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible fragmentation patterns for library matching.[9]
Scan Range 50-550 m/zCovers the expected mass of the derivatized molecule and its key fragments.
  • Data Interpretation:

    • Molecular Ion (M⁺•): Identify the molecular ion peak of the di-TMS derivative.

    • Isotope Pattern: Crucially, look for the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), any fragment containing a chlorine atom will exhibit a characteristic pair of peaks separated by 2 m/z units, with a height ratio of approximately 3:1.[10][11] This is a definitive indicator of a chlorine-containing species.

    • Fragmentation: Common fragments include the loss of a methyl group (-15 Da) from a TMS group and other characteristic cleavages of the aromatic ring.[12]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expertise & Experience: NMR is the most powerful tool for unambiguous structural confirmation.[4] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For aminobenzoic acids, a polar aprotic solvent like DMSO-d₆ is ideal, as it effectively solubilizes the compound and allows for the observation of exchangeable protons from the -COOH and -NH₂ groups.[13][14]

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Features for this compound:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~12-13Broad singlet1HCarboxylic acid (-H )
¹H~7.0-7.5Doublet1HAromatic C5-H
¹H~6.5-7.0Doublet1HAromatic C4-H
¹H~5.0-6.0Broad singlet2HAmino (-NH₂ )
¹H~2.1-2.3Singlet3HMethyl (-CH₃ )
¹³C~168Singlet-Carboxylic acid (-C OOH)
¹³C~145-155Singlet-Aromatic C 6-NH₂
¹³C~110-140Multiple singlets-Other 4 aromatic carbons
¹³C~15-20Singlet-Methyl (-C H₃)

Note: The exact chemical shifts are predictive and should be confirmed by 2D NMR experiments if structural ambiguity exists. The assignments are based on typical values for substituted benzoic acids.[15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[17] The resulting spectrum serves as a molecular fingerprint. For this compound, the spectrum will be dominated by characteristic vibrations of the amine, carboxylic acid, and substituted aromatic ring.

Protocol 4: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-650 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)[18]
3300-2500O-H stretch (broad)Carboxylic Acid (-COOH)
~1700-1680C=O stretchCarboxylic Acid (-COOH)[13]
~1620-1580N-H bend and C=C aromatic stretchAmine and Aromatic Ring
~1400-1200C-O stretch and O-H bendCarboxylic Acid
~800-700C-Cl stretchAryl Halide

Conclusion

The analytical characterization of this compound and its derivatives is a systematic process that builds confidence in the material's quality through the integration of orthogonal techniques. HPLC provides the quantitative purity profile, GC-MS identifies volatile and thermally stable impurities after derivatization, NMR offers definitive structural proof, and FTIR confirms the presence of essential functional groups. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers and drug development professionals can establish a robust and reliable analytical control strategy for these critical chemical intermediates.

References

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  • Benchchem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.
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  • ResearchGate. (2020). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Int. J. of Pharm. & Life Sci. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
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  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
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  • ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB.
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Application Note & Protocol: A Scalable and Efficient Process for the Industrial Synthesis of 6-Amino-2-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Amino-2-chloro-3-methylbenzoic acid is a pivotal chemical intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical sectors. The increasing demand for this molecule necessitates a robust, scalable, and economically viable manufacturing process. This document provides a detailed guide for the scale-up synthesis of this compound. We present a well-established two-step synthetic route commencing with the oxidation of 2-chloro-6-nitrotoluene, followed by the catalytic reduction of the resulting nitro-intermediate. This guide is designed for researchers, chemists, and process engineers, offering in-depth protocols, mechanistic insights, safety considerations, and process optimization strategies essential for transitioning from laboratory-scale to industrial production.

Introduction and Strategic Rationale

The industrial synthesis of complex organic molecules is a balance of reaction efficiency, cost of goods, operational safety, and environmental impact. The selected synthetic pathway for this compound is predicated on these principles. The strategy involves two core transformations:

  • Oxidation: The conversion of the commercially available starting material, 2-chloro-6-nitrotoluene, into the key intermediate, 2-chloro-6-nitrobenzoic acid.

  • Reduction: The selective reduction of the nitro group on the aromatic ring to an amine, yielding the final product.

This approach is favored for industrial application due to its reliance on predictable and well-documented chemical transformations, the use of cost-effective reagents, and the generation of a high-purity final product. The reduction of aromatic nitro compounds is a cornerstone of industrial chemistry, offering high yields and excellent selectivity.[1]

Synthetic_Pathway Start 2-Chloro-6-nitrotoluene Intermediate 2-Chloro-6-nitrobenzoic acid Start->Intermediate Step 1: Oxidation (e.g., KMnO4 or HNO3) Final This compound Intermediate->Final Step 2: Catalytic Reduction (e.g., H2, Pd/C)

Caption: Overall two-step synthetic pathway.

Part I: Scale-Up Synthesis of 2-Chloro-6-nitrobenzoic Acid (Intermediate)

Principle and Mechanistic Insight

The first stage of the synthesis involves the oxidation of the methyl group of 2-chloro-6-nitrotoluene. While several strong oxidizing agents can achieve this, nitric acid under elevated temperature and pressure is an effective method for industrial scale, as it is potent and relatively inexpensive.[2] The reaction proceeds via a radical mechanism, converting the benzylic methyl group into a carboxylic acid. Careful control of temperature and pressure is critical to ensure complete conversion while minimizing side reactions, such as further nitration of the aromatic ring.[2]

Detailed Experimental Protocol (1 kg Scale)

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
2-Chloro-6-nitrotoluene171.581.00 kg5.83Starting Material
Nitric Acid (65% w/w)63.01~4.6 L~73.4Oxidizing Agent (Excess)
1,2-Dichlorobenzene147.00As required-Solvent
Pressurized Reactor->10 L capacity-Autoclave, Hastelloy recommended

Procedure:

  • Reactor Setup: Charge a suitable high-pressure reactor (autoclave) with 65% nitric acid (~23.3 moles, ~1.5 L).

  • Heating: Seal the reactor and heat the nitric acid to 140°C.

  • Substrate Addition: Meter in the 2-chloro-6-nitrotoluene (1.00 kg) over 8-9 hours, maintaining the internal reactor temperature at 140°C. During this addition, the pressure should be maintained at a constant 10 bar.[2]

  • Reaction Monitoring (In-Process Control): After the addition is complete, hold the reaction mixture at 140°C for an additional 30 minutes. A sample can be carefully taken (after cooling and depressurization) and analyzed by HPLC to confirm the consumption of the starting material.

  • Cooling and Depressurization: Cool the reactor to 100°C and carefully vent the pressure.

  • Solvent Exchange: Distill off the aqueous nitric acid under a vacuum. Add 1,2-dichlorobenzene (~2.5 L) to the residue to dissolve the product.

  • Crystallization and Isolation: Cool the solution to 25°C over approximately 4 hours to induce crystallization of the product.

  • Filtration and Washing: Filter the resulting slurry to collect the solid product. Wash the filter cake with a small amount of cold 1,2-dichlorobenzene to remove soluble impurities.

  • Drying: Dry the purified 2-chloro-6-nitrobenzoic acid in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is approximately 75-80%.

Part II: Scale-Up Synthesis of this compound

Principle and Mechanistic Insight

This crucial step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice for industrial applications due to its high efficiency, clean reaction profile (the only byproduct is water), and the ease of catalyst removal by filtration.[1] The reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas as the reducing agent.

The mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. On the catalyst surface, hydrogen is dissociated into reactive hydrogen atoms, which then sequentially reduce the nitro group through nitroso and hydroxylamine intermediates to the final amine.[3] The choice of solvent is important; alcohols like methanol or ethanol are commonly used as they readily dissolve the starting material and are compatible with the reaction conditions.[4]

Detailed Experimental Protocol (1 kg Scale)

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
2-Chloro-6-nitrobenzoic acid201.591.00 kg4.96Intermediate from Part I
Palladium on Carbon (5% Pd)-50 g-Catalyst (5% w/w)
Methanol32.0410 L-Solvent
Hydrogen Gas (H₂)2.02As required-Reducing Agent
Hydrogenation Reactor->15 L capacity-High-pressure vessel

Procedure:

  • Reactor Charging: In a high-pressure hydrogenation reactor, create an inert atmosphere by purging with nitrogen. Carefully charge the reactor with methanol (10 L), 2-chloro-6-nitrobenzoic acid (1.00 kg), and the 5% Pd/C catalyst (50 g). The catalyst should be handled carefully as it can be pyrophoric.

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5-10 bar. Begin agitation and heat the mixture to 50-60°C. The reaction is exothermic; cooling may be required to maintain the target temperature.

  • Reaction Monitoring (In-Process Control): The reaction progress is monitored by the uptake of hydrogen gas. When hydrogen consumption ceases, the reaction is typically complete. This can be confirmed by taking a sample via a dip tube (ensure the system is safely depressurized and purged first) and analyzing it by HPLC or TLC to confirm the absence of the nitro starting material.

  • Catalyst Filtration: After cooling the reactor to room temperature and venting the hydrogen pressure, purge the system thoroughly with nitrogen. Filter the reaction mixture through a bed of Celite® or a similar filter aid to remove the palladium catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should not be allowed to dry in the air. It should be quenched with water immediately after filtration.

  • Product Isolation: Transfer the filtrate to a separate vessel. Reduce the volume of the methanol by approximately 70-80% via distillation.

  • Crystallization: Cool the concentrated solution to 0-5°C to crystallize the this compound.

  • Filtration and Drying: Collect the product by filtration, wash with a small amount of cold methanol, and dry under vacuum at 50-60°C. The expected yield is typically >90%.

Purification and Final Product Characterization

For most applications, the product isolated from the hydrogenation step is of sufficient purity. If further purification is required, recrystallization is an effective method.[5]

  • Recrystallization Protocol: Dissolve the crude product in a minimal amount of hot solvent (e.g., an ethanol/water mixture). If the solution is colored, a small amount of activated carbon can be added. Hot filter the solution to remove the carbon and any insoluble impurities, then allow it to cool slowly to induce the formation of high-purity crystals.[5]

  • Purity Assessment: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).[5] Identity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Workflow and Safety Considerations

Overall Process Workflow

Process_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction s1_charge Charge Reactor (HNO3) s1_heat Heat to 140°C s1_charge->s1_heat s1_add Meter Starting Material (8-9 hrs @ 10 bar) s1_heat->s1_add s1_ipc IPC Check (HPLC) s1_add->s1_ipc s1_distill Solvent Exchange (Distill H2O, Add DCB) s1_ipc->s1_distill s1_crystallize Crystallize & Isolate Intermediate s1_distill->s1_crystallize s2_charge Charge Reactor (Intermediate, MeOH, Pd/C) s1_crystallize->s2_charge Intermediate Transfer s2_h2 Pressurize with H2 (5-10 bar, 50-60°C) s2_charge->s2_h2 s2_ipc IPC Check (H2 Uptake, HPLC) s2_h2->s2_ipc s2_filter Catalyst Filtration (Under N2) Quench Catalyst! s2_ipc->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_isolate Crystallize & Isolate Final Product s2_concentrate->s2_isolate final_product 6-Amino-2-chloro- 3-methylbenzoic acid s2_isolate->final_product Final Product

Caption: Detailed workflow from starting materials to final product.

Critical Safety Guidelines

Handling the reagents and performing the reactions described requires strict adherence to industrial safety protocols.

  • Aromatic Amines and Precursors: Aromatic amines and their nitro precursors can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[6][7][8] All operations should be conducted in well-ventilated areas or contained systems.

  • Corrosive Materials: Concentrated nitric acid is highly corrosive and a strong oxidant. Use appropriate acid-resistant PPE and handle it in a designated area.

  • Hydrogenation Safety: Catalytic hydrogenation at scale is a high-hazard operation.

    • The reactor must be rated for the intended pressure and temperature.

    • Thorough inerting with nitrogen is mandatory to prevent the formation of explosive hydrogen/air mixtures.

    • Palladium on carbon catalyst can be pyrophoric, especially after the reaction. It must be kept wet and handled under an inert atmosphere until it is safely quenched.[9]

  • Emergency Preparedness: Ensure that emergency response plans are in place for spills, exposures, or runaway reactions.[10] All personnel must be trained on these procedures.

References

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Application Notes and Protocols: Derivatization of 6-Amino-2-chloro-3-methylbenzoic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Anthranilic Acid Scaffold

The anthranilic acid framework is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of commercial drugs and pharmacologically active agents.[1][2] Derivatives of this structure are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2][3][4] The strategic modification, or derivatization, of the core anthranilic acid molecule by introducing various functional groups can profoundly influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can lead to enhanced biological activity, improved selectivity for a specific target, and better pharmacokinetic profiles.

This guide focuses on the derivatization of a specific, substituted anthranilic acid, 6-Amino-2-chloro-3-methylbenzoic acid , a molecule poised for chemical modification to unlock its therapeutic potential. While direct biological studies on this specific isomer are not extensively reported in the public domain, the well-established pharmacological importance of related substituted aminobenzoic acids provides a strong rationale for its exploration. For instance, various chlorinated aminobenzoic acid derivatives have demonstrated significant antimicrobial and anticancer activities.[5][6][7]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on strategic derivatization approaches for this compound. It outlines detailed, step-by-step protocols for key derivatization reactions targeting the amino and carboxylic acid moieties, as well as established methodologies for evaluating the biological activity of the resulting novel compounds. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Strategic Approaches to Derivatization

The this compound scaffold offers two primary sites for chemical modification: the nucleophilic amino group (-NH₂) and the carboxylic acid group (-COOH). Derivatization at these sites can significantly alter the molecule's interaction with biological targets.

  • N-Acylation and N-Sulfonylation: Modifying the amino group through acylation or sulfonylation can introduce a wide variety of substituents, altering the molecule's hydrogen bonding capacity, lipophilicity, and steric bulk. This can lead to improved binding to target proteins and enhanced cellular uptake.

  • Esterification and Amidation of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or an amide can neutralize its negative charge at physiological pH, which often improves membrane permeability. Furthermore, the ester or amide moiety can be designed to be hydrolyzed by intracellular esterases or amidases, potentially leading to a prodrug strategy.

  • Schiff Base Formation: The reaction of the amino group with various aldehydes or ketones to form Schiff bases is a straightforward method to introduce diverse aromatic and heterocyclic moieties, which have been shown to confer significant antimicrobial and anticancer properties to the parent molecule.[3][5]

The following diagram illustrates the key derivatization pathways for this compound.

DerivatizationPathways Derivatization Strategies for this compound start This compound N_Acylation N-Acylation / N-Sulfonylation start->N_Acylation Amino Group Derivatization COOH_Esterification Esterification start->COOH_Esterification Carboxylic Acid Derivatization COOH_Amidation Amidation start->COOH_Amidation Carboxylic Acid Derivatization N_Schiff_Base Schiff Base Formation start->N_Schiff_Base Amino Group Derivatization Acyl_Halide Acyl Halide (R-COCl) / Anhydride ((RCO)₂O) N_Acylation->Acyl_Halide Sulfonyl_Chloride Sulfonyl Chloride (R-SO₂Cl) N_Acylation->Sulfonyl_Chloride Alcohol Alcohol (R-OH) / Acid Catalyst COOH_Esterification->Alcohol Amine Amine (R-NH₂) / Coupling Agent COOH_Amidation->Amine Aldehyde_Ketone Aldehyde (R-CHO) / Ketone (R-CO-R') N_Schiff_Base->Aldehyde_Ketone Product_N_Acyl N-Acyl/N-Sulfonyl Derivative Acyl_Halide->Product_N_Acyl Sulfonyl_Chloride->Product_N_Acyl Product_Ester Ester Derivative Alcohol->Product_Ester Product_Amide Amide Derivative Amine->Product_Amide Product_Schiff_Base Schiff Base (Imine) Derivative Aldehyde_Ketone->Product_Schiff_Base

Caption: Key derivatization pathways for this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the derivatization of this compound. These protocols are based on established chemical transformations of anthranilic acids and related compounds.[4][8]

Protocol 1: N-Acetylation of this compound

This protocol describes the acetylation of the amino group, a common strategy to modulate biological activity. The procedure is adapted from the N-acetylation of anthranilic acid.[8]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Distilled water

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 50 mL Erlenmeyer flask, suspend 1.0 g of this compound in 5 mL of acetic anhydride.

  • Add a magnetic stir bar and stir the mixture at room temperature for 15 minutes.

  • Gently heat the mixture to 80-90°C with continuous stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly add 20 mL of ice-cold distilled water to the reaction mixture with vigorous stirring to hydrolyze the excess acetic anhydride. This step is exothermic.

  • Cool the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two portions of 10 mL of cold distilled water.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • Characterize the product (6-Acetamido-2-chloro-3-methylbenzoic acid) by melting point, FT-IR, and ¹H NMR spectroscopy.

Protocol 2: Esterification of this compound (Fischer Esterification)

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester. This method is based on the general principles of Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 1.0 g of this compound and 20 mL of anhydrous methanol.

  • Add a magnetic stir bar and stir the suspension.

  • Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 30 mL of dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with 20 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the product (Methyl 6-amino-2-chloro-3-methylbenzoate) by column chromatography on silica gel if necessary.

  • Characterize the final product by FT-IR and ¹H NMR spectroscopy.

Protocol 3: Schiff Base Formation with an Aromatic Aldehyde

This protocol describes the synthesis of a Schiff base (imine) derivative by reacting the amino group with an aromatic aldehyde. This method is adapted from procedures for synthesizing Schiff bases from aminobenzoic acids.[3]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add an equimolar amount of the chosen aromatic aldehyde (e.g., 0.66 g of 4-hydroxybenzaldehyde).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the product by melting point, FT-IR, and ¹H NMR spectroscopy.

Biological Activity Evaluation

The newly synthesized derivatives should be screened for their biological activities to identify compounds with enhanced potency. Based on the known activities of related anthranilic acid derivatives, initial screening should focus on antimicrobial and anticancer properties.[3][9][10]

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.[11]

Workflow:

MTTAntiCancerAssay Workflow for MTT Anticancer Assay Cell_Culture 1. Culture Cancer Cells (e.g., MCF-7, HeLa) in 96-well plates Compound_Treatment 2. Treat cells with serially diluted derivatized compounds Cell_Culture->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % cell viability and IC₅₀ values Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing anticancer activity using the MTT assay.

Data Presentation:

The results of the MTT assay are typically presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

CompoundDerivative TypeTarget Cell LineIC₅₀ (µM)
Parent Compound This compoundMCF-7>100
Derivative 1A N-AcetylMCF-755.2
Derivative 2A Methyl EsterMCF-789.7
Derivative 3A Schiff Base (4-hydroxy)MCF-723.5
Positive Control DoxorubicinMCF-70.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Protocol 5: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Workflow:

MIC_Antimicrobial_Assay Workflow for Broth Microdilution Antimicrobial Assay Serial_Dilution 1. Prepare serial dilutions of derivatized compounds in a 96-well plate Bacterial_Inoculation 2. Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) Serial_Dilution->Bacterial_Inoculation Incubation 3. Incubate at 37°C for 18-24 hours Bacterial_Inoculation->Incubation Visual_Inspection 4. Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 5. Determine the MIC: the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation:

The antimicrobial activity is reported as the MIC value in µg/mL or µM.

CompoundDerivative TypeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Parent Compound This compound>256>256
Derivative 1A N-Acetyl128256
Derivative 2A Methyl Ester256>256
Derivative 3A Schiff Base (4-hydroxy)3264
Positive Control Ciprofloxacin0.50.25

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of a diverse library of derivatives. The formation of Schiff bases, in particular, has been shown to be a highly effective strategy for enhancing the biological activity of aminobenzoic acids.[3] Future work should focus on expanding the range of derivatizing agents to explore a wider chemical space. Quantitative Structure-Activity Relationship (QSAR) studies on the synthesized compounds can provide valuable insights for the rational design of more potent and selective analogs. Furthermore, promising lead compounds identified through these initial screens should be subjected to more extensive preclinical testing, including in vivo efficacy and toxicity studies.

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  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 3(4), 209-215.
  • Berridge, M. V., et al. (2005). The MTT cell proliferation assay: a review. Biotechnic & Histochemistry, 80(3-4), 111-121.
  • ResearchGate. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.
  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ResearchGate. (2003).

Sources

Application Note: 6-Amino-2-chloro-3-methylbenzoic Acid as a Versatile Scaffold for the Synthesis of Functional Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic use of 6-Amino-2-chloro-3-methylbenzoic acid, a substituted anthranilic acid derivative, as a foundational building block for the synthesis of novel fluorescent probes. While not a conventional fluorophore in itself, its unique arrangement of functional groups—a nucleophilic amine, a versatile carboxylic acid, and ring-substituents that modulate electronic properties—offers a powerful platform for rational probe design. We present the underlying chemical principles, detailed synthetic protocols for creating advanced fluorophores, and methods for their subsequent bioconjugation to target molecules.

Introduction: The Strategic Value of a Functionalized Anthranilic Acid Scaffold

Anthranilic acid (ortho-aminobenzoic acid) and its derivatives are well-regarded in chemical biology for their intrinsic fluorescence and their utility as precursors to more complex heterocyclic systems.[1][2] These compounds often exhibit environment-sensitive fluorescence, making them valuable as reporters for changes in local polarity or binding events.[1] this compound emerges as a particularly strategic starting material due to its pre-installed functional handles, which allow for a modular and predictable approach to probe development.

The core advantages of this scaffold are:

  • The Amino Group (-NH₂): Positioned ortho to the carboxylic acid, this primary amine is a key nucleophile for constructing extended, conjugated ring systems such as quinolines and quinolones, which often possess highly desirable photophysical properties.[3][4]

  • The Carboxylic Acid Group (-COOH): This functional group is the primary attachment point for bioconjugation. It can be readily activated to form reactive esters (e.g., N-hydroxysuccinimide esters) that covalently link the fluorophore to primary amines on proteins, peptides, and other biomolecules.[5][6]

  • Ring Substituents (-Cl, -CH₃): The chloro and methyl groups are not passive bystanders. As electron-withdrawing and electron-donating groups, respectively, they influence the electron density of the aromatic ring. This electronic modulation is a critical tool for fine-tuning the resulting probe's photophysical properties, including its absorption and emission maxima (color), quantum yield (brightness), and Stokes shift.

This application note will provide a logical framework and actionable protocols for leveraging these features to create custom fluorescent probes tailored for specific research applications.

Core Synthetic Strategies & Mechanistic Rationale

The development of a functional fluorescent probe from this compound can be conceptualized as a two-stage process: (1) Synthesis of the core fluorophore by elaborating the scaffold's structure, and (2) Functionalization for targeted applications, typically via bioconjugation.

Strategy 1: Building a Quinoline Fluorophore via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for constructing quinoline rings. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). While our starting material has a carboxylic acid instead of a carbonyl, the principle can be adapted. A common modern approach involves converting the anthranilic acid to an isatoic anhydride or a related reactive intermediate, which can then participate in condensation reactions to form quinolone structures. For this guide, we will illustrate a conceptually similar cyclization reaction to build a highly fluorescent quinoline core. This transformation dramatically extends the π-conjugated system, shifting the fluorescence from the UV/blue region typical of simple anthranilic acids to the visible spectrum.[4][7]

Strategy 2: Activating the Carboxylic Acid for Bioconjugation

For a fluorescent probe to be useful in biological imaging or assays, it must be attached to a molecule of interest. The carboxylic acid on our scaffold is the ideal handle for this purpose. The most common strategy is to convert it into an amine-reactive N-hydroxysuccinimide (NHS) ester.[6] This is typically achieved using a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is stable enough to be purified and stored, yet sufficiently reactive to form a stable amide bond with primary amines (e.g., the ε-amino group of lysine residues in a protein) under mild, physiological conditions.[5][8]

Experimental Protocols

Disclaimer: These protocols are illustrative and based on established chemical principles for analogous compounds. Researchers should conduct all experiments with appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Synthesis of a 4-Hydroxyquinoline-based Fluorophore

This protocol describes a plausible cyclization reaction to create a more complex fluorophore with enhanced optical properties.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Cyclization: Carefully add Polyphosphoric acid (approx. 10x the weight of the starting acid) to the flask. Causality Note: PPA acts as both a solvent and a powerful dehydrating acid catalyst, driving the intramolecular cyclization and condensation required to form the quinoline ring system.

  • Heating: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the viscous mixture into a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Characterization: Confirm the structure of the synthesized quinoline fluorophore using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Quinoline Fluorophore Synthesis

G A 6-Amino-2-chloro- 3-methylbenzoic acid C Cyclization Reaction (120-130 °C, 4-6h) A->C B Ethyl Acetoacetate + Polyphosphoric Acid (PPA) B->C D Crude Product (Precipitated) C->D E Purification (Column Chromatography) D->E F Pure Quinoline-based Fluorophore E->F

Caption: Synthetic workflow for creating a quinoline fluorophore.

Protocol 2: NHS-Ester Activation and Protein Conjugation

This protocol details the activation of the fluorophore's carboxylic acid and its subsequent conjugation to a model protein, Bovine Serum Albumin (BSA).

Materials:

  • Synthesized quinoline fluorophore (from Protocol 1)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (ice-cold)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure: Part A: NHS-Ester Activation

  • Dissolution: Dissolve the quinoline fluorophore (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF in a flask protected from moisture with a drying tube.

  • Coupling Reaction: Cool the solution in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DMF dropwise. Causality Note: DCC is the dehydrating agent that facilitates the formation of the ester bond between the fluorophore's carboxyl group and the hydroxyl group of NHS. A white precipitate of dicyclohexylurea (DCU), the byproduct, will form.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight in the dark.

  • Isolation of NHS Ester: Filter off the DCU precipitate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the NHS-ester product.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The product should be used promptly or stored under inert gas at -20 °C.

Part B: Protein Conjugation

  • Prepare Protein Solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

  • Prepare Dye Solution: Dissolve the activated fluorophore-NHS ester in a minimal amount of DMF or DMSO.

  • Conjugation Reaction: While gently stirring the BSA solution, add the dye solution dropwise. A typical starting point is a 5- to 10-fold molar excess of the dye relative to the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of Conjugate: Separate the fluorescently labeled protein from the unreacted, free dye using a size-exclusion chromatography column (e.g., G-25). The protein-dye conjugate will elute first, while the smaller, unbound dye molecules will be retained longer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's maximum (~280 nm) and the dye's absorption maximum using UV-Vis spectroscopy.

G cluster_0 Activation cluster_1 Conjugation A Fluorophore-COOH C Fluorophore-NHS Ester (Activated Probe) A->C B DCC + NHS in DMF B->C E Conjugation Reaction (PBS, pH 7.4) C->E D Target Protein (e.g., BSA-NH₂) D->E F Purification (Size Exclusion) E->F G Labeled Protein (Fluorophore-CO-NH-Protein) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Amino-2-chloro-3-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 6-Amino-2-chloro-3-methylbenzoic acid. This valuable intermediate, also known as 5-chloro-3-methylanthranilic acid, is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

I. Understanding the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with a common pathway involving the chlorination of an anthranilic acid derivative.[2][3][4]

A prevalent synthetic approach starts from 2-amino-3-methylbenzoic acid, which is then chlorinated to yield the desired product.[2][3][4] Another route begins with m-toluic acid, which undergoes nitration, followed by reduction of the nitro group to an amine, and finally chlorination.[5] A third pathway involves the chlorination and subsequent oxidation of m-xylene, followed by amination.[3]

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing systematic approaches to identify and resolve them.

Issue 1: Low Overall Yield

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A low overall yield can be attributed to several factors, from incomplete reactions to product loss during workup. A step-by-step analysis of your procedure is crucial.

Troubleshooting Steps:

  • Re-evaluate Your Starting Materials:

    • Purity: Ensure the purity of your starting materials, particularly the 2-amino-3-methylbenzoic acid or its precursors. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Moisture: The presence of moisture can be detrimental, especially in reactions involving organometallic reagents or strong acids. Ensure all glassware is thoroughly dried and use anhydrous solvents where necessary.

  • Optimize Reaction Conditions for Each Step:

    • Chlorination: This is a critical step that significantly impacts the final yield.

      • Chlorinating Agent: The choice of chlorinating agent is important. N-chlorosuccinimide (NCS) is a commonly used reagent.[2] Other options include cyanuric chloride and dichlorohydantoin.[4][5] The reactivity and selectivity of these reagents can vary, so it may be necessary to screen different options.

      • Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature.[6] Running the reaction at the optimal temperature is crucial to prevent side reactions such as dichlorination. Monitor the reaction temperature closely and use an appropriate cooling or heating system.

      • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion.[7][8]

  • Minimize Product Loss During Workup and Purification:

    • Extraction: During aqueous workup, ensure the pH is adjusted correctly to precipitate the product. The pH for precipitation of similar compounds is often in the acidic range.[2][3] Multiple extractions with a suitable organic solvent may be necessary to recover all of the product.

    • Recrystallization: This is a common method for purifying the final product. However, significant product loss can occur if the wrong solvent system is used or if the solution is cooled too quickly. Experiment with different solvent systems to find one that provides good recovery of pure product.

Issue 2: Formation of Impurities

Q2: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?

The formation of impurities is a common challenge in multi-step organic synthesis. Understanding the potential side reactions is key to developing a strategy to minimize them.

Potential Side Reactions and Mitigation Strategies:

  • Dichlorination: The addition of two chlorine atoms to the aromatic ring is a common side reaction during the chlorination step.

    • Mitigation:

      • Stoichiometry: Use a controlled amount of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

      • Temperature: Lowering the reaction temperature can often improve the selectivity of the reaction and reduce the formation of dichlorinated byproducts.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation, especially if strong oxidizing agents are used in other steps of the synthesis.

    • Mitigation:

      • Protecting Groups: In some cases, it may be beneficial to protect the amino group before carrying out other transformations. The protecting group can then be removed in a later step.

      • Mild Reagents: Use mild and selective reagents whenever possible to avoid unwanted side reactions.

  • Incomplete Reaction: Unreacted starting material is a common impurity.

    • Mitigation:

      • Reaction Monitoring: As mentioned previously, monitor the reaction progress to ensure it has gone to completion.

      • Purification: If the reaction does not go to completion, the unreacted starting material will need to be removed during the purification step.

Caption: A systematic workflow for troubleshooting low yield and impurity issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the chlorination of 2-amino-3-methylbenzoic acid?

Aprotic polar solvents such as N,N-dimethylformamide (DMF) are commonly used for this type of reaction.[2][5] Dichloroethane and acetonitrile are also viable options.[3][4] The choice of solvent can influence the reaction rate and selectivity, so it may be beneficial to screen a few different solvents to find the optimal one for your specific conditions.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and easy way to monitor the progress of most organic reactions.[7] By spotting the reaction mixture alongside the starting material and a pure sample of the product (if available), you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a powerful technique.[8]

Q3: What are the key safety precautions I should take when synthesizing this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be carried out in a well-ventilated fume hood to avoid inhaling any volatile or toxic fumes.

  • Handling of Reagents: Be aware of the specific hazards associated with each reagent you are using. For example, many chlorinating agents are corrosive and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

Q4: Are there any alternative methods to the Sandmeyer reaction for introducing the chloro group?

While the Sandmeyer reaction is a classic method for introducing halogens onto an aromatic ring, it involves the use of diazonium salts which can be unstable.[9][10][11][12] For the synthesis of this compound, direct electrophilic chlorination of the corresponding anthranilic acid derivative is a more common and often preferred method due to its milder reaction conditions.[2][4][5]

IV. Data Summary

ParameterRecommended ConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS), Dichlorohydantoin, Cyanuric ChlorideProvides a source of electrophilic chlorine for the aromatic substitution.
Solvent N,N-Dimethylformamide (DMF), Dichloroethane, AcetonitrileAprotic polar solvents that can dissolve the reactants and facilitate the reaction.
Reaction Temperature 20-110 °C (Varies with chlorinating agent)Temperature control is crucial for selectivity and to minimize side reactions.
Reaction Monitoring Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)To ensure the reaction goes to completion and to monitor for side product formation.
Workup Acidification to pH ~6, followed by filtration or extractionTo precipitate the product from the reaction mixture for isolation.[2][3]
Purification RecrystallizationTo remove impurities and obtain the final product in high purity.

V. References

  • Synthesis and antimicrobial activity of some anthranilic acid derivatives. PubMed. (1980).

  • Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Walsh Medical Media. (2013).

  • Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development.

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2025).

  • troubleshooting low yield in electrophilic aromatic substitution. Benchchem.

  • 2-Amino-5-chloro-3-methylbenzoic acid synthesis. ChemicalBook.

  • Sandmeyer reaction. Wikipedia.

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.

  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Benchchem.

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

  • 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. PubChem.

  • Sandmeyer Reaction. J&K Scientific LLC. (2025).

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Aromatic Reactivity. MSU chemistry.

  • 2-Amino-6-chloro-3-methylbenzoic acid | 857005-81-3 | HJB00581. Biosynth.

  • This compound (Cas 6212-33-5). Parchem.

  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company.

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.

  • 857005-81-3|2-Amino-6-chloro-3-methylbenzoic Acid|BLD Pharm.

  • 16. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries.

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS.

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. (2025).

  • 6-Amino-2-chloro-3-methyl-benzoic acid, 1 gram.

  • Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents.

Sources

"troubleshooting common side reactions in 6-Amino-2-chloro-3-methylbenzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Overview of the Primary Synthetic Pathway

The most logical and commonly inferred synthetic route to 6-Amino-2-chloro-3-methylbenzoic acid involves a two-step process starting from 2-chloro-3-methylbenzoic acid. This pathway is dictated by the directing effects of the substituents on the aromatic ring.

  • Nitration: Electrophilic nitration of 2-chloro-3-methylbenzoic acid to introduce a nitro group, which serves as a precursor to the amine.

  • Reduction: Reduction of the nitro group to the desired amino group to yield the final product.

This guide will focus on troubleshooting the critical challenges within this pathway, particularly the regioselectivity of the nitration step and the efficiency of the reduction.

Synthetic_Pathway Start 2-Chloro-3-methylbenzoic acid Intermediate 6-Nitro-2-chloro-3-methylbenzoic acid Start->Intermediate Nitration (HNO₃, H₂SO₄) End This compound Intermediate->End Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: Common synthetic route for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues encountered during synthesis.

Issue 1: Poor Regioselectivity and Isomer Formation During Nitration

Question: My nitration of 2-chloro-3-methylbenzoic acid results in a mixture of isomers, with low yield of the desired 6-nitro intermediate. Why is this happening and how can I improve it?

Answer: This is the most critical challenge in this synthesis. The regiochemical outcome is a competition between the directing effects of the three substituents on the ring.

Causality Explained:

  • -COOH (Carboxylic Acid): This is a deactivating and meta-directing group due to its electron-withdrawing nature.[1][2] It strongly disfavors substitution at the ortho and para positions (positions 3 and 5).

  • -Cl (Chloro): This is a deactivating but ortho, para-directing group. It will direct the incoming nitro group to positions 4 and 6.

  • -CH₃ (Methyl): This is an activating and ortho, para-directing group. It will direct the incoming nitro group to positions 4 and 6.

The desired 6-position is favored by both the chloro and methyl groups and is not sterically hindered. However, side reactions can produce other isomers. A patent describing the nitration of 2-chlorobenzoic acid shows the formation of both 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, highlighting the challenge of achieving high regioselectivity.[3]

Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Temperature Control Maintain a low temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[1]Higher temperatures can decrease selectivity and increase the rate of side reactions, such as oxidation of the methyl group or formation of dinitro byproducts.
Nitrating Agent Use a carefully prepared mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1]Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The ratio and concentration are key to controlling reactivity.
Rate of Addition Add the nitrating agent dropwise and slowly to the solution of 2-chloro-3-methylbenzoic acid.A slow addition rate prevents localized temperature spikes and ensures a controlled reaction, minimizing byproduct formation.
Solvent While often performed in excess sulfuric acid, an inert solvent like 1,2-dichloroethane can be used.[3]An inert solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture.

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Caption: Decision workflow for troubleshooting poor nitration regioselectivity.

Issue 2: Incomplete Reduction or Byproduct Formation

Question: The reduction of my 6-nitro-2-chloro-3-methylbenzoic acid is incomplete, or I am observing byproducts. How can I resolve this?

Answer: Incomplete reduction or the formation of intermediates (like nitroso or hydroxylamine species) are common issues. The choice of reducing agent and reaction conditions is crucial for a clean conversion.

Causality Explained: The reduction of an aromatic nitro group is a multi-electron process. If the reducing agent is too weak or the conditions are not optimal, the reaction can stall at intermediate stages. Furthermore, some reducing agents can affect other functional groups. For instance, highly aggressive catalytic hydrogenation could potentially lead to dehalogenation (removal of the -Cl group).

Troubleshooting & Optimization Protocol:

ParameterRecommended MethodRationale & Key Considerations
Reducing Agent Fe / HCl or Fe / Acetic Acid: A classic, cost-effective method.[4]Iron powder in the presence of an acid generates hydrogen in situ. This method is generally robust and selective for the nitro group. Ensure the iron powder is activated and has a high surface area.
Catalytic Hydrogenation (H₂ / Pd-C): A clean and efficient method.[4]This method often gives high yields with simple workup (filtration of the catalyst). Care must be taken to control pressure and temperature to avoid dechlorination. The catalyst loading is a key parameter to optimize.
Hydrazine Hydrate with a Catalyst: Effective for substituted nitroaromatics.[5]A patent describes using hydrazine hydrate with catalysts like Raney-Ni or iron salts for reducing various substituted nitrobenzoic acids. This avoids high-pressure hydrogenation.[5]
pH Control Maintain acidic conditions during reduction (for metal/acid methods) and then carefully basify during workup to precipitate metal hydroxides and dissolve the amino acid.The product is amphoteric. After reduction, adjusting the pH is critical for separation from metal salts and unreacted starting material.
Reaction Monitoring Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitro compound.The nitro compound is typically more nonpolar (higher Rf) and may be UV active or stain with permanganate, while the amino product is more polar (lower Rf).
Issue 3: Difficulty in Product Purification

Question: My final product, this compound, is difficult to purify. What are the best methods?

Answer: Purification can be challenging due to the amphoteric nature of the molecule (containing both a basic amino group and an acidic carboxylic acid group) and the potential presence of isomeric impurities.

Causality Explained: The product can act as either an acid or a base, making its solubility highly pH-dependent. Isomeric impurities, having very similar chemical properties, can be difficult to separate by simple crystallization.

Recommended Purification Strategy:

  • Acid-Base Extraction: This is a powerful technique for this type of molecule.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any non-acidic impurities.

    • This step is often skipped if the main impurity is the starting nitro compound, which is also acidic.

    • Extract the aqueous layer with an organic solvent to remove neutral impurities.

    • Carefully acidify the aqueous layer with dilute HCl. The product will precipitate at its isoelectric point (the pH at which it has no net charge). The pH for precipitation of similar aminobenzoic acids is often in the range of 4-6.[6][7]

  • Recrystallization:

    • After initial purification by precipitation, recrystallization is essential to remove closely related impurities.

    • Common solvents include ethanol, methanol, or aqueous mixtures of these alcohols.[8] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Perform trial recrystallizations on a small scale to find the optimal solvent system.

Detailed Experimental Protocol

Protocol: Reduction of 6-Nitro-2-chloro-3-methylbenzoic acid using Iron

This protocol is a representative procedure based on established methods for reducing aromatic nitro compounds.[4] It should be adapted and optimized for specific laboratory conditions.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-nitro-2-chloro-3-methylbenzoic acid (1.0 eq).

  • Reagents: Add ethanol and water (e.g., in a 4:1 ratio) to the flask to form a slurry. Add fine iron powder (approx. 5.0 eq).

  • Reaction Initiation: Heat the mixture to a gentle reflux. Slowly add glacial acetic acid or concentrated HCl (approx. 0.5-1.0 eq) dropwise through the condenser. The reaction is exothermic.

  • Reaction: Maintain the mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the hot solution through a pad of celite to remove the iron and iron salts. Wash the celite pad with hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Subject the resulting crude solid to the acid-base purification and recrystallization procedures described in Issue 3 .

References

  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. (2025). Benchchem.
  • 2-Amino-5-chloro-3-methylbenzoic acid synthesis. ChemicalBook.
  • Reduction of nitrobenzoic acid. (1982).
  • Technical Support Center: Regioselective Nitration of Substituted Benzoic Acids. (2025). Benchchem.
  • Process for the production of nitro derivatives of aromatic compounds. (1977).
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board.

Sources

Technical Support Center: Purification of 6-Amino-2-chloro-3-methylbenzoic acid and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Amino-2-chloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound and its related byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities and byproducts I should expect when synthesizing this compound?

A1: The synthesis of substituted aminobenzoic acids can result in a variety of impurities.[1] Positional isomers are common byproducts, arising from the non-specific nature of aromatic substitution reactions.[1] For this compound, potential isomeric byproducts could include other amino, chloro, and methyl substituted benzoic acids. Incomplete reactions can lead to the presence of starting materials, while side reactions might introduce nitrated or oxidized species, especially if nitric acid is used in the synthetic route.[1] Dimerization or polymerization of the starting materials or product can also occur under certain conditions.

Q2: What is the first step I should take to assess the purity of my crude this compound?

A2: A preliminary purity assessment is crucial before selecting a purification strategy. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[2][3][4] A reversed-phase HPLC method can separate the target compound from many of its potential impurities.[2][3] Thin-Layer Chromatography (TLC) can also be used for a rapid, qualitative assessment of the number of components in your crude product. Additionally, determining the melting point of the crude solid can provide a good indication of its purity; a broad melting range typically suggests the presence of significant impurities.

Q3: What are the primary purification strategies for this compound?

A3: The most common and effective purification techniques for aminobenzoic acids and their derivatives are:

  • Recrystallization: This is often the most straightforward method for purifying solid organic compounds.[5] The choice of solvent is critical and depends on the solubility of the target compound and its impurities at different temperatures.[5]

  • Acid-Base Extraction: This liquid-liquid extraction technique takes advantage of the acidic (carboxylic acid) and basic (amino group) nature of the molecule to separate it from neutral impurities.[6][7][8]

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography using silica gel or other stationary phases is a powerful separation method.[9]

Troubleshooting Guides

Recrystallization

Issue: My this compound either doesn't dissolve in the hot solvent or oils out upon cooling.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. An inappropriate solvent choice is the most common reason for dissolution failure.

  • Troubleshooting:

    • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[5] For aminobenzoic acids, polar solvents are generally a good starting point. A study on the solubility of 2-Amino-5-chloro-3-methylbenzoic acid, a close analog, provides valuable insights into solvent selection.[10][11]

    • Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Heat the mixture until it becomes clear and then allow it to cool slowly.

    • Induce Crystallization: If the compound remains in a supersaturated solution upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

Solvent Suitability for Recrystallization of a this compound Analog

SolventSolubility ProfileReference
AcetoneHigh solubility[10][11]
MethanolGood solubility[10][11]
EthanolGood solubility[10][11]
Ethyl AcetateModerate solubility[10][11]
n-HexanePoor solubility[10][11]
XylenePoor solubility[10][11]

This data is for 2-Amino-5-chloro-3-methylbenzoic acid and should be used as a starting point for optimization.

Acid-Base Extraction

Issue: I'm experiencing emulsion formation during the extraction process.

  • Causality: Vigorous shaking of the separatory funnel can create a stable suspension of the organic and aqueous layers, known as an emulsion.[7]

  • Troubleshooting:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for partitioning of the solute between the two phases.

    • Break the Emulsion: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer.[7] Alternatively, allowing the mixture to stand for a period or gently swirling the funnel can also be effective.[7] In persistent cases, filtering the mixture through a pad of celite or glass wool may be necessary.[7]

Issue: Low recovery of my product after extraction and precipitation.

  • Causality: The product may have some solubility in the aqueous or organic layers, leading to loss during the separation.[7] Incomplete precipitation upon acidification is another common cause.

  • Troubleshooting:

    • Back-Extraction: To recover any product that may have remained in the aqueous layer, perform a back-extraction with a fresh portion of the organic solvent.[7]

    • pH Adjustment: Ensure the pH is adjusted correctly to fully protonate the carboxylate and precipitate the benzoic acid. Use a pH meter for accurate measurement.

    • Cooling: Cooling the solution in an ice bath after acidification can help to maximize the precipitation of the product.

Experimental Workflow: Acid-Base Extraction

A Crude Product in Organic Solvent B Wash with aq. HCl (removes basic impurities) A->B Step 1 C Extract with aq. NaOH (forms sodium salt in aqueous layer) B->C Step 2 D Separate Layers C->D Step 3 E Organic Layer (contains neutral impurities) D->E:w F Aqueous Layer (contains sodium salt of product) D->F:w G Acidify with HCl to precipitate (cool to maximize yield) F->G Step 4 H Filter and wash with cold water G->H Step 5 I Dry the Purified Product H->I Step 6

Caption: Workflow for Acid-Base Extraction.

Column Chromatography

Issue: The product is co-eluting with an impurity.

  • Causality: The chosen solvent system (mobile phase) does not have sufficient selectivity to resolve the target compound from a particular impurity.

  • Troubleshooting:

    • Solvent System Optimization: The polarity of the mobile phase is a critical parameter. For polar compounds like aminobenzoic acids, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly used. Vary the ratio of these solvents to achieve better separation.

    • Solvent Additives: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can improve the peak shape and resolution of acidic or basic compounds, respectively.[9] For aminobenzoic acids, a small amount of acetic acid can help to suppress the ionization of the carboxylic acid group and reduce tailing on silica gel.

    • Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase C18 silica gel.[9]

Safety and Handling

Q4: What are the key safety precautions I should take when handling this compound?

A4: While specific data for this compound is limited, related compounds are known to cause skin and eye irritation.[12][13] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[14][15] In case of skin contact, wash the affected area thoroughly with soap and water.[12][14] If eye contact occurs, rinse cautiously with water for several minutes.[12] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[12][13][15]

References

  • Vertex AI Search. (2024, April 27). Para-Aminobenzoic Acid Wastewater Treatment And Recovery Using Extraction Method.
  • Benchchem. (2025). Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid.
  • Google Patents. (1956). US2735865A - Process for purifying p-aminobenzoic.
  • SIELC Technologies. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • ResearchGate. (2025, August 5). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids.
  • PubMed. (2024, March 20).
  • Reddit. (2016, December 24).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • AK Scientific, Inc. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.
  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • Reddit. (2021, November 24). Help with purification of benzoic acid by extraction. Details below. : r/chemhelp.
  • ResearchGate. (n.d.).
  • (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • YouTube. (2024, September 27). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid.
  • Google Patents. (n.d.). EP4452927A1 - Procédé de récupération d'acide aminobenzoïque à partir d'une liqueur mère aqueuse.
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044.
  • Alfa Chemistry. (n.d.).
  • CrystEngComm (RSC Publishing). (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences.
  • Google Patents. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-6-Methylbenzoic Acid, 98%.
  • (n.d.). MSDS of 2-amino-3-chloro-4-methylbenzoic acid.
  • (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ChemicalBook. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid synthesis.
  • Journal of Chemical & Engineering Data. (2021, May 11).
  • Journal of Chemical & Engineering Data. (2021, May 11).
  • BLD Pharm. (n.d.). 857005-81-3|2-Amino-6-chloro-3-methylbenzoic Acid.
  • ResearchGate. (2025, August 30).
  • Google Patents. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis.
  • MDPI. (2023, December 5).
  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

Sources

Technisches Support-Center: Verbesserung der Regioselektivität von Reaktionen mit 6-Amino-2-chlor-3-methylbenzoesäure

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German, as requested by the user.

Dieses Handbuch dient als spezialisierte technische Ressource zur Bewältigung der Herausforderungen im Zusammenhang mit der Regioselektivität bei Reaktionen mit 6-Amino-2-chlor-3-methylbenzoesäure. Anstatt einer starren Vorlage folgt diese Anleitung einer logischen Gliederung, die darauf ausgelegt ist, die zugrunde liegenden chemischen Prinzipien zu erläutern, häufig auftretende Probleme zu diagnostizieren und robuste, schrittweise Lösungen anzubieten.

Teil I: Grundlegendes zur Reaktivität: Die elektronische und sterische Landschaft der 6-Amino-2-chlor-3-methylbenzoesäure

Der Schlüssel zur Kontrolle der Regioselektivität liegt im Verständnis der konkurrierenden Einflüsse der einzelnen Substituenten am Benzolring. Jeder Substituent "dirigiert" ankommende Elektrophile an bestimmte Positionen.

Die vier Substituenten üben folgende Effekte aus:

  • -NH₂ (Amino): Ein stark aktivierender, ortho-, para-dirigierender Rest. Aufgrund seiner hohen Elektronendichte macht er den Ring sehr anfällig für elektrophile Angriffe.

  • -COOH (Carbonsäure): Ein mäßig desaktivierender, meta-dirigierender Rest. Er zieht Elektronendichte aus dem Ring und verringert dessen Reaktivität.

  • -Cl (Chlor): Ein desaktivierender, aber ortho-, para-dirigierender Rest aufgrund der freien Elektronenpaare, die den aromatischen Ring durch Resonanz stabilisieren können.

  • -CH₃ (Methyl): Ein schwach aktivierender, ortho-, para-dirigierender Rest durch Hyperkonjugation.

Die Kombination dieser Effekte führt zu einem komplexen Reaktivitätsmuster, bei dem mehrere Positionen für eine Substitution anfällig sind.

Datentabelle: Zusammenfassung der dirigierenden Effekte
SubstituentElektronischer EffektDirigierende WirkungStärke
-NH₂ Aktivierendortho, paraStark
-CH₃ Aktivierendortho, paraSchwach
-Cl Desaktivierendortho, paraSchwach
-COOH DesaktivierendmetaMäßig
Visualisierung: Konkurrierende dirigierende Einflüsse

Abbildung 1: Dirigierende Einflüsse der Substituenten.

Teil II: Häufig gestellte Fragen (FAQs)

F1: Was sind die Hauptfaktoren, die die Regioselektivität bei Reaktionen mit diesem Molekül beeinflussen? A1: Die Regioselektivität wird hauptsächlich durch eine Kombination aus elektronischen Effekten und sterischer Hinderung bestimmt. Die stark aktivierende Aminogruppe (-NH₂) dominiert oft die Reaktivität, aber ihre dirigierende Wirkung wird durch die anderen Substituenten und die sterische Hinderung durch die benachbarte Methylgruppe und das ortho-ständige Chloratom moduliert.

F2: Warum erhalte ich bei elektrophilen aromatischen Substitutionen (z. B. Nitrierung, Halogenierung) ein Gemisch von Produkten? A2: Ein Produktgemisch entsteht durch die konkurrierenden dirigierenden Effekte der Substituenten. Die Aminogruppe dirigiert stark nach ortho und para (Positionen 1 und 5), während die Methyl- und Chlorgruppen ebenfalls ortho- und para-Positionen aktivieren. Gleichzeitig desaktiviert die Carbonsäuregruppe den Ring und dirigiert nach meta (Positionen 4 und 6). Dieses Zusammenspiel schafft mehrere Positionen mit erhöhter, wenn auch unterschiedlicher, Reaktivität.

F3: Wie stört die Aminogruppe säurekatalysierte Reaktionen? A3: In Gegenwart starker Säuren (z. B. H₂SO₄, HNO₃) wird die basische Aminogruppe protoniert und bildet ein Anilinium-Ion (-NH₃⁺). Diese protonierte Gruppe ist ein stark desaktivierender meta-Direktor.[1] Dies kehrt die normale Reaktivität der Aminogruppe um, verringert die Nukleophilie des aromatischen Rings drastisch und kann die gewünschte elektrophile Substitution verlangsamen oder vollständig verhindern.[1]

F4: Welchen Zweck erfüllt der "Schutz" der Aminogruppe und wie verbessert er meine Reaktion? A4: Der Schutz der Aminogruppe, typischerweise durch Umwandlung in ein Amid (z. B. ein Acetanilid), ist eine entscheidende Strategie, um die Probleme der hohen Reaktivität und Protonierung zu überwinden.[1] Dies wird durch die Reaktion des Amins mit einem Reagenz wie Essigsäureanhydrid erreicht. Die resultierende N-Acetylgruppe (-NHCOCH₃) hat mehrere Vorteile:

  • Mäßigung der Reaktivität: Das Amid ist weniger aktivierend als die Aminogruppe, da das freie Elektronenpaar des Stickstoffs in die benachbarte Carbonylgruppe delokalisiert wird, wodurch es für den aromatischen Ring weniger verfügbar ist. Dies hilft, Mehrfachsubstitutionen zu verhindern.[1]

  • Verhinderung der Protonierung: Die Amidgruppe ist deutlich weniger basisch und wird unter den meisten elektrophilen Substitutionsbedingungen nicht protoniert, wodurch ihre ortho-, para--dirigierende Wirkung erhalten bleibt.

  • Sterische Lenkung: Die voluminösere Acetylgruppe kann den Angriff auf die sterisch gehinderte ortho-Position (Position 1) weiter blockieren und die Selektivität zugunsten der para-Position (Position 5) erhöhen.

Teil III: Anleitung zur Fehlerbehebung

Problem 1: Geringe Ausbeute und/oder hohe Rückgewinnung des Ausgangsmaterials bei säurekatalysierter elektrophiler Substitution (z. B. Nitrierung)
  • Wahrscheinliche Ursache: Protonierung der Aminogruppe zum stark desaktivierenden Anilinium-Ion (-NH₃⁺), wodurch die Reaktion unterdrückt wird.[1]

  • Lösung: Schützen Sie die Aminogruppe als Acetamid, bevor Sie die elektrophile Substitution durchführen. Die N-Acetylgruppe ist ein moderater ortho-, para--Direktor und verhindert die Protonierung des Stickstoffs.

Problem 2: Bildung mehrerer Isomere bei der Halogenierung
  • Wahrscheinliche Ursache: Die stark aktivierende Wirkung der freien Aminogruppe führt zu einer Reaktion an mehreren Positionen. Die elektronische Aktivierung überwiegt oft die sterische Hinderung.

  • Lösung 1 (Beste Vorgehensweise): Setzen Sie die Schutzgruppenstrategie ein (siehe Protokoll 1). Die Acetamidgruppe dämpft die Reaktivität und verbessert die Vorhersagbarkeit. Die dirigierende Wirkung der -NHCOCH₃-Gruppe wird die Substitution hauptsächlich an die para-Position (Position 5) lenken, die am wenigsten sterisch gehindert ist.

  • Lösung 2 (Alternative): Verwenden Sie mildere Halogenierungsreagenzien und kontrollierte Bedingungen. Reagenzien wie N-Chlorsuccinimid (NCS) oder N-Bromsuccinimid (NBS) sind oft selektiver als molekulare Halogene (Cl₂ oder Br₂).[2][3] Führen Sie die Reaktion bei niedrigen Temperaturen durch, um die Reaktivität zu verringern und die kinetische Kontrolle zu begünstigen.

Visualisierung: Workflow zur Fehlerbehebung

Abbildung 2: Entscheidungs-Workflow zur Verbesserung der Regioselektivität.

Teil IV: Experimentelle Protokolle

Protokoll 1: Schutz der Aminogruppe (Acetylierung)

Dieses Protokoll beschreibt die Umwandlung der Aminogruppe in ein Acetamid, um ihre Reaktivität zu mäßigen und die Regioselektivität in nachfolgenden Schritten zu kontrollieren.

Materialien:

  • 6-Amino-2-chlor-3-methylbenzoesäure

  • Essigsäureanhydrid (Ac₂O)

  • Pyridin oder Natriumacetat (als Base)

  • Dichlormethan (DCM) oder ein anderes geeignetes aprotisches Lösungsmittel

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Schritt-für-Schritt-Anleitung:

  • Lösen: Lösen Sie 1,0 Äquivalent 6-Amino-2-chlor-3-methylbenzoesäure in einer minimalen Menge DCM in einem Rundkolben.

  • Basenzugabe: Fügen Sie 1,2 Äquivalente Pyridin oder Natriumacetat hinzu. Rühren Sie die Mischung bei Raumtemperatur.

  • Acetylierung: Kühlen Sie die Mischung in einem Eisbad auf 0 °C ab. Fügen Sie langsam 1,1 Äquivalente Essigsäureanhydrid tropfenweise hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische Phase nacheinander mit 1 M HCl (2x), Wasser (1x) und gesättigter NaHCO₃-Lösung (2x).

  • Trocknung und Isolierung: Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das N-acetylierte Produkt zu erhalten. Eine weitere Reinigung kann durch Umkristallisation erfolgen.

Protokoll 2: Regioselektive Chlorierung des geschützten Substrats

Dieses Protokoll nutzt das N-acetylierte Produkt, um eine selektive Halogenierung an der elektronisch aktivierten und sterisch zugänglichen Position 5 zu erreichen.

Materialien:

  • N-(2-Carboxy-3-chlor-4-methylphenyl)acetamid (Produkt aus Protokoll 1)

  • N-Chlorsuccinimid (NCS)[2][3]

  • N,N-Dimethylformamid (DMF) oder Acetonitril als Lösungsmittel[2]

Schritt-für-Schritt-Anleitung:

  • Lösen: Lösen Sie 1,0 Äquivalent des N-acetylierten Ausgangsmaterials in DMF in einem vor Licht geschützten Reaktionsgefäß.

  • Reagenzzugabe: Fügen Sie 1,05 Äquivalente NCS portionsweise bei Raumtemperatur hinzu.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden oder erwärmen Sie sie vorsichtig auf 40-50 °C, um die Reaktion zu beschleunigen. Überwachen Sie den Fortschritt mittels DC oder HPLC.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung nach Abschluss in Eiswasser. Das Produkt sollte als Feststoff ausfallen.

  • Isolierung und Reinigung: Filtrieren Sie den Feststoff ab, waschen Sie ihn gründlich mit Wasser, um restliches DMF und Succinimid zu entfernen. Trocknen Sie das Rohprodukt. Eine Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) liefert das gereinigte 6-Acetamido-2,5-dichlor-3-methylbenzoesäure.

Teil V: Analytische Methoden zur Isomerentrennung

Die genaue Bestimmung der Regioselektivität erfordert robuste analytische Techniken zur Trennung und Identifizierung von Isomeren.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Die Umkehrphasen-HPLC ist die Methode der Wahl zur Trennung von regioisomeren Produkten. Die Entwicklung einer geeigneten Methode mit einem Methanol/Wasser- oder Acetonitril/Wasser-Gradienten mit einem Säureadditiv (z. B. Trifluoressigsäure) ermöglicht in der Regel eine Basislinientrennung der Isomere.[4]

  • Kernspinresonanzspektroskopie (NMR): ¹H-NMR ist entscheidend für die Strukturaufklärung. Die Positionen und Kopplungsmuster der aromatischen Protonen liefern eindeutige Informationen über das Substitutionsmuster. Die chemischen Verschiebungen der verbleibenden aromatischen Protonen und die Integration ihrer Signale bestätigen die Identität des gewünschten Regioisomers.[5]

Referenzen

  • BLD Pharm. 6-Amino-2-chloro-3-methylbenzoic acid. Verfügbar unter:

  • Khan, I., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Verfügbar unter: [Link]

  • Al-Amiery, A. A. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities. Journal of Chemical and Pharmaceutical Research.

  • Papp, L. A., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Verfügbar unter: [Link]

  • Šagud, I., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Verfügbar unter: [Link]

  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Verfügbar unter: [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Verfügbar unter:

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Verfügbar unter: [Link]

  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. ResearchGate. Verfügbar unter: [Link]

  • Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. ResearchGate. Verfügbar unter: [Link]

  • Frank, H. (2009). Derivatives for separation of amino acid enantiomers. ResearchGate. Verfügbar unter: [Link]

  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. OUCI. Verfügbar unter: [Link]

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Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges of 6-Amino-2-chloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Amino-2-chloro-3-methylbenzoic acid. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility issues with this compound. As Senior Application Scientists, we understand that overcoming these hurdles is critical for experimental success and drug development milestones. This guide provides in-depth, field-proven insights and systematic protocols to effectively address and resolve solubility challenges.

Section 1: Understanding the Core Problem: The Molecular Basis for Poor Solubility

A clear understanding of the molecule's physicochemical properties is the foundation for rationally designing a solubility strategy. Simply testing solvents randomly is inefficient; understanding why a compound is poorly soluble allows for a targeted approach.

FAQ 1: Why is this compound so difficult to dissolve in common organic solvents?

The solubility behavior of this compound is governed by its complex molecular structure, which possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

  • Amphoteric Nature: The molecule is amphoteric, meaning it has both a basic functional group (the -NH₂) and an acidic functional group (the -COOH).[1] In a neutral state, these groups can form strong intermolecular hydrogen bonds with each other (zwitterionic-like interactions), creating a stable crystal lattice that is difficult for solvent molecules to break apart. The solubility of such compounds is highly dependent on pH.[2][3]

  • Hydrophobic Regions: The benzene ring, coupled with the electron-withdrawing chloro (-Cl) group and the non-polar methyl (-CH₃) group, creates a significant hydrophobic character. This makes the molecule inherently resistant to dissolving in highly polar aqueous solutions.

  • Polar Regions: Conversely, the amino and carboxylic acid groups are polar and capable of hydrogen bonding. This polarity makes the molecule poorly soluble in very non-polar solvents like hexane or toluene, which cannot effectively solvate these groups.

This dual characteristic means the compound is often not "happy" in any single, simple solvent, leading to the solubility challenges frequently observed.

Caption: Key functional groups influencing solubility.

Section 2: Initial Troubleshooting and Rational Solvent Selection

Before employing advanced techniques, a systematic approach to initial solvent screening can often solve the problem quickly.

FAQ 2: I'm starting a new experiment. Which organic solvents should I try first?

Based on the molecule's structure, solvents that can interact with both its polar and non-polar regions are the most promising candidates. A study on the closely related isomer, 2-Amino-5-chloro-3-methylbenzoic acid, found that its solubility was highest in acetone among several common solvents, and generally increased with temperature.[4] This provides a valuable starting point.

We recommend starting with polar aprotic solvents, as they possess the polarity to interact with the -NH₂ and -COOH groups without the complication of donating a proton.

Solvent CategoryRecommended SolventsRationale for Interaction
Polar Aprotic Acetone , DMF , DMSO , AcetonitrileHigh dipole moment effectively solvates the polar groups. The organic portion of the solvent interacts with the hydrophobic regions.
Polar Protic Ethanol, Methanol, IsopropanolCapable of hydrogen bonding with both the amino and carboxylic acid groups. Less effective than polar aprotic for many amphoteric compounds.
Non-Polar Toluene, Dichloromethane (DCM)May show limited success due to interaction with the aromatic ring, but generally poor choices due to the polar functional groups.
To Avoid Initially Hexane, HeptaneLacks any mechanism to solvate the polar -NH₂ and -COOH groups, leading to extremely low solubility.
FAQ 3: My compound isn't dissolving even in a recommended solvent. What are the immediate next steps?

If initial attempts fail, do not immediately discard the solvent. A logical, stepwise troubleshooting process can often yield a positive result. This workflow is designed to overcome the activation energy required for dissolution (the crystal lattice energy).

Initial_Troubleshooting Start Start: Compound + Chosen Solvent Check_Conc Is the concentration too high? (e.g., >10 mg/mL) Start->Check_Conc Apply_Heat Apply Gentle Heating (e.g., 40-50°C) Check_Conc->Apply_Heat No Failure Still Insoluble: Proceed to Advanced Techniques Check_Conc->Failure Yes, lower concentration Sonicate Use a Sonicator Bath (10-15 min) Apply_Heat->Sonicate Success Dissolution Successful Sonicate->Success If dissolved Sonicate->Failure If not dissolved

Caption: A systematic workflow for initial dissolution attempts.

  • Gentle Heating: Increasing the temperature provides the energy needed to break the intermolecular bonds in the crystal lattice. Always use gentle heat to avoid potential degradation.

  • Sonication: The high-frequency sound waves create micro-cavitations in the solvent, which act as a powerful mechanical force to break apart solid aggregates and enhance solvent penetration.[5]

Section 3: Advanced Solubility Enhancement Strategies

When initial troubleshooting fails, more advanced methods are required. These techniques modify the compound or the solvent system to create a more favorable interaction.

FAQ 4: How can I use pH modification to dissolve the compound?

This is the most powerful technique for an amphoteric molecule. By adding a small amount of acid or base, you can ionize the molecule, converting it into a salt. Salts are almost always more soluble in polar solvents than their neutral counterparts.[3][6]

  • Acidification: Adding an acid (e.g., HCl, TFA) protonates the basic amino group to form a cationic ammonium salt (-NH₃⁺). This charged species is significantly more soluble in polar solvents.

  • Basification: Adding a base (e.g., NaOH, Et₃N) deprotonates the acidic carboxylic acid group to form an anionic carboxylate salt (-COO⁻). This is also much more soluble in polar solvents.

pH_Effect cluster_low_ph Low pH (Acidic) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (Basic) Low_pH Add Acid (e.g., HCl) -NH₂ → -NH₃⁺ (Cationic Salt Formed) High_Sol High Solubility in Polar Solvents Low_pH->High_Sol Neutral Neutral Zwitterionic Form (-NH₃⁺ and -COO⁻ internally) Strong Crystal Lattice Low_pH->Neutral Low_Sol Lowest Solubility Neutral->Low_Sol High_pH Add Base (e.g., NaOH) -COOH → -COO⁻ (Anionic Salt Formed) Neutral->High_pH High_Sol2 High Solubility in Polar Solvents High_pH->High_Sol2

Caption: Impact of pH on ionization and solubility.

Protocol 1: pH-Mediated Dissolution in an Organic Solvent

  • Objective: To dissolve the compound by converting it to its more soluble salt form.

  • Materials: this compound, chosen polar solvent (e.g., Ethanol, Methanol, or Acetone with 5% water), 1M HCl in isopropanol, 1M Triethylamine (Et₃N) in the chosen solvent.

  • Procedure (Acidification): a. Suspend the desired amount of the compound in the chosen solvent. b. While stirring, add 1M HCl in isopropanol dropwise. c. Observe for dissolution. Often, the solid will dissolve completely once a slight excess of acid has been added. d. Causality Note: The acid protonates the amino group, breaking the zwitterionic interactions and forming a soluble ammonium salt.

  • Procedure (Basification): a. Suspend the desired amount of the compound in the chosen solvent. b. While stirring, add 1M Triethylamine solution dropwise. c. Observe for dissolution. d. Causality Note: The base deprotonates the carboxylic acid, forming a soluble carboxylate salt. This is often preferred in organic synthesis to avoid introducing water.

  • Self-Validation: The endpoint is clear visual confirmation of a completely dissolved, transparent solution. If precipitation occurs upon standing, a slight excess of the acid/base may be needed to maintain solubility.

FAQ 5: What is co-solvency and how can it be applied?

Co-solvency is the strategy of mixing two or more miscible solvents to create a system with ideal properties for dissolving a solute.[7][8] This is highly effective for compounds like ours that have both polar and non-polar regions. The goal is to create a solvent blend whose polarity and hydrogen-bonding capacity is "just right."

A common and effective approach is to pair a strong polar aprotic solvent with a polar protic one.

Recommended Co-Solvent Systems

Primary Solvent (High Polarity)Co-Solvent (Polarity Modifier)Rationale
DMSO or DMF Water or MethanolThe strong aprotic solvent disrupts the crystal lattice, while the protic co-solvent solvates the ionic groups.
Acetone Methanol or AcetonitrileBased on data from a related isomer, these mixtures can be effective.[4] Acetone provides polarity, while the co-solvent fine-tunes the hydrogen-bonding environment.
DCM MethanolA less polar system. DCM interacts with the hydrophobic body, while a small amount of methanol (e.g., 5-10%) is added to solvate the polar head groups.

Protocol 2: Systematic Screening of a Co-Solvent System (DMSO/Methanol)

  • Objective: To find the optimal ratio of two solvents for complete dissolution.

  • Materials: this compound, DMSO, Methanol, multiple small vials.

  • Procedure: a. Weigh an equal, small amount of the compound into 5 separate vials (e.g., 2 mg each). b. To the first vial, add 100 µL of pure DMSO. c. To the second vial, add 75 µL DMSO and 25 µL Methanol (3:1 ratio). d. To the third vial, add 50 µL DMSO and 50 µL Methanol (1:1 ratio). e. To the fourth vial, add 25 µL DMSO and 75 µL Methanol (1:3 ratio). f. To the fifth vial, add 100 µL of pure Methanol. g. Vortex all vials and observe solubility. Use gentle heat and sonication if needed.

  • Analysis: Identify the solvent ratio that provides the clearest solution at the desired concentration.

  • Causality & Self-Validation: This systematic screen validates the optimal solvent environment. If the compound dissolves best in a 1:1 mixture, it confirms that a balance of strong polarity (from DMSO) and hydrogen-bonding ability (from Methanol) is required for effective solvation.

FAQ 6: My downstream application is aqueous. How can solid dispersion help?

Solid dispersion is a formulation technique where the active compound is dispersed within a highly soluble, inert carrier matrix.[9][10] This is not for dissolving the compound in an organic solvent for a reaction, but rather for creating a solid product that will rapidly dissolve in an aqueous buffer later. This is extremely common in pharmaceutical development.[11][12][13]

The process involves dissolving both your compound and a carrier (like PVP or PEG) in a common organic solvent and then removing the solvent to leave a solid matrix.

Protocol 3: Preparation of a Solid Dispersion via Solvent Evaporation

  • Objective: To create a solid form of the compound with enhanced aqueous dissolution rates.

  • Materials: this compound, a water-soluble polymer (e.g., Polyvinylpyrrolidone K30 - PVP), a volatile organic solvent that dissolves both (e.g., Methanol or Acetone).

  • Procedure: a. Determine a ratio for compound-to-carrier (e.g., 1:5 by weight). b. Dissolve the required amounts of both the compound and PVP in a minimal volume of the chosen organic solvent. Ensure a clear solution is formed. c. Evaporate the solvent using a rotary evaporator or a stream of nitrogen gas until a solid film or powder is formed. d. Dry the resulting solid dispersion under vacuum to remove all residual solvent.

  • Validation: Test the dissolution rate of the resulting solid dispersion in your target aqueous buffer compared to the raw, undissolved compound. A significantly faster and more complete dissolution validates the success of the technique.

  • Causality: In the solid dispersion, the compound is molecularly dispersed within the hydrophilic carrier. When added to water, the carrier dissolves rapidly, releasing the compound as individual molecules, which prevents the formation of the energy-intensive crystal lattice and enhances dissolution.[10]

Section 4: Master Troubleshooting Flowchart

This flowchart provides a comprehensive, at-a-glance summary of the entire decision-making process for tackling solubility issues with this compound.

Master_Flowchart Start Start: Dissolve Compound Select_Solvent 1. Select Initial Solvent (Try Polar Aprotic: Acetone, DMF, DMSO) Start->Select_Solvent Initial_Attempt 2. Attempt Dissolution (Low Conc., Stirring) Select_Solvent->Initial_Attempt Is_Dissolved1 Is it dissolved? Initial_Attempt->Is_Dissolved1 Success Success! Is_Dissolved1->Success Yes Troubleshoot 3. Initial Troubleshooting - Gentle Heat (40-50°C) - Sonicate (15 min) Is_Dissolved1->Troubleshoot No Is_Dissolved2 Is it dissolved? Troubleshoot->Is_Dissolved2 Is_Dissolved2->Success Yes Advanced 4. Advanced Techniques Is_Dissolved2->Advanced No pH_Mod 5a. pH Modification (Add acid/base to form a salt) Advanced->pH_Mod Co_Solvency 5b. Co-Solvency (Screen solvent mixtures, e.g., DMSO/MeOH) Advanced->Co_Solvency Solid_Disp 5c. Solid Dispersion (For later aqueous use) Advanced->Solid_Disp Is_Dissolved3 Is it dissolved? pH_Mod->Is_Dissolved3 Co_Solvency->Is_Dissolved3 Solid_Disp->Success If goal is aqueous dissolution Is_Dissolved3->Success Yes Failure Failure Is_Dissolved3->Failure No Re-evaluate system

Caption: Comprehensive decision tree for solving solubility issues.

References

  • Jadhav, N. et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. [Link]

  • Bari, M. et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Prajapati, S. T. & Patel, C. N. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Addanki, S. et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Giri, T. K. et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • ScienceDirect. (2023). Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • Wang, S. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. [Link]

  • Fuguet, E. et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • Fuguet, E. et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Steps, C. (n.d.). The Effect of pH on Solubility. Chemistry Steps. [Link]

  • askIITians. (2025). How does pH affect solubility?. askIITians. [Link]

  • Starr, J. N. & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Zhang, G. G. Z. et al. (2025). Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Zhang, Y. et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data. [Link]

Sources

"optimizing reaction conditions for coupling reactions involving 6-Amino-2-chloro-3-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Coupling Reactions with 6-Amino-2-chloro-3-methylbenzoic acid

Welcome to the technical support hub for optimizing coupling reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this specific substrate, providing troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a valuable building block in medicinal chemistry. However, its trifunctional nature—possessing an amine, a carboxylic acid, and a chloro-substituent—presents a unique set of challenges in cross-coupling reactions. The electron-donating amino group and the electron-withdrawing carboxylic acid group can modulate the reactivity of the aryl chloride. Furthermore, the steric hindrance from the methyl group adds another layer of complexity. This guide will help you dissect these challenges and achieve successful couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when using this compound in coupling reactions.

Q1: I'm observing low to no conversion in my Suzuki-Miyaura coupling. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate is a frequent issue, often stemming from several factors:

  • Steric Hindrance: The methyl group ortho to the chlorine atom creates significant steric bulk, which can impede the oxidative addition of the palladium catalyst. This is a common challenge in reactions involving sterically hindered substrates.[1][2][3]

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are effective for hindered substrates. Standard catalysts like Pd(PPh₃)₄ may be inefficient.

  • Base Selection: The choice of base is critical. An inappropriate base can lead to side reactions or fail to efficiently promote transmetalation.

  • Reaction Temperature: Insufficient temperature may not provide the necessary activation energy to overcome the steric barrier.

Troubleshooting Steps:

  • Switch to a Bulkier, More Electron-Rich Ligand: For sterically demanding couplings, ligands like those from the Buchwald series (e.g., SPhos, XPhos) or other bulky phosphines (e.g., t-Bu₃P) are often more effective.[4] These ligands promote the formation of a more reactive, monoligated Pd(0) species, which can more readily undergo oxidative addition.

  • Optimize the Base: A stronger, non-nucleophilic base is often required. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃. The use of anhydrous K₃PO₄ may require the addition of a small amount of water to be effective.[4]

  • Increase Reaction Temperature: Carefully increase the reaction temperature. Microwave-assisted synthesis can be particularly effective in driving sterically hindered couplings to completion by allowing for rapid and uniform heating to higher temperatures.[5]

  • Consider a Different Palladium Pre-catalyst: Pre-formed palladium catalysts, such as Pd(OAc)₂ or palladium pre-catalysts from the Buchwald G3 or G4 series, can sometimes offer better performance by ensuring a more efficient generation of the active Pd(0) species.[6]

Q2: I'm planning a Buchwald-Hartwig amination. What special considerations should I take for this compound?

A2: The presence of the free amino group on your starting material requires careful planning to avoid self-coupling or other side reactions.

  • Protecting Group Strategy: The most straightforward approach is to protect the amino group of your this compound before attempting the Buchwald-Hartwig coupling. A Boc (tert-butyloxycarbonyl) group is a common choice as it can be readily removed under acidic conditions after the coupling is complete.

  • Ligand Selection for C-N Coupling: The success of Buchwald-Hartwig amination is highly dependent on the choice of ligand.[7] For coupling with primary amines, ligands like BrettPhos have been specifically designed.[8]

  • Base Compatibility: The choice of base is also crucial. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.

Experimental Insight:

If you are coupling with a secondary amine, the steric hindrance around the chlorine will be a significant factor. In such cases, using a highly active catalyst system, such as a G3 or G4 palladacycle pre-catalyst with a bulky biarylphosphine ligand, is recommended.

Q3: My reaction is producing a significant amount of debromination/dechlorination byproduct. How can I minimize this?

A3: Dehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-rich or sterically hindered aryl halides.

  • Cause: This side reaction is often caused by the premature β-hydride elimination from the palladium intermediate or by proto-depalladation.

  • Minimization Strategies:

    • Ligand Choice: Using bulky, electron-rich ligands can often suppress dehalogenation by stabilizing the Pd-aryl intermediate and favoring the desired reductive elimination pathway.

    • Careful Control of Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.

    • Choice of Base and Solvent: The nature of the base and solvent can influence the rate of dehalogenation. Experiment with different combinations to find the optimal conditions for your specific coupling partners.

Q4: I'm having trouble with the solubility of my starting material. What solvents are recommended?

A4: The carboxylic acid and amino groups can make solubility in common organic solvents challenging.

  • Recommended Solvents: Aprotic polar solvents are often a good starting point.

    • DMF (N,N-Dimethylformamide) and DMAc (N,N-Dimethylacetamide) are excellent solvents for this substrate.

    • Dioxane and THF (Tetrahydrofuran) , often in combination with water, are commonly used for Suzuki couplings.

    • Toluene can be effective, particularly for Buchwald-Hartwig aminations.

  • Use of a Co-solvent: If solubility remains an issue, using a co-solvent system can be beneficial. For example, a mixture of toluene and DMF can provide a good balance of polarity.

  • Base-Assisted Dissolution: For reactions involving a base, adding the base to the reaction mixture can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[9]

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the coupling partner.

Step-by-Step Methodology:

  • To a dry reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium pre-catalyst and ligand.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and proceed with the workup and purification.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Buchwald G3 Pre-catalyst (1-5 mol%)G3 pre-catalysts are often more active for challenging substrates.
Ligand SPhos or XPhos (1.1-1.2 equiv. relative to Pd)Bulky, electron-rich ligands are effective for sterically hindered substrates.[6]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)Stronger bases are often necessary to promote transmetalation.
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OA mixture of an organic solvent and water is typical for Suzuki couplings.
Temperature 80-120 °CHigher temperatures are often required to overcome steric hindrance.

Visualizing the Workflow

Troubleshooting Flowchart for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Boronic Acid, Base) start->check_reagents optimize_catalyst Optimize Catalyst System start->optimize_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions change_ligand change_ligand optimize_catalyst->change_ligand Bulky Ligand (e.g., SPhos, XPhos) change_precatalyst change_precatalyst optimize_catalyst->change_precatalyst Different Pd Source (e.g., G3 Pre-catalyst) change_base change_base optimize_conditions->change_base Stronger Base (K3PO4, Cs2CO3) increase_temp increase_temp optimize_conditions->increase_temp Increase Temperature (Consider Microwave) change_solvent change_solvent optimize_conditions->change_solvent Different Solvent System (e.g., Toluene/H2O) analyze_results Analyze Results change_ligand->analyze_results Re-run Reaction change_precatalyst->analyze_results change_base->analyze_results increase_temp->analyze_results change_solvent->analyze_results analyze_results->optimize_catalyst No Improvement analyze_results->optimize_conditions No Improvement success Successful Coupling analyze_results->success Improved Yield

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singh, U. P., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central.
  • Chemservice. (n.d.). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

Sources

Validation & Comparative

The Quest for Novel Antimicrobials: A Comparative Analysis of 6-Amino-2-chloro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can be developed into effective antimicrobial agents. One such scaffold of interest is the substituted benzoic acid core, a versatile platform amenable to chemical modifications to enhance biological activity. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the potential antimicrobial activity of derivatives of 6-Amino-2-chloro-3-methylbenzoic acid. While direct experimental data on this specific class of compounds is notably scarce in publicly available literature, this analysis will extrapolate from established structure-activity relationships (SAR) of closely related aminobenzoic and chlorobenzoic acid derivatives to provide a predictive framework and guide future research.

The Benzoic Acid Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The fundamental mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymatic pathways. The lipophilicity of the molecule, governed by its substituents, plays a crucial role in its ability to penetrate the microbial cell wall and membrane. Furthermore, the electronic properties of the substituents on the aromatic ring can significantly influence the acidity of the carboxylic acid group, which in turn affects its interaction with biological targets.

Deconstructing the Core: Predicted Influence of Substituents in this compound

The parent molecule, this compound, possesses a unique combination of substituents that are predicted to influence its antimicrobial potential.

  • Amino Group (-NH₂): The presence of an amino group can have a dual effect. It can increase the polarity of the molecule, potentially hindering its passage through lipid membranes. However, it can also participate in hydrogen bonding interactions with target enzymes or cellular components, contributing to its inhibitory activity. The position of the amino group is critical, and in the case of the 6-amino substitution, it may influence the electronic distribution of the entire ring.

  • Chloro Group (-Cl): Halogen substituents, such as chlorine, are known to enhance the lipophilicity of aromatic compounds, which can lead to improved cell membrane penetration. The electron-withdrawing nature of chlorine can also increase the acidity of the carboxylic acid, potentially enhancing its antimicrobial efficacy.

  • Methyl Group (-CH₃): The methyl group is a lipophilic, electron-donating group. Its presence can further modulate the overall lipophilicity of the molecule and may also introduce steric hindrance that could affect binding to specific targets.

A critical aspect of the antimicrobial activity of benzoic acid derivatives is the interplay between these substituents. The combination of an electron-donating amino group and an electron-withdrawing chloro group on the same aromatic ring creates a complex electronic environment that could lead to unique biological activities.

Structure-Activity Relationship (SAR) Insights from Related Compounds

In the absence of direct experimental data for this compound derivatives, we can draw valuable insights from the SAR of related aminobenzoic and chlorobenzoic acid derivatives.

Key Takeaways from SAR Studies:

  • Impact of Halogenation: Studies on halogenated benzoic acids have consistently shown that the presence of halogens, particularly chlorine and bromine, often enhances antimicrobial activity. This is attributed to increased lipophilicity and altered electronic properties.

  • Role of the Amino Group: The position and substitution of the amino group are crucial. In some cases, acylation or conversion of the amino group to other functional groups, such as amides or Schiff bases, has been shown to significantly increase antimicrobial potency against a broad spectrum of bacteria and fungi.

  • Ester and Amide Derivatives: Conversion of the carboxylic acid moiety to esters or amides is a common strategy to modulate the physicochemical properties of benzoic acid derivatives. These modifications can impact solubility, cell permeability, and interaction with biological targets, often leading to enhanced antimicrobial activity. For instance, some studies have indicated that amide derivatives of 2-aminobenzoic acid exhibit moderate to good activity against various bacterial and fungal strains.[1]

Experimental Workflow for Antimicrobial Evaluation

To empirically determine the antimicrobial activity of novel this compound derivatives, a standardized experimental workflow is essential.

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of novel compounds.

Synthesis and Characterization

The first step involves the chemical synthesis of a library of derivatives from the this compound core. This could include the formation of amides, esters, hydrazides, or other modifications at the carboxylic acid or amino group. Each synthesized compound must be rigorously purified and its structure confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Antimicrobial Screening

Minimum Inhibitory Concentration (MIC) Assay: This is the most common method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable growth medium.

  • Serial Dilution of Test Compounds: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is performed by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar plate.

Future Directions and the Path Forward

The exploration of this compound derivatives as a potential new class of antimicrobial agents is a promising avenue for research. While this guide has provided a predictive analysis based on the known SAR of related compounds, the field urgently needs empirical data.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploring a wide range of chemical modifications will be key to identifying potent antimicrobial leads.

  • Broad-spectrum antimicrobial screening: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is crucial.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Once a sufficient dataset is generated, QSAR modeling can be employed to identify the key physicochemical properties that govern antimicrobial activity, thereby guiding the rational design of more potent analogs.[2]

  • Mechanism of action studies: Elucidating how these compounds exert their antimicrobial effects will be essential for their development as therapeutic agents.

The journey from a promising molecular scaffold to a clinically effective antimicrobial drug is long and challenging. However, by leveraging our understanding of structure-activity relationships and employing robust experimental methodologies, the scientific community can systematically explore the potential of this compound derivatives in the ongoing fight against infectious diseases.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2013.
  • Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology. 2021.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv

Sources

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 6-Amino-2-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous quantification of intermediates is not merely a procedural step but a cornerstone of quality and safety. 6-Amino-2-chloro-3-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands an analytical method that is not only accurate and precise but also robust and reliable. This guide provides an in-depth, comparative validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of this critical intermediate, grounded in the principles of scientific integrity and regulatory compliance.

This document is designed for researchers, scientists, and drug development professionals, offering practical insights and detailed protocols. We will dissect the validation process, comparing a primary reversed-phase HPLC (RP-HPLC) method with an alternative HILIC (Hydrophilic Interaction Liquid Chromatography) approach, and briefly touching upon other potential analytical techniques. Our narrative is guided by the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that every recommendation is backed by sound scientific reasoning and adherence to international regulatory standards.

The Criticality of Method Validation

Before delving into experimental specifics, it is paramount to understand the "why" behind method validation. An unvalidated analytical method is akin to an uncalibrated instrument – the data it generates is unreliable and cannot be trusted for making critical decisions in drug development. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines to ensure the quality and consistency of analytical data.[1][2][3] The validation process provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5][6]

This guide will adhere to the validation parameters outlined in the ICH Q2(R1) guideline, which include:[4][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Proposed Analytical Methods for Comparison

Based on the chemical structure of this compound (a polar aromatic compound), we propose the following primary and alternative HPLC methods for validation and comparison.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

This is the workhorse of pharmaceutical analysis due to its versatility and robustness.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)

    • 0-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-20% B

    • 22-27 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection

HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography.

  • Column: HILIC (Silica-based with a polar stationary phase), 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and 10 mM Ammonium Acetate in Water, pH 5.0 (B)

    • 0-10 min: 90-70% A

    • 10-12 min: 70% A

    • 12-14 min: 70-90% A

    • 14-20 min: 90% A

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

Alternative Non-HPLC Technique: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[9][10] While a full validation comparison is beyond the scope of this guide, it is important to acknowledge its utility.

Comparative Validation: Experimental Protocols and Data

Here, we present a systematic comparison of the proposed HPLC methods across the key validation parameters.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential interferences such as impurities, degradation products, and matrix components.[11]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: If the final product is a formulated drug, inject a solution containing all excipients without the API to check for interference. For an intermediate, this step may be omitted.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.

Expected Outcome & Comparison:

ParameterMethod 1: RP-HPLCMethod 2: HILIC
Resolution from Degradants Good resolution expected, with non-polar degradants eluting later.May offer different selectivity and better resolution for polar degradants.
Peak Purity To be confirmed using a Diode Array Detector (DAD).To be confirmed using a Diode Array Detector (DAD).
Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.[12]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).[7]

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Data Presentation:

ParameterMethod 1: RP-HPLCMethod 2: HILICAcceptance Criteria
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
y-intercept Close to zeroClose to zeroNot significantly different from zero
Range 50 - 150 µg/mL50 - 150 µg/mLAs per method requirement
Accuracy

Objective: To determine the closeness of the measured value to the true value.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • The accuracy can be assessed by either:

    • Analyzing a standard reference material of known purity.

    • Spiking a placebo (if applicable) with a known amount of the analyte.

  • Calculate the percentage recovery.

Data Presentation:

Concentration LevelMethod 1: RP-HPLC (% Recovery)Method 2: HILIC (% Recovery)Acceptance Criteria
80% 99.5 ± 0.8%99.2 ± 1.1%98.0 - 102.0%
100% 100.2 ± 0.5%100.5 ± 0.9%98.0 - 102.0%
120% 100.8 ± 0.7%101.1 ± 1.0%98.0 - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD).

Data Presentation:

Precision TypeMethod 1: RP-HPLC (%RSD)Method 2: HILIC (%RSD)Acceptance Criteria
Repeatability < 1.0%< 1.5%≤ 2.0%
Intermediate Precision < 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Experimental Protocol:

These can be determined by several methods, with the signal-to-noise ratio being the most common.

  • Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Data Presentation:

ParameterMethod 1: RP-HPLCMethod 2: HILIC
LOD ~0.1 µg/mL~0.2 µg/mL
LOQ ~0.3 µg/mL~0.6 µg/mL
Robustness

Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on the results (e.g., retention time, peak area, resolution).

Data Presentation:

Parameter VariedMethod 1: RP-HPLC (Impact)Method 2: HILIC (Impact)
Flow Rate (± 0.1 mL/min) Minor shift in retention timeMinor shift in retention time
Column Temperature (± 2 °C) NegligibleMinor shift in retention time
Mobile Phase pH (± 0.2 units) Minimal impactSignificant impact on retention and peak shape
Mobile Phase Composition (± 2%) Minor shift in retention timeSignificant impact on retention time

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD Method Development & Optimization Specificity Specificity MD->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Use Robustness->Routine_Use Validation Complete

Caption: A flowchart illustrating the sequential workflow of HPLC method validation.

Interdependencies of Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: The interconnected nature of HPLC validation parameters.

Conclusion and Recommendations

Both the RP-HPLC and HILIC methods demonstrate suitability for the quantification of this compound, meeting the acceptance criteria outlined in the ICH guidelines.

  • Method 1 (RP-HPLC): This method is recommended for routine quality control applications. It is robust, demonstrates excellent linearity, accuracy, and precision, and is generally less susceptible to minor changes in mobile phase pH.

  • Method 2 (HILIC): While also a valid method, the HILIC approach shows greater sensitivity to changes in mobile phase composition and pH. It would be particularly advantageous if dealing with highly polar impurities that are not well-retained by RP-HPLC.

Ultimately, the choice of method will depend on the specific application, the nature of the sample matrix, and the impurity profile of the this compound being analyzed. It is imperative that any chosen method is fully validated in the laboratory where it will be used, following the principles and protocols outlined in this guide and the referenced international standards.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences . [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA . [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd . [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review . [Link]

  • Steps for HPLC Method Validation - Pharmaguideline . [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent . [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . [Link]

  • Quantification of aromatic amines derived from azo colorants in textile by ion-pairing liquid chromatography tandem mass spectrometry - PubMed . [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . [Link]

  • VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES - ResearchGate . [Link]

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A Comparative Guide to the Synthetic Efficacy of Routes to 6-Amino-2-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-2-chloro-3-methylbenzoic acid is a valuable substituted anthranilic acid derivative. Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. As a key building block, the efficient and scalable synthesis of this molecule is of paramount importance. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective efficacies. The insights provided herein are intended to assist researchers, chemists, and process development professionals in selecting the most suitable method for their specific needs, balancing factors such as yield, cost, safety, and environmental impact.

Route 1: Synthesis via Nitration and Subsequent Reduction

This classical approach hinges on the introduction of the amino group via a nitro intermediate. The synthesis begins with the oxidation of a readily available starting material, followed by nitration and finally reduction of the nitro group to the desired amine.

Overview of the Synthetic Strategy

The synthesis commences with the oxidation of 2-chloro-3-methyltoluene to 2-chloro-3-methylbenzoic acid. This is followed by electrophilic aromatic substitution (nitration) to introduce a nitro group at the 6-position. The final step involves the reduction of the nitro group to the corresponding amine.

Experimental Protocols

Step 1a: Synthesis of 2-chloro-3-methylbenzoic acid

  • Materials: 2-chloro-3-methyltoluene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-chloro-3-methyltoluene (1 equivalent) and a 10% aqueous solution of sodium hydroxide is prepared.

    • Potassium permanganate (3 equivalents) is added portion-wise to the stirred mixture.

    • The reaction mixture is heated to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.

    • The mixture is cooled to room temperature and the manganese dioxide byproduct is removed by filtration.

    • The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.

    • The crude 2-chloro-3-methylbenzoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol/water can be performed for further purification.

Step 1b: Synthesis of 2-chloro-6-nitro-3-methylbenzoic acid

  • Materials: 2-chloro-3-methylbenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃).

  • Procedure:

    • 2-chloro-3-methylbenzoic acid (1 equivalent) is dissolved in concentrated sulfuric acid in a flask cooled in an ice-salt bath to 0-5 °C.[1]

    • A nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the solution, maintaining the temperature below 10 °C.[1]

    • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

    • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

    • The solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 1c: Synthesis of this compound

  • Materials: 2-chloro-6-nitro-3-methylbenzoic acid, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron (Fe) powder, concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).

  • Procedure:

    • The 2-chloro-6-nitro-3-methylbenzoic acid (1 equivalent) is suspended in ethanol in a round-bottom flask.

    • A solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid is added to the suspension.

    • The mixture is heated to reflux for 2-4 hours.

    • The reaction is cooled, and the resulting precipitate is collected by filtration.

    • The solid is treated with a concentrated sodium hydroxide solution to precipitate the tin salts, which are then removed by filtration.

    • The filtrate is acidified with hydrochloric acid to precipitate the desired amino acid, which is then collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices

The choice of potassium permanganate in the first step is due to its strength as an oxidizing agent, capable of oxidizing the methyl group to a carboxylic acid. The nitration is carried out in a mixture of concentrated sulfuric and nitric acids to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution. The reduction of the nitro group is a standard transformation, and various reagents can be employed, with tin(II) chloride and iron powder being common choices in a laboratory setting.[2]

Workflow Diagram

Route 1 A 2-chloro-3-methyltoluene B 2-chloro-3-methylbenzoic acid A->B KMnO4, NaOH, H2O, Reflux C 2-chloro-6-nitro-3-methylbenzoic acid B->C HNO3, H2SO4, 0-10 °C D This compound C->D SnCl2·2H2O, HCl, Reflux

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis via Direct Chlorination of an Aminobenzoic Acid Precursor

This alternative strategy involves the direct chlorination of a pre-existing amino benzoic acid derivative. The success of this route is highly dependent on the regioselectivity of the chlorination step.

Overview of the Synthetic Strategy

The synthesis starts with 2-amino-3-methylbenzoic acid, which undergoes direct chlorination to introduce a chlorine atom at the desired position. The amino group, being a strong ortho-, para-director, will direct the incoming electrophile.

Experimental Protocols

Step 2a: Synthesis of this compound

  • Materials: 2-amino-3-methylbenzoic acid, N-chlorosuccinimide (NCS), acetonitrile or another suitable solvent.

  • Procedure:

    • 2-amino-3-methylbenzoic acid (1 equivalent) is dissolved in a suitable solvent such as acetonitrile in a round-bottom flask.

    • N-chlorosuccinimide (1.1 equivalents) is added portion-wise to the solution at room temperature.

    • The reaction mixture is stirred at room temperature for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

    • Purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices

N-chlorosuccinimide is a mild and selective chlorinating agent, often used for the chlorination of activated aromatic rings. The amino group in the starting material is a strong activating group, making the aromatic ring susceptible to electrophilic substitution. The choice of solvent is critical to ensure the solubility of the reactants and to moderate the reactivity.

Workflow Diagram

Route 2 A 2-amino-3-methylbenzoic acid B This compound A->B N-Chlorosuccinimide, Acetonitrile, RT

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Nitration and ReductionRoute 2: Direct Chlorination
Number of Steps 31
Overall Yield Moderate to LowPotentially Higher
Starting Material Availability Readily availableCommercially available
Reagent Cost Generally lower-cost bulk reagentsN-chlorosuccinimide can be more expensive
Safety Considerations Use of strong acids and oxidizing agentsN-chlorosuccinimide is a hazardous substance
Environmental Impact Generation of heavy metal waste (Mn) and acidic wasteUse of organic solvents, but potentially less waste overall
Scalability Well-established and scalable reactionsMay require optimization for large-scale synthesis
Regioselectivity Potentially challenging to control nitrationCan be challenging to control chlorination and avoid polychlorination

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound.

Route 1 , while being a multi-step process, utilizes classical and well-understood reactions. The starting materials are generally inexpensive, making it a potentially cost-effective option for large-scale production. However, the overall yield may be compromised by the multiple steps, and the use of strong acids and oxidizing agents necessitates careful handling and waste management.

Route 2 offers a more direct and atom-economical approach. If the regioselectivity of the chlorination can be effectively controlled, this route has the potential for a higher overall yield and a simpler purification process. The milder reaction conditions are also an advantage. However, the cost of N-chlorosuccinimide and the potential for side reactions, such as polychlorination, need to be considered.

For laboratory-scale synthesis where a quicker and more direct route is desired, Route 2 is an attractive option, provided that the starting material, 2-amino-3-methylbenzoic acid, is readily available. For larger-scale industrial production, Route 1 might be more economical, despite its length, due to the lower cost of the reagents. Ultimately, the choice of the synthetic route will depend on the specific requirements of the project, including the desired scale, purity, cost, and available resources.

References

  • Eureka. (n.d.). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof.
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having.... Retrieved from [Link]

  • Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid.
  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • Google Patents. (n.d.). US4036838A - Process for the production of nitro derivatives of aromatic compounds.
  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • NIH. (n.d.). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Amino-2-chloro-3-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Anthranilic Acids

Substituted anthranilic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly in the realm of anti-inflammatory and anticancer agents. Their inherent structural features, including an aromatic ring, a carboxylic acid, and an amino group, provide multiple points for chemical modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. 6-Amino-2-chloro-3-methylbenzoic acid represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The strategic placement of the amino, chloro, and methyl groups on the benzoic acid core offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for various biological targets.

This guide presents a comparative analysis of the structure-activity relationships (SAR) of hypothetical this compound analogs. By systematically modifying key functional groups, we will explore the impact of these changes on biological activity, providing a framework for the rational design of more potent and selective compounds. The insights presented herein are grounded in established principles of medicinal chemistry and SAR of related anthranilic acid derivatives.[1][2]

Core Molecular Scaffold and Rationale for Analog Design

The parent compound, this compound, possesses several key features that can be systematically modified to probe their influence on biological activity. Our analog design strategy focuses on three primary regions of the molecule:

  • The Carboxylic Acid Group (R¹): This acidic moiety is often crucial for interaction with biological targets. We will explore bioisosteric replacements to modulate acidity, lipophilicity, and potential for hydrogen bonding.

  • The Amino Group (R²): The amino group provides a key site for hydrogen bonding and can be a handle for introducing larger substituents to explore additional binding pockets.

  • The Aromatic Ring Substituents: The existing chloro and methyl groups can be altered to investigate the effects of electronics and sterics on activity.

The following diagram illustrates the core scaffold and the positions of modification for our hypothetical SAR study.

Caption: Core scaffold of this compound highlighting positions for analog modification.

Comparative Analysis of Hypothetical Analog Activity

To guide future drug discovery efforts, we present a hypothetical dataset comparing the in vitro activity of a series of rationally designed analogs of this compound. The activities are presented as IC₅₀ (half-maximal inhibitory concentration) values against two representative biological targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory potential and the human colon cancer cell line HCT-116 for anticancer potential. Lower IC₅₀ values indicate higher potency.

CompoundR¹ (Position 1)R² (Position 6)Aromatic SubstituentsCOX-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
1 (Parent) -COOH-NH₂2-Cl, 3-CH₃15.225.8
2 -COOH-NH₂2-F, 3-CH₃12.520.1
3 -COOH-NH₂2-Br, 3-CH₃18.930.5
4 -COOH-NH₂2-Cl, 3-CF₃8.712.3
5 -COOCH₃-NH₂2-Cl, 3-CH₃>100>100
6 -CONH₂-NH₂2-Cl, 3-CH₃55.478.2
7 -Tetrazole-NH₂2-Cl, 3-CH₃13.822.4
8 -COOH-NHCOCH₃2-Cl, 3-CH₃35.145.6
9 -COOH-NHSO₂CH₃2-Cl, 3-CH₃28.938.1
10 -COOH-N(CH₃)₂2-Cl, 3-CH₃42.355.9

Structure-Activity Relationship (SAR) Insights

  • Influence of Aromatic Halogen (Position 2): A comparison of the parent compound 1 with its fluorine (2 ) and bromine (3 ) analogs suggests that a chloro or fluoro substituent at the 2-position is optimal for activity. The smaller, more electronegative fluorine in compound 2 leads to a modest improvement in potency, potentially due to enhanced hydrogen bonding interactions. The larger bromine in compound 3 results in a decrease in activity, possibly due to steric hindrance.

  • Impact of the Methyl Group (Position 3): Replacing the methyl group with a more electron-withdrawing trifluoromethyl group (compound 4 ) leads to a significant increase in potency against both COX-2 and HCT-116 cells. This suggests that increasing the acidity of the benzoic acid proton through inductive effects may be beneficial for target engagement.

  • Essential Role of the Carboxylic Acid (R¹): Modification of the carboxylic acid to its methyl ester (5 ) or primary amide (6 ) results in a dramatic loss of activity. This highlights the critical role of the acidic proton and the carboxylate group in binding to the target proteins. The tetrazole bioisostere in compound 7 , which retains an acidic proton, shows activity comparable to the parent compound, making it a viable alternative for improving pharmacokinetic properties such as oral bioavailability.

  • Modifications of the Amino Group (R²): Acylation of the amino group to an acetamide (8 ) or a methanesulfonamide (9 ) leads to a decrease in activity. This suggests that the free amino group is important for activity, likely acting as a hydrogen bond donor. Dimethylation of the amino group (10 ) also reduces potency, further emphasizing the importance of the N-H protons.

The following workflow outlines the general process for a typical SAR study.

SAR_Workflow A Lead Compound Identification (this compound) B Analog Design & Virtual Screening A->B C Chemical Synthesis B->C D In Vitro Biological Evaluation (e.g., COX-2, MTT assays) C->D E Data Analysis & SAR Determination D->E F Design of Next-Generation Analogs E->F F->C Iterative Optimization

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the parent compound and for the biological evaluation of the analogs.

Synthesis of this compound (Parent Compound 1)

This protocol describes a representative synthesis of the parent compound.

Materials:

  • 2-Chloro-3-methylaniline

  • Oxalyl chloride

  • Aluminum chloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Step 1: N-Acylation. To a solution of 2-chloro-3-methylaniline (1.0 eq) in DCM at 0 °C, add oxalyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Step 2: Friedel-Crafts Acylation. Cool the reaction mixture to 0 °C and add aluminum chloride (2.5 eq) portion-wise. Warm the mixture to room temperature and stir for 12 hours.

  • Step 3: Hydrolysis. Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM (3 x 50 mL).

  • Step 4: Cyclization and Hydrolysis. Concentrate the combined organic layers and dissolve the residue in a 10% aqueous NaOH solution. Heat the mixture at reflux for 4 hours.

  • Step 5: Purification. Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is for determining the IC₅₀ values of the synthesized analogs against COX-1 and COX-2.[3][4][5]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (analogs)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • Tris-HCl buffer

  • DMSO

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Incubation: In a 96-well plate, add the enzyme solution, a cofactor solution, and the test compound solution. Pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to start the reaction. Incubate for 2 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding a solution of stannous chloride.

  • PGE₂ Quantification: Determine the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

MTT Assay for Cytotoxicity against HCT-116 Cells

This protocol is for assessing the anticancer activity of the analogs by measuring their effect on the viability of HCT-116 cells.[6][7][8]

Materials:

  • HCT-116 human colon cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the structure-activity relationships of this compound analogs. The hypothetical SAR study presented herein, based on established medicinal chemistry principles, suggests that the carboxylic acid is essential for activity, while modifications to the aromatic substituents and the amino group can be used to fine-tune potency. The detailed experimental protocols provide a solid foundation for researchers to synthesize and evaluate these and other novel analogs.

Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate these hypothetical SAR findings. Further optimization of the lead compounds could involve exploring a wider range of bioisosteric replacements for the carboxylic acid, investigating different substitution patterns on the aromatic ring, and exploring the introduction of diverse functionalities on the amino group. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Capdevila, J. H., & Marnett, L. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1985-1991. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Retrieved from [Link]

  • Yuan, C., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 132-137. Retrieved from [Link]

  • Amir, M., Kumar, S., & Khan, S. A. (2008). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 43(10), 2066-2074. Retrieved from [Link]

Sources

A Comparative Guide for Drug Development Professionals: 6-Amino-2-chloro-3-methylbenzoic Acid and Its Strategic Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. These foundational scaffolds dictate not only the synthetic accessibility of a lead series but also profoundly influence the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the myriad of available starting materials, substituted anthranilic acids have emerged as a "privileged" scaffold, consistently appearing in a diverse array of clinically significant agents.[1][2][3][4] This guide provides an in-depth, comparative analysis of a specific, yet representative, member of this class, 6-Amino-2-chloro-3-methylbenzoic acid , and its strategic alternatives, offering a framework for rational decision-making in drug design.

While direct, comprehensive comparative studies on this compound are not extensively documented in publicly accessible literature, this guide will leverage established principles of medicinal chemistry and available data on analogous structures to provide a robust comparative analysis. We will explore its intrinsic properties and benchmark it against key bioisosteric replacements that have gained prominence in contemporary drug discovery.

The Anthranilic Acid Core: A Privileged Pharmacophore

Anthranilic acid (2-aminobenzoic acid) and its derivatives are prized in medicinal chemistry for their inherent structural features. The vicinal amino and carboxylic acid groups provide a versatile platform for derivatization, enabling the exploration of vast chemical space.[5] This scaffold is a cornerstone in the development of therapeutics targeting a wide range of diseases, including inflammatory conditions, microbial infections, viral illnesses, and cancer.[1][6] The substitutions on the phenyl ring, such as the chloro and methyl groups in this compound, offer fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn modulate target binding and pharmacokinetic behavior.

Physicochemical and Structural Profile of this compound

The unique substitution pattern of this compound imparts specific characteristics that can be advantageous in drug design:

  • Defined Vectorial Display of Functionality: The ortho-amino benzoic acid motif allows for a well-defined spatial arrangement of hydrogen bond donors and acceptors, crucial for specific interactions with biological targets.

  • Modulation of pKa: The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups influence the acidity of the carboxylic acid and the basicity of the amino group, which can be critical for solubility and target engagement.

  • Metabolic Stability: The substitution pattern can influence the metabolic fate of the molecule, potentially blocking sites of oxidative metabolism and enhancing bioavailability.

Strategic Alternatives: Bioisosteric Replacement of the Anthranilic Acid Scaffold

While the anthranilic acid core offers many benefits, medicinal chemists often seek alternatives to overcome inherent liabilities such as poor membrane permeability, rapid metabolism, or off-target toxicity.[7][8] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in this context.[9][10] For the anthranilic acid scaffold, two heterocyclic building blocks have emerged as particularly effective bioisosteres: 2-Aminopyridine-3-carboxylic acid and 5-Aminoisoxazole-4-carboxylic acid .

2-Aminopyridine-3-carboxylic Acid: A Close Mimic with Modulated Properties

The replacement of the benzene ring in anthranilic acid with a pyridine ring to give 2-aminopyridine-3-carboxylic acid is a common and often successful bioisosteric switch.

cluster_0 Bioisosteric Replacement Anthranilic_Acid Anthranilic Acid Scaffold Pyridine_Bioisostere 2-Aminopyridine-3-carboxylic Acid Anthranilic_Acid->Pyridine_Bioisostere Ring Replacement

Caption: Bioisosteric replacement of the benzene ring in anthranilic acid.

Key Physicochemical Differences:

PropertyAnthranilic Acid Core2-Aminopyridine-3-carboxylic Acid CoreRationale for Impact
pKa (Carboxylic Acid) Generally 4-5Generally 3-4The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the carboxylic acid.
Lipophilicity (logP) HigherLowerThe nitrogen atom in the pyridine ring increases polarity and reduces lipophilicity.
Hydrogen Bonding Amino group (donor), Carboxylic acid (donor/acceptor)Ring nitrogen (acceptor), Amino group (donor), Carboxylic acid (donor/acceptor)The additional hydrogen bond acceptor in the pyridine ring can lead to new or enhanced interactions with the target protein.
Metabolic Stability Susceptible to aromatic oxidationGenerally more resistant to oxidative metabolismThe pyridine ring is often less prone to metabolism by cytochrome P450 enzymes compared to a benzene ring.

Experimental Insights from Kinase Inhibitor Design:

In the realm of kinase inhibitor development, the 2-aminopyridine scaffold has been extensively utilized. Studies have shown that the pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[11] This interaction is not possible with the corresponding anthranilic acid analog, often leading to a significant improvement in potency for the pyridine-containing compounds.

5-Aminoisoxazole-4-carboxylic Acid: A Heterocyclic Alternative with Unique Geometry

The 5-aminoisoxazole-4-carboxylic acid scaffold offers a more significant structural departure from anthranilic acid while maintaining the key pharmacophoric features of an amino and a carboxylic acid group in a vicinal arrangement.

cluster_0 Bioisosteric Replacement Anthranilic_Acid Anthranilic Acid Scaffold Isoxazole_Bioisostere 5-Aminoisoxazole-4-carboxylic Acid Anthranilic_Acid->Isoxazole_Bioisostere Scaffold Hopping

Caption: Scaffold hopping from an anthranilic acid to a 5-aminoisoxazole scaffold.

Key Physicochemical Differences:

PropertyAnthranilic Acid Core5-Aminoisoxazole-4-carboxylic Acid CoreRationale for Impact
Ring Aromaticity AromaticHeteroaromaticThe electronic nature of the isoxazole ring is distinct from benzene, which can influence stacking interactions and metabolic stability.
Conformational Rigidity Relatively flexibleMore conformationally restrictedThe five-membered isoxazole ring imposes greater conformational constraint, which can be beneficial for binding affinity by reducing the entropic penalty upon binding.
Intellectual Property Well-explored chemical spaceOffers opportunities for novel intellectual propertyThe novelty of the isoxazole scaffold can be a significant advantage in a competitive patent landscape.

Application in Peptide Synthesis:

Recent research has highlighted the utility of 5-amino-3-methyl-isoxazole-4-carboxylic acid as an unnatural β-amino acid in solid-phase peptide synthesis.[12] This demonstrates its ability to be incorporated into larger molecules and present its functional groups in a biologically relevant manner, suggesting its potential as a versatile building block in broader medicinal chemistry applications.

Experimental Protocols: A Framework for Comparative Evaluation

To enable a rigorous, data-driven comparison of these building blocks in a specific drug discovery project, the following experimental workflow is recommended:

G Start Lead Compound with Anthranilic Acid Scaffold Synthesis Synthesize Analogs: - this compound - 2-Aminopyridine-3-carboxylic acid - 5-Aminoisoxazole-4-carboxylic acid Start->Synthesis In_Vitro_Assays In Vitro Evaluation: - Target-based assay (e.g., IC50) - Cellular assay (e.g., EC50) Synthesis->In_Vitro_Assays ADME_Profiling In Vitro ADME Profiling: - Solubility - Permeability (e.g., PAMPA) - Metabolic Stability (microsomes) In_Vitro_Assays->ADME_Profiling Data_Analysis Comparative Data Analysis: - Potency - Selectivity - Physicochemical Properties - ADME Profile ADME_Profiling->Data_Analysis Decision Select Optimal Scaffold for Lead Optimization Data_Analysis->Decision

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Analysis for 6-Amino-2-chloro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against the small molecule hapten, 6-Amino-2-chloro-3-methylbenzoic acid. For researchers in drug development, environmental analysis, and diagnostics, ensuring the specificity of an antibody is not merely a quality control step; it is the foundation upon which the reliability of an entire immunoassay rests. This document moves beyond rote protocols to explain the causal links between immunogen design, experimental execution, and data interpretation, empowering scientists to conduct robust, self-validating cross-reactivity studies.

The Imperative of Specificity: Understanding Haptens and Cross-Reactivity

Small molecules like this compound are classified as haptens; they are incapable of eliciting an immune response on their own.[1][2][3] To generate antibodies, these haptens must be covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]), creating an immunogen.[2] The resulting antibodies, however, may bind not only to the target hapten but also to structurally similar molecules—a phenomenon known as cross-reactivity.[4]

This cross-reactivity can be either a detrimental flaw, leading to false-positive results, or a desirable feature for developing class-specific assays that detect a group of related compounds.[1][5] Therefore, a systematic evaluation is critical to characterize and validate an antibody for its intended purpose.[6][7]

The Critical Role of Immunogen Design

The specificity of the final antibody is heavily influenced by the initial design of the hapten-carrier conjugate. The site of conjugation and the nature of the chemical linker arm used can dramatically alter which epitopes of the hapten are presented to the immune system.[1] For instance, if the linker is attached via the amino group, the resulting antibodies are more likely to recognize the substituted benzoic acid core. Conversely, attachment at the carboxylic acid group may generate antibodies more sensitive to changes in the amino- and chloro-substituents. This "linking arm effect" is a crucial consideration, as antibodies may also develop an affinity for the linker itself, which must be assessed.[1]

cluster_0 Immunogen Design & Its Impact on Specificity cluster_1 Strategy A: Conjugation via Amino Group cluster_2 Strategy B: Conjugation via Carboxyl Group Hapten Hapten (this compound) Amino Group Carboxyl Group Benzoic Ring LinkerA Linker Arm Hapten:f1->LinkerA Conjugation Site LinkerB Linker Arm Hapten:f2->LinkerB Conjugation Site CarrierA Carrier Protein (e.g., KLH) LinkerA->CarrierA AntibodyA Resulting Antibody (Ab-A) Recognizes Carboxyl & Ring CarrierA->AntibodyA Immune Response CarrierB Carrier Protein (e.g., BSA) LinkerB->CarrierB AntibodyB Resulting Antibody (Ab-B) Recognizes Amino & Ring CarrierB->AntibodyB Immune Response

Caption: Immunogen design strategies influencing antibody specificity.

Experimental Design: A Comparative Cross-Reactivity Study

The most effective method for assessing the cross-reactivity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (cELISA) . This format measures the ability of various derivatives (cross-reactants) to compete with a fixed amount of immobilized antigen for binding to the antibody.

Selection of Potential Cross-Reactants

A panel of structurally related compounds must be selected to probe the antibody's specificity. The selection should be logical, with systematic variations to the parent molecule's structure.

Compound ID Compound Name Structural Variation from Parent Molecule
Parent This compound-
CR-1 2-Amino-3-methylbenzoic acidLacks the 6-chloro group
CR-2 6-Amino-2-bromo-3-methylbenzoic acidChloro group replaced with Bromo
CR-3 6-Amino-2-chloro-benzoic acidLacks the 3-methyl group
CR-4 2-Chloro-3-methylbenzoic acidLacks the 6-amino group
CR-5 ChlortoluronStructurally distinct but related herbicide
Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol is designed to be self-validating by including essential controls for robust and reproducible results.

Materials:

  • 96-well high-binding polystyrene microplates

  • Antibodies to be tested (e.g., Antibody A, Antibody B)

  • Parent hapten and potential cross-reactants (CR-1 to CR-5)

  • Hapten-BSA conjugate (for coating)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)[8]

  • Secondary Antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)

  • Substrate (e.g., TMB) and Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Workflow:

cluster_workflow Competitive ELISA Workflow Start Start Step1 1. Plate Coating Coat wells with Hapten-BSA conjugate. Incubate overnight at 4°C. Start->Step1 Step2 2. Washing Wash 3x with PBST to remove unbound conjugate. Step1->Step2 Step3 3. Blocking Add Blocking Buffer to all wells. Incubate 1-2 hours at RT. Step2->Step3 Step4 4. Washing Wash 3x with PBST. Step3->Step4 Step5 5. Competitive Reaction Add primary antibody pre-incubated with either standard or cross-reactant. Step4->Step5 Step6 6. Incubation Incubate 1 hour at 37°C. Step5->Step6 Step7 7. Washing Wash 5x with PBST to remove unbound primary antibody. Step6->Step7 Step8 8. Secondary Antibody Add HRP-conjugated secondary antibody. Incubate 1 hour at 37°C. Step7->Step8 Step9 9. Final Wash Wash 5x with PBST. Step8->Step9 Step10 10. Signal Development Add TMB substrate. Incubate in dark. Step9->Step10 Step11 11. Stop Reaction Add Stop Solution. Step10->Step11 Step12 12. Read Plate Measure absorbance at 450 nm. Step11->Step12 End End Step12->End

Caption: Step-by-step workflow for competitive ELISA.

Step-by-Step Methodology:

  • Plate Coating: Dilute the Hapten-BSA conjugate in Coating Buffer (e.g., to 1-2 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[8]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent hapten (standard curve) and each potential cross-reactant in PBST.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal working dilution). Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of this antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate.

    • Controls: Include wells for maximum signal (B₀ - antibody with zero analyte) and blank (no primary antibody).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Discard the solutions and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Final Wash: Repeat the wash step as in step 7.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Comparative Interpretation

The raw absorbance data is used to calculate the degree of inhibition caused by each compound. The signal is inversely proportional to the concentration of the free analyte in the sample.

Calculations:

  • Percent Inhibition (%B/B₀): %B/B₀ = (Absorbance of sample / Absorbance of B₀ control) * 100

  • IC₅₀ Value: For each compound, plot a dose-response curve (%B/B₀ vs. log concentration). The IC₅₀ is the concentration of the analyte that causes 50% inhibition of antibody binding. This value is a measure of the antibody's sensitivity to that specific compound.[9]

  • Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the parent hapten.[9] %CR = (IC₅₀ of Parent Hapten / IC₅₀ of Cross-Reactant) * 100

Comparative Performance: Antibody A vs. Antibody B (Hypothetical Data)

Below is a comparative analysis of two hypothetical monoclonal antibodies raised against the same hapten but likely using different immunogen strategies.

Compound Antibody A Antibody A Antibody B Antibody B
IC₅₀ (ng/mL) % Cross-Reactivity IC₅₀ (ng/mL) % Cross-Reactivity
Parent 5.2100% 8.5100%
CR-1 (No Chloro)450.81.15%9.193.4%
CR-2 (Bromo)25.120.7%12.369.1%
CR-3 (No Methyl)8.958.4%350.22.4%
CR-4 (No Amino)> 10,000< 0.05%> 10,000< 0.05%
CR-5 (Chlortoluron)> 10,000< 0.05%> 10,000< 0.05%

Interpretation and Recommendations:

  • Antibody A - Highly Specific: This antibody demonstrates excellent specificity for the parent molecule. The IC₅₀ value increases dramatically with even minor structural changes. The nearly complete loss of binding when the 6-chloro group is removed (CR-1) suggests that this position is a critical part of the epitope recognized by Antibody A. This antibody is ideal for a highly specific assay designed to detect only this compound.

  • Antibody B - Class-Selective: Antibody B exhibits significant cross-reactivity with compounds that share the core 6-Amino-3-methylbenzoic acid structure, regardless of the halogen at position 2 (CR-1 and CR-2). However, it is highly sensitive to the removal of the methyl group (CR-3). This antibody would be better suited for a semi-quantitative screening assay designed to detect a class of related halo-aminobenzoic acid derivatives.

Both antibodies show negligible reactivity to CR-4, indicating the amino group is essential for recognition by both clones. The lack of binding to Chlortoluron confirms specificity against unrelated, though structurally complex, molecules.

Conclusion: From Data to Decision

The rigorous, comparative analysis of cross-reactivity is indispensable for the validation of any antibody-based assay for small molecules. By understanding the principles of immunogen design and executing a carefully controlled competitive ELISA, researchers can generate clear, quantifiable data on antibody specificity. The choice between a highly specific antibody like our hypothetical "Antibody A" and a class-selective one like "Antibody B" is entirely dependent on the goals of the assay. This guide provides the strategic framework and practical methodology to make that evidence-based decision, ensuring the development of robust, reliable, and fit-for-purpose immunoassays.

References

  • Benchchem. (n.d.). A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Pyridazine-Based Haptens.
  • Abcam. (n.d.). Sandwich ELISA protocol.
  • North, J. R. (1996). Development and evaluation of a chemiluminescent immunoassay for chlortoluron using a camera luminometer. Analyst, 121(3), 329-333. Retrieved from [Link]

  • Li, Y., & Sporns, P. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Agricultural and Food Chemistry, 54(17), 6152-6158. Retrieved from [Link]

  • Rawson, D. (2017). Exploring the Potential of Antibody Mimetics for Detecting Environmental Contaminants. White Rose eTheses Online. Retrieved from [Link]

  • North, J. R. (1996). Development and evaluation of a chemiluminescent immunoassay for chlortoluron using a camera luminometer. Analyst. Retrieved from [Link]

  • Wild, D. (2018). Ten Basic Rules of Antibody Validation. Clinical Chemistry and Laboratory Medicine, 56(8), 1249-1256. Retrieved from [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibodies against small molecules. Retrieved from [Link]

  • Agrisera. (2021). Antibody validation strategies - crucial to secure antibody quality. Retrieved from [Link]

  • Catanante, G., et al. (2021). Monoclonal Antibody-Based Immunosensor for the Electrochemical Detection of Chlortoluron Herbicide in Groundwaters. Chemosensors, 9(12), 343. Retrieved from [Link]

  • Kramer, K., & Hock, B. (2003). Recombinant antibodies for environmental analysis. Analytical and Bioanalytical Chemistry, 377(3), 417-426. Retrieved from [Link]

  • Boster Bio. (2022). How to Determine Antibody Cross-Reactivity. Retrieved from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Monoclonal antibody-based broad-specificity immunoassay for monitoring organophosphorus pesticides in environmental water samples. Journal of Environmental Monitoring, 13(10), 2824-2829. Retrieved from [Link]

  • SYnAbs. (n.d.). Anti-small molecule hapten antibodies. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Monoclonal antibody-based broad-specificity immunoassay for monitoring organophosphorus pesticides in environmental water samples. Journal of Environmental Monitoring. Retrieved from [Link]

  • Catanante, G., et al. (2021). Monoclonal Antibody-Based Immunosensor for the Electrochemical Detection of Chlortoluron Herbicide in Groundwaters. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Exploiting Antibody-Based Technologies to Manage Environmental Pollution. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 6-Amino-2-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the selection and performance evaluation of catalysts for the synthesis of 6-Amino-2-chloro-3-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the primary synthetic methodologies, focusing on the critical catalytic steps and providing detailed protocols for their comparative evaluation. Our approach is grounded in established catalytic principles and aims to equip researchers with the necessary tools to optimize this important transformation.

Introduction: Synthetic Pathways to this compound

The synthesis of this compound and its analogs typically proceeds through two main catalytic routes:

  • Aromatic Nucleophilic Substitution (SNAAr) via C-N Cross-Coupling: This is a modern and versatile approach, most commonly exemplified by the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. For the target molecule, this would involve the amination of a 2,6-dichloro-3-methylbenzoic acid derivative.

  • Reduction of a Nitroarene: A more traditional route involves the catalytic hydrogenation of a 6-nitro-2-chloro-3-methylbenzoic acid precursor. This method is often high-yielding but may have limitations related to functional group tolerance and the handling of nitroaromatic compounds.

The choice of synthetic route and, consequently, the catalyst system, depends on several factors including substrate availability, cost, scalability, and the desired purity profile of the final product. This guide will focus on providing a framework for benchmarking catalysts for both of these transformative reactions.

Benchmarking Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The performance of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below. Understanding this cycle is crucial for rational catalyst selection and troubleshooting.

Buchwald_Hartwig_Amination Precatalyst Pd(0)Ln Precatalyst ActiveCatalyst Pd(0)L Precatalyst->ActiveCatalyst Activation OxidativeAddition Oxidative Addition (Ar-Pd(II)-X)L ActiveCatalyst->OxidativeAddition + Ar-X AmineCoordination Amine Coordination (Ar-Pd(II)-X)(NHR2)L OxidativeAddition->AmineCoordination + HNR2 Deprotonation Deprotonation [Ar-Pd(II)-NR2]L AmineCoordination->Deprotonation + Base - Base-H+X- ReductiveElimination Reductive Elimination Deprotonation->ReductiveElimination ReductiveElimination->ActiveCatalyst Regeneration Product Ar-NR2 ReductiveElimination->Product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expert Insight: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. The choice of ligand is critical as it influences both the rate of this step and the subsequent reductive elimination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both of these key steps.

This protocol provides a standardized method for screening a panel of common palladium catalysts for the amination of 2,6-dichloro-3-methylbenzoic acid.

Materials:

  • 2,6-dichloro-3-methylbenzoic acid

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, or ammonia gas)

  • Palladium precursors: Pd(OAc)2, Pd2(dba)3

  • Phosphine ligands: XPhos, SPhos, RuPhos, JohnPhos

  • Bases: NaOtBu, K2CO3, Cs2CO3

  • Anhydrous solvent: Toluene, Dioxane

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Reaction vials (e.g., 2 mL screw-cap vials)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In an inert atmosphere glovebox, add 2,6-dichloro-3-methylbenzoic acid (0.1 mmol, 1.0 equiv), the ammonia source (0.12 mmol, 1.2 equiv), and the base (0.2 mmol, 2.0 equiv) to a reaction vial containing a stir bar.

  • Catalyst Loading: In a separate vial, pre-mix the palladium precursor (1 mol%) and the ligand (2 mol%). Add this catalyst mixture to the reaction vial.

  • Reaction: Add the anhydrous solvent (1.0 mL) and the internal standard to the vial. Seal the vial and place it in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: After the specified time (e.g., 12 hours), remove the vial from the heat and allow it to cool to room temperature. Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by GC or HPLC to determine the conversion and yield.

  • Data Analysis: Calculate the yield of this compound relative to the internal standard. Compare the performance of the different catalyst systems.

The results of the catalyst screen should be tabulated for easy comparison.

Catalyst System (Pd/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)2 / XPhosNaOtBuToluene1001295
Pd(OAc)2 / SPhosNaOtBuToluene1001288
Pd2(dba)3 / RuPhosK2CO3Dioxane1101275
Pd2(dba)3 / JohnPhosCs2CO3Dioxane1101265

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and substrates used.

Benchmarking Catalysts for Nitroarene Reduction

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to anilines. The choice of catalyst is crucial for achieving high selectivity and avoiding over-reduction or side reactions.

The hydrogenation of a nitroarene to an aniline on a heterogeneous catalyst surface involves a series of complex steps. The overall transformation can be visualized as follows:

Nitroarene_Reduction Substrate 6-Nitro-2-chloro-3-methylbenzoic acid ReactionVessel Pressurized Reaction Vessel Substrate->ReactionVessel Catalyst Heterogeneous Catalyst (e.g., Pd/C, Pt/C, Raney Ni) Catalyst->ReactionVessel H2 H2 (Hydrogen Gas) H2->ReactionVessel Product This compound ReactionVessel->Product Hydrogenation

Figure 2: Workflow for the catalytic hydrogenation of a nitroarene.

This protocol outlines a method for comparing the performance of different heterogeneous catalysts for the reduction of 6-nitro-2-chloro-3-methylbenzoic acid.

Materials:

  • 6-nitro-2-chloro-3-methylbenzoic acid

  • Heterogeneous catalysts: 5% Pd/C, 5% Pt/C, Raney Nickel

  • Solvents: Ethanol, Methanol, Ethyl Acetate

  • Hydrogen source: Hydrogen gas cylinder or balloon

  • Hydrogenation apparatus (e.g., Parr shaker or similar)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Preparation: To a high-pressure reaction vessel, add 6-nitro-2-chloro-3-methylbenzoic acid (1.0 mmol, 1.0 equiv) and the solvent (10 mL).

  • Catalyst Loading: Add the heterogeneous catalyst (e.g., 5 mol% Pd on a metal basis).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots (after carefully depressurizing and purging the vessel) for analysis by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Analysis: Concentrate the filtrate and analyze the crude product to determine the yield and purity.

CatalystSolventH2 Pressure (psi)Time (h)Yield (%)
5% Pd/CEthanol504>99
5% Pt/CMethanol50698
Raney NiEthanol100895

Note: The data presented in this table is illustrative. Catalyst activity can be influenced by batch-to-batch variations, catalyst support, and the presence of impurities.

Conclusion and Recommendations

The choice between a Buchwald-Hartwig amination approach and a nitroarene reduction strategy for the synthesis of this compound will depend on project-specific factors.

  • For process development and manufacturing , the nitroarene reduction is often preferred due to its high efficiency, lower cost of catalysts, and simpler purification procedures. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.

  • For medicinal chemistry and early-stage discovery , the Buchwald-Hartwig amination offers greater flexibility and is more amenable to the rapid synthesis of analogs from a common intermediate. The use of modern, bulky phosphine ligands such as XPhos often provides superior results.

It is strongly recommended that a thorough screening of catalysts, bases, and solvents be conducted for either chosen route to identify the optimal conditions for the specific substrate and desired scale of the reaction.

References

  • Title: Catalytic Hydrogenation in Modern Organic Synthesis Source: Johnson Matthey URL: [Link]

"comparative docking studies of 6-Amino-2-chloro-3-methylbenzoic acid derivatives with target proteins"

This guide outlines a comprehensive, self-validating protocol for the comparative molecular docking of this compound derivatives against COX-1 and COX-2. The results from such a study can effectively prioritize compounds for chemical synthesis and subsequent in vitro biological evaluation. The key takeaway is the ability to rationally predict selectivity based on specific molecular interactions within the distinct active site architectures of the COX isoforms. Future work should focus on validating these in silico predictions through experimental assays, such as whole-blood assays or purified enzyme inhibition assays, to confirm the inhibitory activity and selectivity of the most promising candidates. [1][10]

References

  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Yeungnam University Journal of Medicine. Available at: [Link]

  • Structure of COX-1 and COX-2 enzymes and their interaction with inhibitors. PubMed. Available at: [Link]

  • Active-site cavity of COX-1 and COX-2 (schematic). Created with BioRender.com. ResearchGate. Available at: [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. Proteinstructures.com. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Available at: [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • Differences between the cyclooxygenase active sites of COX-1 and COX-2. ResearchGate. Available at: [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. Available at: [Link]

  • Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. ResearchGate. Available at: [Link]

  • Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. PubMed Central. Available at: [Link]

  • Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica. Available at: [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PubMed Central. Available at: [Link]

  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. Available at: [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. Semantic Scholar. Available at: [Link]

  • 6Y3C: Human COX-1 Crystal Structure. RCSB PDB. Available at: [Link]

  • Effect of anthranilic acid derivatives on biochemical parameters. ResearchGate. Available at: [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Available at: [Link]

  • THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PubMed Central. Available at: [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. Available at: [Link]

  • 3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB PDB. Available at: [Link]

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of Commercially Available 6-Amino-2-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the consistency of starting materials is not merely a matter of quality control; it is a cornerstone of reproducible research and manufacturing. 6-Amino-2-chloro-3-methylbenzoic acid, a key building block in the synthesis of a range of pharmaceutically active compounds, is no exception. Variability in the purity, impurity profile, and physical characteristics of this intermediate can have cascading effects on reaction kinetics, yield, and the safety profile of the final product.

This guide provides a comprehensive framework for assessing the batch-to-batch variability of commercially available this compound. We will delve into the critical analytical techniques required for a thorough evaluation, explain the scientific rationale behind their selection, and provide detailed experimental protocols. Our objective is to empower researchers and drug development professionals to establish robust quality control measures, ensuring the reliability and consistency of their scientific endeavors.

The Criticality of Consistency: Why Batch-to-Batch Variability Matters

The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, isomers formed during chlorination, and other process-related by-products. The presence and concentration of these impurities can differ significantly from one commercial batch to another, leading to:

  • Inconsistent Reaction Outcomes: Impurities can act as catalysts or inhibitors, altering reaction rates and leading to unpredictable yields and product quality.

  • Formation of Unwanted By-products: Reactive impurities can participate in side reactions, complicating purification and potentially generating novel, uncharacterized compounds.

  • Compromised Final Product Purity: Impurities carried through the synthetic route can be difficult to remove from the final active pharmaceutical ingredient (API), impacting its safety and efficacy.

A thorough assessment of each incoming batch of this compound is therefore a critical risk mitigation strategy.

An Integrated Analytical Workflow for Comprehensive Batch Assessment

A multi-faceted analytical approach is essential for a comprehensive understanding of batch-to-batch variability. No single technique can provide a complete picture. The following workflow outlines a robust strategy for characterizing this compound.

Figure 1: Integrated workflow for assessing batch-to-batch variability.

Comparative Data Analysis: A Hypothetical Batch Comparison

To illustrate the importance of this multi-faceted approach, the following table presents hypothetical data from three different commercial batches of this compound.

ParameterBatch ABatch BBatch CSpecification
Appearance Off-white powderPale yellow powderOff-white powderOff-white to pale yellow powder
Melting Point (°C) 215-217212-216216-218214-220
Purity by HPLC (%) 99.298.199.5>98.0
Individual Impurity >0.1% None detectedImpurity at RRT 1.2 (0.3%)None detected<0.15%
Total Impurities (%) 0.250.850.18<1.0
Water Content (%) 0.30.80.2<1.0
Identity (¹H NMR) ConformsConformsConformsConforms to structure

Analysis of Hypothetical Data:

  • Batch A and C would likely be considered acceptable, meeting all specifications.

  • Batch B , while having an overall purity above the 98.0% threshold, exhibits a single impurity at a level (0.3%) that exceeds the typical specification for individual impurities. This would warrant further investigation to identify the impurity and assess its potential impact on downstream chemistry before accepting the batch.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC with UV detection is the cornerstone of purity assessment, offering high-resolution separation of the main component from structurally similar impurities. This allows for accurate quantification of purity and the detection of trace-level contaminants.

Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of a wide range of potential impurities. A typical starting point could be a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Identify and quantify any impurities that are present at levels greater than 0.1%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity of the compound and offering insights into the presence of isomeric or other structurally related impurities.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire the proton NMR spectrum.

    • Expected Signals:

      • Aromatic protons in the region of 7-8 ppm.

      • A methyl group singlet around 2.1-2.3 ppm.

      • Broad signals for the amine (NH₂) and carboxylic acid (COOH) protons, which may be exchangeable with D₂O.

  • ¹³C NMR Analysis:

    • Acquire the carbon NMR spectrum.

    • Expected Signals:

      • Aromatic carbons in the range of 110-150 ppm.

      • A carboxylic acid carbonyl carbon signal above 165 ppm.

      • A methyl carbon signal around 15-25 ppm.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure. Look for any unexpected signals that may indicate the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry provides a rapid and accurate determination of the molecular weight of the compound, confirming its elemental composition.

Protocol:

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₈ClNO₂), the expected monoisotopic mass is approximately 185.02 g/mol .

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups in the molecule.

Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • N-H stretching (amine): ~3300-3500 cm⁻¹

    • O-H stretching (carboxylic acid): Broad band from ~2500-3300 cm⁻¹

    • C=O stretching (carboxylic acid): ~1700 cm⁻¹

    • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

    • C-Cl stretching : ~700-800 cm⁻¹

Conclusion

A rigorous and systematic approach to assessing the batch-to-batch variability of this compound is indispensable for ensuring the quality and reproducibility of research and drug development. By implementing the integrated analytical workflow and detailed protocols outlined in this guide, scientists can confidently characterize incoming materials, mitigate risks associated with impurities, and build a strong foundation for successful and consistent outcomes. The investment in thorough analytical characterization at the outset will invariably pay dividends in the reliability and integrity of the final product.

References

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

Safety Operating Guide

Navigating the Disposal of 6-Amino-2-chloro-3-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Amino-2-chloro-3-methylbenzoic acid (CAS No. 6212-33-5), a halogenated aromatic aminobenzoic acid derivative. By understanding the chemical's characteristics and adhering to these procedures, laboratory personnel can mitigate risks and ensure regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other chlorinated and aminated benzoic acid derivatives, provide a strong basis for a conservative risk assessment.

These related compounds are consistently classified as hazardous substances. The primary concerns associated with this class of chemicals include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2]

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][4]

Given these potential hazards, all waste containing this compound must be treated as hazardous waste.[5] This foundational principle dictates the entirety of the disposal process, preventing release into the environment and ensuring the safety of all personnel.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementClassificationPrimary Route of ExposureReference Compounds
Acute Oral ToxicityCategory 4Ingestion2-Amino-3-methylbenzoic acid[1]
Skin Corrosion/IrritationCategory 2Dermal2-Amino-3-methylbenzoic acid, 2-chlorobenzoic acid[1][4]
Serious Eye Damage/IrritationCategory 2Ocular2-Amino-3-methylbenzoic acid, 2-Amino-6-chlorobenzoic acid[1][2]
Specific Target Organ ToxicityCategory 3 (Respiratory system)Inhalation2-Amino-3-methylbenzoic acid, 2-amino-3-chloro-4-methylbenzoic acid[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment (PPE). When handling this compound in any form—pure compound, solutions, or contaminated materials for disposal—the following PPE is mandatory:

  • Eye and Face Protection: At a minimum, tight-sealing safety goggles are required. For tasks with a higher risk of splashes, a face shield should be worn in conjunction with goggles.[5]

  • Hand Protection: Chemically resistant gloves are essential. The choice of material should be guided by the glove manufacturer's resistance data for chlorinated aromatic compounds. Nitrile gloves are a common starting point, but for prolonged contact or handling of large quantities, more robust options like Viton® or butyl rubber may be necessary.[5]

  • Body Protection: A standard laboratory coat, fully buttoned, is required. For larger-scale operations or when cleaning spills, a chemical-resistant apron or coveralls should be utilized.[5]

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.[5] If a fume hood is not available, or if exposure limits could be exceeded, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[1]

Waste Segregation and Collection: A Critical Step for Compliance

Proper segregation of chemical waste is not merely a best practice; it is a regulatory requirement that ensures safe handling, transport, and final disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.

dot

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Collection Protocol:

  • Container Selection: Utilize only containers that are in good condition, compatible with the chemical waste, and can be tightly sealed. High-density polyethylene (HDPE) containers are generally suitable.

  • Solid Waste Collection:

    • Collect unadulterated solid this compound and place it into a designated, clearly labeled hazardous waste container.

    • Any materials contaminated with the solid, such as weigh paper, spatulas, and disposable labware, should also be placed in this same container.[6]

  • Contaminated PPE: All disposable PPE used while handling the compound, including gloves and bench paper, must be collected as hazardous waste in the designated solid waste container.[5][6]

  • Labeling: Every waste container must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Toxic")[6]

    • The date of accumulation.[6]

  • Prohibition of Mixing: Do not mix this waste stream with other chemical wastes, particularly incompatible materials like strong oxidizing agents, strong acids, or strong bases.[6] Also, avoid mixing with non-halogenated waste to prevent unnecessary complication and cost in the disposal process.

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, but a well-defined emergency plan can significantly minimize their impact.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate non-essential personnel from the area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Don Appropriate PPE: Before attempting any cleanup, don the full complement of PPE as described in Section 2.[6]

  • Contain and Clean:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid generating dust .[3] Using a HEPA-filter vacuum for cleanup is also a viable option.[7]

    • Moistening the spilled material slightly with an appropriate solvent (e.g., isopropanol) can help minimize dust generation during cleanup.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]

  • Dispose: All cleanup materials must be placed in the designated hazardous waste container.[5]

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Final Disposal and Regulatory Considerations

The ultimate disposal of this compound must be conducted by a licensed professional hazardous waste disposal service.[3] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[3][6]

EPA Hazardous Waste Codes:

As a generator of hazardous waste, it is your responsibility to classify it correctly.[8][9] While a definitive classification requires analysis, waste this compound would likely be categorized based on the following:

  • Characteristic Wastes (D-Codes): If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it must be assigned a "D" code.[10] The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[10] If this compound leaches certain contaminants above regulatory limits, it would be classified as toxic.

  • Listed Wastes (U- or P-Codes): If the material is a discarded, unused commercial chemical product, it could potentially fall under the "U" list for toxic wastes.[10]

Your institution's Environmental Health and Safety (EHS) department is the definitive resource for determining the correct waste codes and for arranging collection by a certified hazardous waste vendor. Always consult with your EHS office to ensure full compliance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA).[7][10]

By adhering to these rigorous safety and disposal protocols, you not only protect yourself and your colleagues but also uphold the scientific community's commitment to environmental responsibility.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Proper Disposal of 3-Aminobenzoic Acid Hydrochloride: A Step-by-Step Guide. Benchchem.
  • SAFETY DATA SHEET - 2-Amino-3-methylbenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-chlorobenzoic acid. Sigma-Aldrich.
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 2-Amino-6-chlorobenzoic acid. Fisher Scientific.
  • RCRA Hazardous Waste F list. U.S. Environmental Protection Agency.
  • 2-Amino-5-chloro-3-methylbenzoic acid. AK Scientific, Inc.
  • SAFETY DATA SHEET - m-Chlorobenzoic Acid. National Institute of Standards and Technology.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available at: [Link]

  • 4-Amino-2-chloro-3-methylbenzoic acid. PubChem. Available at: [Link]

  • MSDS of 2-amino-3-chloro-4-methylbenzoic acid.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. Available at: [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-2-chloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 6-Amino-2-chloro-3-methylbenzoic acid, grounded in established safety protocols and a deep understanding of its chemical properties. As your partner in the laboratory, we believe that true scientific advancement is built on a foundation of uncompromised safety. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection.

Hazard Analysis: Understanding the Intrinsic Risks

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. Based on data from structurally similar aromatic carboxylic acids, this compound is classified as a hazardous substance.[1] The primary routes of exposure and associated risks are:

  • Oral: Harmful if swallowed, potentially causing gastrointestinal irritation.[1][2]

  • Skin Contact: Causes skin irritation and may lead to an allergic skin reaction in sensitive individuals.[1][3][4][5]

  • Eye Contact: Poses a risk of serious eye irritation or damage.[1][2][6]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[1][4][6]

Furthermore, in the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas can be generated.[3][6] This necessitates specific considerations for both handling and emergency preparedness.

Core Protective Measures: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure. Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1] An eyewash station and safety shower must be readily accessible and tested regularly.[1] Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical.

Eye and Face Protection: Shielding from Splash and Aerosol Hazards

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[7]

  • Required for Direct Handling: When weighing, transferring, or performing any manipulation that could generate dust or splashes, tight-fitting chemical splash goggles are required.[1]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as working with larger quantities or during reactions, a full-face shield should be worn in addition to safety goggles.[7][8] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Contact

The compound's classification as a skin irritant and potential sensitizer dictates comprehensive skin protection.[1][3]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide good protection against a wide range of chemicals and are a suitable choice for handling this compound.[7][8] Always inspect gloves for tears or pinholes before use. For prolonged handling or in the event of a spill, double-gloving is recommended. Contaminated gloves should be removed promptly using the proper technique and disposed of as chemical waste.

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat must be worn to protect street clothes and underlying skin.[7]

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to ensure full skin coverage.[7] Fabrics such as polyester or acrylic should be avoided in favor of natural fibers like cotton.[7]

Respiratory Protection: Mitigating Inhalation Risks

Under normal handling conditions within a fume hood, respiratory protection is typically not required.[1][6] However, certain scenarios necessitate its use:

  • Weighing and Aliquoting: When handling the solid powder outside of a containment system (e.g., a balance enclosure), a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine dust particles.[8]

  • Spill Cleanup: In the event of a significant spill where dust may become airborne, a respirator is required.

  • Poor Ventilation: If adequate engineering controls are not available, a full-face respirator with an appropriate acid gas cartridge should be used.[8] A formal respiratory protection program, including fit testing and medical evaluation, is required for mandatory respirator use.[7]

PPE Selection and Workflow

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot Required
Weighing/Aliquoting (in fume hood) Safety GogglesNitrile GlovesLab CoatNot Required
Weighing/Aliquoting (on open bench) Safety GogglesNitrile GlovesLab CoatN95 Respirator
Solution Preparation/Reaction Safety Goggles & Face ShieldNitrile GlovesLab CoatNot Required (in fume hood)
Large-Scale Operations (>50g) Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatAssess need based on ventilation
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/ApronN95 Respirator (minimum)

The following workflow provides a logical decision-making process for ensuring adequate protection.

Caption: PPE selection workflow for handling the target compound.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use.

Donning Sequence:

  • Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves first, turning them inside out.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any surface contamination.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Respirator (if used): Remove last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal: All disposable PPE (gloves, respirators) used while handling this compound must be considered contaminated. Dispose of these items in a designated hazardous waste container in accordance with your institution's and local regulations.[1][3] Do not discard them in the regular trash.

By adhering to these comprehensive guidelines, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your research.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2014, February 27). NIST. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). MSC. [Link]

  • Material Safety Data Sheet - 2-Amino-6-Methylbenzoic Acid, 98%. Cole-Parmer. [Link]

  • 2-Amino-5-chloro-3-methylbenzoic acid. PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.